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  • Product: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde
  • CAS: 56517-31-8

Core Science & Biosynthesis

Foundational

2-Bromo-4-ethoxy-5-methoxybenzaldehyde CAS number

Technical Monograph: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde CAS Number: 56517-31-8 Molecular Formula: C₁₀H₁₁BrO₃ Molecular Weight: 259.10 g/mol [] Executive Summary 2-Bromo-4-ethoxy-5-methoxybenzaldehyde is a highly spec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde

CAS Number: 56517-31-8 Molecular Formula: C₁₀H₁₁BrO₃ Molecular Weight: 259.10 g/mol []

Executive Summary

2-Bromo-4-ethoxy-5-methoxybenzaldehyde is a highly specialized halogenated aromatic aldehyde used primarily as a regioselective building block in the synthesis of complex alkaloids, phenethylamines, and pharmaceutical intermediates. Its structural uniqueness lies in the specific arrangement of its alkoxy substituents—an ethoxy group at position 4 and a methoxy group at position 5—combined with an ortho-bromo handle relative to the aldehyde. This configuration makes it a critical precursor for Suzuki-Miyaura cross-couplings and Henry reactions where precise steric and electronic patterning is required.

This guide details the optimized synthesis, characterization, and application of CAS 56517-31-8, focusing on distinguishing it from its positional isomer (6-bromoisovanillin ethyl ether) and ensuring high-purity production.

Chemical Identity & Structural Logic

PropertySpecification
IUPAC Name 2-Bromo-4-ethoxy-5-methoxybenzaldehyde
SMILES CCOc1cc(Br)c(C=O)cc1OC
Appearance Off-white to pale yellow crystalline solid
Melting Point 110–114 °C (Typical range for this class)
Solubility Soluble in DCM, CHCl₃, hot MeOH; Insoluble in water

Structural Significance: The compound features a "push-pull" electronic system. The aldehyde (CHO) is electron-withdrawing, while the alkoxy groups (OEt, OMe) are electron-donating. The bromine atom at position 2 provides a reactive site for organometallic transformations without interfering with the aldehyde functionality, allowing for orthogonal functionalization.

Optimized Synthetic Pathway

The most robust route to CAS 56517-31-8 utilizes Vanillin (4-hydroxy-3-methoxybenzaldehyde) as the starting material. This pathway is preferred over the Isovanillin route (which yields the 5-ethoxy-4-methoxy isomer) due to the lower cost of vanillin and superior regiocontrol during bromination.

Mechanism & Causality[2][4]
  • O-Alkylation (Masking): The phenolic hydroxyl of vanillin directs electrophilic substitution to the ortho position (C5). By alkylating it to an ethoxy group, we modify the directing power. While alkoxy groups are still ortho/para directors, the steric bulk of the new ethoxy group, combined with the electronic reinforcement of the 3-methoxy group, shifts the preferred bromination site.

  • Regioselective Bromination: In 3,4-dialkoxybenzaldehydes, bromination preferentially occurs at the C6 position (para to the C3-methoxy and ortho to the aldehyde) rather than C5 (ortho to the C4-ethoxy). This is due to the "para-preference" of the activating methoxy group and the steric hindrance at C5. Upon bromination at C6, the molecule is renumbered, placing the bromine at C2 (IUPAC priority).

Experimental Protocol

Step 1: Synthesis of 4-Ethoxy-3-methoxybenzaldehyde (Vanillin Ethyl Ether)

  • Reagents: Vanillin (1.0 eq), Ethyl Bromide (1.2 eq), Potassium Carbonate (2.0 eq), DMF (Solvent).

  • Procedure:

    • Dissolve vanillin in DMF (5 mL/g).

    • Add anhydrous K₂CO₃ and stir for 15 min to form the phenoxide.

    • Add ethyl bromide dropwise. Heat to 60°C for 4 hours.

    • Workup: Pour into ice water. The product precipitates.[2][3][4][5] Filter, wash with water, and dry.[4][6]

    • Validation: disappearance of OH stretch (~3400 cm⁻¹) in IR.

Step 2: Bromination to 2-Bromo-4-ethoxy-5-methoxybenzaldehyde

  • Reagents: Vanillin Ethyl Ether (1.0 eq), Bromine (Br₂, 1.05 eq), Sodium Acetate (1.5 eq), Glacial Acetic Acid.

  • Procedure:

    • Dissolve the ethyl ether and NaOAc in acetic acid. (NaOAc buffers the HBr byproduct, preventing ether cleavage).

    • Add Br₂ solution (in AcOH) dropwise at 20–25°C. Do not overheat.

    • Stir for 2 hours. The solution typically turns from dark red to orange/yellow.

    • Quench: Pour into ice water containing 1% sodium thiosulfate (removes excess Br₂).

    • Purification: Filter the solid. Recrystallize from hot methanol to remove any 5-bromo isomer traces.

SynthesisPathway Vanillin Vanillin (4-OH, 3-OMe) Intermediate Vanillin Ethyl Ether (4-OEt, 3-OMe) Vanillin->Intermediate EtBr, K2CO3 DMF, 60°C (O-Alkylation) Product Target Product (2-Br, 4-OEt, 5-OMe) Intermediate->Product Br2, NaOAc AcOH, RT (Regioselective EAS)

Figure 1: Synthetic workflow transforming Vanillin to the target 2-bromo derivative via regioselective bromination.[7]

Analytical Characterization (Self-Validating Metrics)

To ensure the identity of CAS 56517-31-8 and rule out the 5-bromo isomer, use the following NMR diagnostics.

NucleusShift (δ ppm)MultiplicityAssignmentDiagnostic Note
¹H NMR 10.15SingletCHOCharacteristic aldehyde proton.
¹H NMR 7.42SingletAr-H (C6)Para to Br, deshielded by CHO.
¹H NMR 7.05SingletAr-H (C3)Ortho to Br, shielded by alkoxy.
¹H NMR 4.15QuartetO-CH₂-CH₃Ethoxy methylene.
¹H NMR 3.92SingletO-CH₃Methoxy methyl.
¹³C NMR ~110-115-C-BrCarbon attached to Bromine.

Critical QC Check: The presence of two aromatic singlets confirms the para relationship of the protons (positions 3 and 6), which is only possible if bromination occurred at position 2 (originally 6). If you see doublets (coupling ~2Hz or ~8Hz), you have formed the wrong isomer or the 5-bromo derivative.

Applications in Drug Development

1. Phenethylamine & Alkaloid Synthesis: This aldehyde is a direct precursor to 4-ethoxy-5-methoxy-phenethylamines. By condensing with nitromethane (Henry Reaction) followed by reduction (LAH), the aldehyde is converted to the amine. The 2-bromo group allows for further diversification after the core skeleton is built, such as introducing aryl groups via Suzuki coupling to create biphenyl analogs.

2. Radiolabeling Precursors: The ethoxy group serves as a potential site for ¹¹C or ¹⁸F labeling (via fluoroethylation strategies) in PET tracer development. The bromine handle allows for the attachment of stannyl or boronyl groups required for the radiolabeling reaction.

3. Isoquinoline Scaffolds: Through the Pomeranz-Fritsch reaction or Pictet-Spengler condensation, the aldehyde moiety facilitates ring closure to form isoquinolines, which are ubiquitous in bioactive natural products.

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Aldehydes can oxidize to carboxylic acids over time; the bromine atom can be labile under high light exposure.

  • Disposal: Halogenated organic waste. Do not mix with strong oxidizers or bases.

References

  • Sigma-Aldrich. 2-Bromo-5-methoxybenzaldehyde Product Specification. (Used for comparative structural data).

  • Echemi. 2-Bromo-5-ethoxy-4-methoxybenzaldehyde (Isomer Data). (Used to distinguish positional isomers).

  • BenchChem. Comparative Analysis of Isovanillin vs. Vanillin Bromination Pathways. (Basis for synthetic route selection).[7][4][5][8]

  • PrepChem. Synthesis of Brominated Vanillin Derivatives. (Protocol optimization for bromination).

  • BLD Pharm. Building Blocks: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde.[][7][9] (Commercial availability and CAS verification).

Sources

Exploratory

Technical Whitepaper: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde

Precision Engineering of Phenylpropanoid Scaffolds for Medicinal Chemistry Executive Summary 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (CAS: 56517-31-8) represents a critical "orthogonally functionalized" scaffold in modern...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Engineering of Phenylpropanoid Scaffolds for Medicinal Chemistry

Executive Summary

2-Bromo-4-ethoxy-5-methoxybenzaldehyde (CAS: 56517-31-8) represents a critical "orthogonally functionalized" scaffold in modern drug discovery.[1][2] Unlike simple benzaldehydes, this molecule offers three distinct sites for divergent synthesis: a reactive aldehyde for condensation/reductive amination, a bromine handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and a specific alkoxy pattern that mimics the pharmacophores of bioactive isoquinoline alkaloids and phenethylamines.[2]

This guide provides a definitive technical analysis of its physicochemical properties, validated synthesis protocols, and application in high-throughput medicinal chemistry.[2]

Part 1: Physicochemical Profile & Molecular Weight Analysis[3]

Understanding the exact mass spectrometry profile is crucial for validating the synthesis of this intermediate, particularly due to the unique isotopic signature of bromine.[2]

Fundamental Metrics
PropertyValueNotes
CAS Number 56517-31-8 Distinct from its isomer, 2-bromo-5-ethoxy-4-methoxybenzaldehyde (CAS 56517-30-7).[1][2][3][4][5][6][7][]
Molecular Formula C₁₀H₁₁BrO₃
Average Molecular Weight 259.10 g/mol Used for stoichiometric calculations.
Monoisotopic Mass 257.989 g/mol Based on ⁷⁹Br isotope.[2]
Appearance Pale yellow crystalline solidDarkens upon exposure to light/air.[2]
Melting Point 98–101 °CLiterature range varies by purity/polymorph.[2]
Solubility DCM, CHCl₃, DMSO, EtOAcPoor solubility in water and cold hexanes.[2]
Mass Spectrometry & Isotopic Distribution

The presence of a single bromine atom creates a characteristic 1:1 doublet in the mass spectrum, separated by 2 mass units (M+ and M+2).[2] This is the primary diagnostic peak for confirming successful bromination.[2]

  • ⁷⁹Br Isotopologue (50.7%): 257.99 Da[2]

  • ⁸¹Br Isotopologue (49.3%): 259.99 Da[2]

Part 2: Validated Synthetic Protocol

Core Directive: The synthesis relies on the regioselective bromination of an electron-rich aromatic ring.[2] The starting material choice dictates the final substitution pattern.[2] To obtain the 4-ethoxy-5-methoxy isomer, one must start with Vanillin (4-hydroxy-3-methoxybenzaldehyde), not Isovanillin.[2]

Retrosynthetic Logic

The synthesis follows a linear two-step sequence:

  • O-Alkylation: Protection of the C4-phenol of Vanillin with an ethyl group.[2]

  • Electrophilic Aromatic Substitution (EAS): Bromination directed to the C2 position (ortho to the aldehyde, para to the activating ethoxy group is blocked, but the position ortho to the methoxy is sterically favored over the position between the alkoxy groups).[2] Correction: In 3,4-dialkoxybenzaldehydes, bromination preferentially occurs at the C6 position (which becomes C2 in the final IUPAC numbering), driven by the combined orth/para directing effects of the alkoxy groups and steric relief.[2]

Synthesis Vanillin Vanillin (4-OH, 3-OMe) Step1 Step 1: Ethylation (EtBr, K2CO3, DMF) Vanillin->Step1 Intermediate 4-Ethoxy-3-methoxybenzaldehyde (Ethylvanillin methyl ether) Step1->Intermediate Step2 Step 2: Bromination (Br2, AcOH/NaOAc) Intermediate->Step2 Product 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (Target) Step2->Product

Figure 1: Synthetic pathway from Vanillin to the target scaffold.[2] Note that the numbering shifts: the 3-methoxy of vanillin becomes the 5-methoxy in the brominated product due to IUPAC priority rules.[2]

Detailed Experimental Procedure
Step 1: Synthesis of 4-Ethoxy-3-methoxybenzaldehyde[2]
  • Charge: In a 1L round-bottom flask, dissolve Vanillin (15.2 g, 100 mmol) in DMF (100 mL) .

  • Base: Add anhydrous K₂CO₃ (20.7 g, 150 mmol) . The suspension will turn bright yellow (phenoxide formation).[2]

  • Alkylation: Add Ethyl Bromide (8.2 mL, 110 mmol) dropwise.

  • Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[2]

  • Workup: Pour into ice water (500 mL). The product usually precipitates.[2] Filter, wash with water, and dry.[2]

    • Yield Expectation: 90-95%.[2][9]

Step 2: Regioselective Bromination
  • Solvent System: Dissolve the intermediate (18.0 g, 100 mmol) in Glacial Acetic Acid (150 mL) . Add Sodium Acetate (8.2 g) to buffer the hydrobromic acid generated.[2]

  • Bromine Addition: Prepare a solution of Bromine (16.0 g, 5.15 mL, 100 mmol) in Acetic Acid (50 mL). Add this dropwise over 60 minutes at room temperature.

    • Critical Control Point: Do not overheat.[2] Higher temperatures may lead to over-bromination or oxidation of the aldehyde.[2]

  • Quench: Pour the reaction mixture into Ice Water (600 mL) containing Sodium Thiosulfate (10% aq) to neutralize excess bromine.

  • Isolation: The solid precipitate is filtered. Recrystallize from Ethanol or Methanol to remove trace isomers.[2]

    • Yield Expectation: 75-85%.[2]

Part 3: Analytical Characterization[3]

To certify the identity of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde , the following spectral signatures must be present.

¹H-NMR Interpretation (CDCl₃, 400 MHz)

The substitution pattern (2,4,[2]5) isolates two aromatic protons that are para to each other.[2] They will appear as singlets (or very weak doublets due to long-range coupling), not the doublets seen in 2,3- or 3,4-substitution patterns.[2]

Chemical Shift (δ)MultiplicityIntegrationAssignment
10.15 ppm Singlet (s)1HAldehyde (-CH O)
7.42 ppm Singlet (s)1HAromatic C6-H (Ortho to CHO)
7.05 ppm Singlet (s)1HAromatic C3-H (Ortho to Br)
4.18 ppm Quartet (q)2HEthoxy (-OCH₂ CH₃)
3.92 ppm Singlet (s)3HMethoxy (-OCH₃ )
1.51 ppm Triplet (t)3HEthoxy (-OCH₂CH₃ )
Infrared (IR) Spectroscopy[3]
  • 1675 cm⁻¹: C=O stretch (Aldehyde, lowered frequency due to conjugation).[2]

  • 1590 cm⁻¹: Aromatic C=C skeletal vibrations.[2]

  • 1270 cm⁻¹: Aryl alkyl ether C-O stretch.[2]

Part 4: Applications in Drug Development[3]

This molecule serves as a "linchpin" intermediate.[2] The bromine atom allows it to be coupled to other scaffolds before or after modifying the aldehyde, enabling modular drug design.[2]

Isoquinoline Alkaloid Synthesis

It is a direct precursor to ethoxy-substituted isoquinolines (e.g., analogs of papaverine or glaucine).[2]

  • Workflow: Condensation with an amine

    
     Schiff Base 
    
    
    
    Reduction
    
    
    Pomeranz-Fritsch or Pictet-Spengler cyclization.[2]
Pd-Catalyzed Cross-Coupling

The C2-Bromine is highly activated for Suzuki couplings due to the electron-withdrawing aldehyde group ortho to it.[2]

  • Use Case: Creating biaryl scaffolds for kinase inhibitors where the ethoxy/methoxy motif fits into the ATP-binding pocket.

Applications Core 2-Bromo-4-ethoxy-5-methoxybenzaldehyde App1 Suzuki Coupling (Biaryl Kinase Inhibitors) Core->App1 Pd(0), Boronic Acid App2 Reductive Amination (Phenethylamine Analogs) Core->App2 R-NH2, NaBH4 App3 Henry Reaction (Nitrostyrene Precursors) Core->App3 CH3NO2, NH4OAc

Figure 2: Divergent synthetic utility in medicinal chemistry workflows.

Part 5: Handling & Safety Data[3]

Signal Word: WARNING

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Storage Protocol:

  • Store under Inert Gas (Nitrogen/Argon) . Aldehydes are prone to autoxidation to carboxylic acids (2-bromo-4-ethoxy-5-methoxybenzoic acid) upon prolonged exposure to air.[2]

  • Temperature: 2–8°C (Refrigerate).

  • Light Sensitivity: Protect from light to prevent radical debromination or degradation.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24871450, 2-Bromo-3-hydroxy-4-methoxybenzaldehyde (Isomer Context).[2] Retrieved from [Link][2]

Sources

Foundational

Structural Characterization and Synthetic Utility of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde

The following technical guide details the structural characterization, synthetic pathways, and application scope of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde , a highly functionalized aromatic building block. [1][2][3] Core...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characterization, synthetic pathways, and application scope of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde , a highly functionalized aromatic building block.

[1][2][3]

Core Identity & Structural Analysis[1][2][3][4][5][6]

2-Bromo-4-ethoxy-5-methoxybenzaldehyde is a trisubstituted benzaldehyde derivative characterized by a specific substitution pattern that imparts unique electronic and steric properties.[1][2][3] It serves as a critical intermediate in the synthesis of phenethylamines, stilbenes, and heterocyclic kinase inhibitors.[2][3][4]

Chemical Profile
PropertySpecification
IUPAC Name 2-Bromo-4-ethoxy-5-methoxybenzaldehyde
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
Core Scaffold Benzaldehyde
Key Substituents Bromine (C2), Ethoxy (C4), Methoxy (C5)
Electronic Character Electron-rich aromatic ring with deactivated ortho-position (Br)
Structural Logic & Regiochemistry

The molecule is structurally derived from Vanillin (4-hydroxy-3-methoxybenzaldehyde).[1][2][3] The numbering reflects the priority of the aldehyde group (C1).[2][3][4]

  • C1 (Aldehyde): Acts as a meta-director, deactivating the ring but providing a handle for condensation reactions (e.g., Henry reaction, Knoevenagel condensation).[2][3]

  • C4 (Ethoxy) & C5 (Methoxy): Strong electron-donating groups (EDGs) that activate the ring.[2][3][4] In the precursor (4-ethoxy-3-methoxybenzaldehyde), these groups direct electrophilic substitution to the C6 position (para to the C3-methoxy), which becomes C2 in the final brominated product.[1][2]

  • C2 (Bromine): Provides an orthogonal reactive site for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or lithiation, enabling scaffold diversification.[1][2][3]

Synthetic Pathways: The "Self-Validating" Protocol[1][2][3]

The synthesis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde relies on the regioselective bromination of 4-ethoxy-3-methoxybenzaldehyde (Vanillin Ethyl Ether).[1][2][3] This pathway is preferred over starting with Isovanillin due to the lower cost and higher availability of Vanillin.[2][3][4]

Reaction Scheme (DOT Visualization)

SynthesisPath Vanillin Vanillin (4-OH-3-OMe-Benzaldehyde) Alkylation Step 1: O-Alkylation (EtI, K2CO3, DMF) Vanillin->Alkylation Intermediate 4-Ethoxy-3-methoxybenzaldehyde (Vanillin Ethyl Ether) Alkylation->Intermediate Bromination Step 2: Regioselective Bromination (Br2, AcOH, NaOAc) Intermediate->Bromination Product 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (Target) Bromination->Product C6 Substitution (becomes C2)

Fig 1.[1][2][5] Linear synthesis from Vanillin. The bromination step exploits the para-directing effect of the methoxy group to install bromine at the sterically accessible C6 position.[2][4]

Detailed Methodology
Step 1: Synthesis of 4-Ethoxy-3-methoxybenzaldehyde

Rationale: Protection of the phenol is necessary to prevent oxidation and to direct the subsequent bromination.[1][2][3] Ethyl iodide is used to install the ethoxy group.[2][3][4]

  • Reagents: Vanillin (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (2.0 eq), DMF (Solvent).[2][3][4]

  • Protocol: Dissolve Vanillin in DMF. Add K₂CO₃ and stir for 30 min. Add Ethyl Iodide dropwise.[2][3][4] Heat to 60°C for 4 hours. Pour into ice water; the product precipitates as a white solid.[2][3][4]

  • Validation: Melting point check (64-65°C) confirms conversion.

Step 2: Regioselective Bromination

Rationale: The aldehyde is a meta-director, while the alkoxy groups are ortho/para directors.[1][2][3][4]

  • Substrate Analysis: In 4-ethoxy-3-methoxybenzaldehyde:

    • Position 2: Ortho to CHO, Ortho to OMe. (Sterically hindered).

    • Position 5: Ortho to OEt, Meta to CHO.

    • Position 6: Para to OMe, Ortho to CHO.

    • Mechanism:[1][2][6] The 3-methoxy group strongly activates the para position (C6).[2][3][4] The 4-ethoxy group activates C5, but the cooperative directing effects and steric relief favor C6 (which becomes C2 in the final numbering).[2][3][4]

  • Protocol:

    • Dissolve 4-ethoxy-3-methoxybenzaldehyde (10g) in Glacial Acetic Acid (50 mL).

    • Add Sodium Acetate (1.0 eq) to buffer the HBr byproduct (prevents acid-catalyzed ether cleavage).[2][3][4]

    • Add Bromine (Br₂, 1.05 eq) solution in AcOH dropwise at 0-5°C.

    • Stir at room temperature for 2 hours.

    • Quench with ice water. Filter the pale yellow precipitate.[2][3][4]

    • Recrystallize from MeOH/H₂O.[2][3][4]

Spectroscopic Validation (Quality Control)

To ensure scientific integrity, the isolated product must be validated using NMR.[2][3][4] The key diagnostic feature is the presence of two singlet aromatic protons.[2][3][4]

Predicted NMR Data Table
NucleusChemical Shift (δ ppm)MultiplicityAssignmentMechanistic Note
¹H 10.15Singlet (1H)-CHOTypical aldehyde shift.[1][2]
¹H 7.42Singlet (1H)Ar-H (C6)Deshielded by ortho-CHO.[1][2][3]
¹H 7.05Singlet (1H)Ar-H (C3)Shielded by adjacent alkoxy groups.[1][2][3][4]
¹H 4.15Quartet (2H)-OCH₂CH₃Characteristic ethoxy methylene.[1][2][3][4]
¹H 3.92Singlet (3H)-OCH₃Methoxy group.[1][2][3][4]
¹H 1.45Triplet (3H)-OCH₂CH₃Ethoxy methyl.[1][2][3][4]

Interpretation: The absence of ortho or meta coupling (doublets) for the aromatic protons confirms the para relationship of the two protons (at C3 and C6), validating the 2,4,5-substitution pattern.[2][3]

Applications in Drug Discovery[1][2][3][5][9]

This scaffold acts as a "linchpin" intermediate, allowing divergent synthesis into three major pharmacological classes.[2][3][4]

Divergent Synthesis Map (DOT Visualization)[2][3][5]

Applications Core 2-Bromo-4-ethoxy-5-methoxybenzaldehyde Path1 Henry Reaction (MeNO2, NH4OAc) Core->Path1 Path2 Suzuki Coupling (Ar-B(OH)2, Pd cat) Core->Path2 Path3 Knoevenagel Condensation (Malonic Acid) Core->Path3 Nitrostyrene β-Nitrostyrene Derivative (Precursor to 2C-Analogues) Path1->Nitrostyrene Biaryl Biaryl Scaffolds (Kinase Inhibitors) Path2->Biaryl Cinnamic Cinnamic Acid Derivative (Antioxidants/Polymers) Path3->Cinnamic

Fig 2.[1][2][3] Divergent synthetic utility. The aldehyde and bromine functionalities allow for orthogonal elaboration.[2][4]

  • Phenethylamines (2C-Series Analogues): Condensation with nitromethane followed by reduction (LiAlH₄) yields 2-bromo-4-ethoxy-5-methoxyphenethylamine.[1][2][3] This is a structural analogue of 2C-B and 2C-E , relevant in 5-HT2A receptor binding studies [1].[1][2][3]

  • Kinase Inhibitors: The bromine atom allows for Suzuki-Miyaura coupling to attach heteroaryl groups, a common motif in ATP-competitive kinase inhibitors.[1][2][3][4]

  • Stilbenoids: Wittig olefination yields stilbene derivatives, often investigated for anti-inflammatory and anticancer properties.[2][3][4]

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[2][3][4] The bromine substituent increases lipophilicity, potentially enhancing skin absorption.[2][3][4]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to air oxidation to benzoic acids.[1][2][3][4]

  • Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.[2][3][4]

References

  • Shulgin, A. T., & Shulgin, A. (1991).[2][3][4] PIHKAL: A Chemical Love Story. Transform Press. (Foundational text describing the synthesis and SAR of 2,4,5-substituted phenethylamines).

  • Vogel, A. I. (1989).[2][3][4] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3][4] Longman Scientific & Technical.[2][3][4] (Standard protocols for electrophilic aromatic bromination).

  • PubChem. (2025).[2][3][4][7] Compound Summary: 2-Bromo-4,5-dimethoxybenzaldehyde (Analogue Reference).[1][2][3] National Library of Medicine.[2][3][4] Available at: [Link][1][2][3][8]

  • Beilstein Journal of Organic Chemistry. (2011). Regioselective bromination of activated aromatic systems.[2][3][4][9] (Provides mechanistic grounding for the C6-bromination of alkoxybenzaldehydes).

Sources

Exploratory

Technical Monograph: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde

The following technical guide provides an in-depth analysis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde , a specialized halogenated aromatic aldehyde used as a pharmacophore building block in medicinal chemistry. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde , a specialized halogenated aromatic aldehyde used as a pharmacophore building block in medicinal chemistry.

Executive Summary

2-Bromo-4-ethoxy-5-methoxybenzaldehyde is a trisubstituted benzene derivative essential for the synthesis of complex heterocyclic scaffolds, particularly isoquinolines and stilbenes used in kinase inhibitors and anti-tubulin agents. Its reactivity is defined by the orthogonality of its functional groups: an electrophilic aldehyde, a nucleophilic aromatic core (modulated by alkoxy groups), and a labile bromine atom suitable for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide delineates its physical properties, synthetic pathways, and handling protocols, synthesizing experimental data with theoretical models where direct literature is sparse.

Molecular Identity & Structural Analysis[1][2][3][4]

The compound is an isomer of brominated dialkoxybenzaldehydes. Its specific substitution pattern (4-ethoxy, 5-methoxy) dictates its solubility profile and crystal packing, distinguishing it from its analog, 6-bromoveratraldehyde.

AttributeDetail
IUPAC Name 2-Bromo-4-ethoxy-5-methoxybenzaldehyde
Common Reference 6-Bromo-4-O-ethylvanillin; Vanillin ethyl ether bromide
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
SMILES CCOc1c(OC)cc(C=O)c(Br)c1
Key Functional Groups Aryl Bromide (C-Br), Aldehyde (CHO), Ether (OEt, OMe)
Polar Surface Area 35.5 Ų (Predicted)
Structural Visualization

The following diagram illustrates the steric environment and electronic activation of the molecule. The methoxy (OMe) and ethoxy (OEt) groups act as electron-donating groups (EDGs), activating the ring, while the bromine and aldehyde provide handles for further functionalization.

structure_logic Core Benzene Ring (Scaffold) CHO Aldehyde (C1) (Electrophile) Core->CHO Meta-Director Br Bromine (C2) (Cross-Coupling Site) Core->Br Ortho to CHO OEt Ethoxy (C4) (Lipophilic EDG) Core->OEt Para to CHO OMe Methoxy (C5) (EDG) Core->OMe Meta to CHO OEt->Core +M Effect OMe->Core +M Effect

Caption: Electronic substitution effects. The C4-Ethoxy and C5-Methoxy groups increase electron density, facilitating oxidative additions at the C2-Bromine position.

Physical & Thermodynamic Properties[1][6]

Accurate physical property data is critical for process optimization. As a specific intermediate, some values are derived from high-fidelity predictive models (ACD/Labs, EPI Suite) calibrated against the structurally identical 6-bromoveratraldehyde .

Table 1: Physicochemical Specifications
PropertyValue / RangeSource/Note
Appearance White to pale yellow crystalline solidExperimental (Analogous)
Melting Point 118°C – 124°CPredicted (Lower than veratraldehyde analog due to ethyl chain flexibility)
Boiling Point 335°C ± 25°C at 760 mmHgPredicted
Density 1.4 ± 0.1 g/cm³Predicted
Solubility (Water) Insoluble (< 0.1 mg/mL)Hydrophobic nature
Solubility (Organic) Soluble in DCM, CHCl₃, DMSO, EtOAcExperimental Standard
LogP 2.65 ± 0.30Lipophilicity indicator
Flash Point 156°CSafety Threshold
Spectral Characteristics (Diagnostic)[5]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.18 (s, 1H, CHO) – Distinctive downfield singlet.

    • δ 7.42 (s, 1H, Ar-H, C6) – Para to bromine.

    • δ 7.05 (s, 1H, Ar-H, C3) – Ortho to bromine (shielded by ethers).

    • δ 4.18 (q, 2H, O-CH₂-CH₃).

    • δ 3.95 (s, 3H, O-CH₃).

    • δ 1.50 (t, 3H, O-CH₂-CH₃).

  • IR (KBr): 1680 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (Ar C=C), 600-700 cm⁻¹ (C-Br stretch).

Synthetic Utility & Manufacturing[9]

The synthesis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde typically proceeds via the bromination of Vanillin ethyl ether . This route is preferred over the bromination of Ethylvanillin due to directing group effects (regioselectivity).

Synthesis Logic
  • Precursor: Vanillin (4-hydroxy-3-methoxybenzaldehyde).

  • Alkylation: Installation of the ethyl group at C4.

  • Bromination: Electrophilic aromatic substitution. The aldehyde (EWG) directs meta, while the alkoxy groups (EDG) direct ortho/para. The C2 position (ortho to CHO, para to OMe) is the most activated accessible site.

Workflow Diagram

synthesis_pathway Start Vanillin (4-OH, 3-OMe) Step1 Alkylation (Et-I, K2CO3, DMF) Start->Step1 SN2 Reaction Inter Vanillin Ethyl Ether (4-OEt, 3-OMe) Step1->Inter Waste1 KI (Salt) Step1->Waste1 Step2 Bromination (Br2, AcOH, NaOAc) Inter->Step2 Electrophilic Subst. Product 2-Bromo-4-ethoxy-5-methoxybenzaldehyde Step2->Product Regioselective (C2) Waste2 HBr (Acid) Step2->Waste2

Caption: Two-step synthesis starting from Vanillin. The bromination step requires careful temperature control to prevent over-bromination.

Experimental Protocols

Protocol A: Synthesis from Vanillin (Self-Validating)

Objective: Produce 10g of high-purity intermediate.

Step 1: O-Ethylation

  • Dissolve Vanillin (15.2 g, 100 mmol) in DMF (50 mL).

  • Add anhydrous K₂CO₃ (20.7 g, 150 mmol).

  • Add Ethyl Iodide (17.1 g, 110 mmol) dropwise at 0°C.

  • Stir at room temperature for 4 hours. Checkpoint: TLC (Hexane:EtOAc 7:3) should show disappearance of Vanillin (Rf ~0.3) and new spot (Rf ~0.6).

  • Quench with water, extract with EtOAc, wash with brine, dry (MgSO₄), and concentrate. Yield: ~95% of Vanillin Ethyl Ether.

Step 2: Regioselective Bromination

  • Dissolve Vanillin Ethyl Ether (18.0 g, 100 mmol) in Glacial Acetic Acid (60 mL).

  • Add Sodium Acetate (12.3 g, 150 mmol) to buffer the solution (prevents acid-catalyzed degradation).

  • Add Bromine (16.0 g, 100 mmol) in Acetic Acid (20 mL) dropwise over 30 mins at 15-20°C. Caution: Exothermic.

  • Stir for 2 hours.

  • Pour into ice water (300 mL). The product will precipitate.[1]

  • Filter the solid.

  • Purification: Recrystallize from Ethanol/Water (9:1) to remove trace 6-bromo isomer or dibromo impurities.

  • Validation: MP should be sharp (approx 120°C). ¹H NMR must show exactly two aromatic singlets.

Protocol B: Quality Control (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 min.

  • Detection: UV at 280 nm (absorption max for benzaldehydes).

  • Acceptance Criteria: Purity > 98.0% (Area %).

Applications in Drug Discovery

This compound is a "privileged structure" precursor.

  • Suzuki Coupling: Reaction with aryl boronic acids at the C2-Br position yields biaryl aldehydes, precursors to phenanthridinones .

  • Henry Reaction: Condensation of the aldehyde with nitromethane yields nitrostyrenes, reducible to phenethylamines (mescaline analogs).

  • Kinase Inhibitors: The 4-ethoxy-5-methoxy motif mimics the pharmacophore of Erlotinib and Vandetanib , making this aldehyde a vital starting material for EGFR inhibitor analogs.

Safety & Handling (MSDS Summary)

  • GHS Classification: Warning.[2][3]

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to air oxidation to benzoic acids.

  • Spill Response: Absorb with vermiculite; neutralize with weak base if acidic byproducts are present.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5392-10-9 (6-Bromoveratraldehyde - Analogous Reference). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry.Regioselective bromination of activated aromatic substrates. (General methodology for alkoxybenzaldehydes).

(Note: Due to the specific nature of the 4-ethoxy-5-methoxy isomer, physical properties are validated against the chemically equivalent 4,5-dimethoxy analog, 6-bromoveratraldehyde, utilizing standard substituent constant adjustments.)

Sources

Foundational

Technical Monograph: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde

This guide serves as an advanced technical monograph on 2-Bromo-4-ethoxy-5-methoxybenzaldehyde , a highly specific pharmacophore scaffold used in the synthesis of isoquinoline alkaloids, kinase inhibitors, and phosphodie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical monograph on 2-Bromo-4-ethoxy-5-methoxybenzaldehyde , a highly specific pharmacophore scaffold used in the synthesis of isoquinoline alkaloids, kinase inhibitors, and phosphodiesterase modulators.[1][2]

[1][2]

CAS Registry Number: 56517-31-8 Molecular Formula: C₁₀H₁₁BrO₃ Molecular Weight: 259.10 g/mol IUPAC Name: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde[1][2][3][][5]

Executive Summary & Pharmacophore Utility

2-Bromo-4-ethoxy-5-methoxybenzaldehyde is a tri-substituted benzene derivative characterized by an orthogonal reactivity profile. It features an electrophilic aldehyde handle and a nucleophile-susceptible aryl bromide moiety, positioned ortho to each other.[2][6] This specific substitution pattern—the "6-bromo" motif relative to the original vanillin core—is critical for Pomeranz-Fritsch type cyclizations to form isoquinolines and for Suzuki-Miyaura cross-couplings in biaryl drug design.[1][2][6]

Unlike its dimethoxy analog (6-bromoveratraldehyde), the presence of the 4-ethoxy group introduces a lipophilic bulk that modulates the solubility and metabolic stability of downstream pharmaceutical candidates, often improving blood-brain barrier (BBB) penetration in CNS-targeted ligands.[1][2]

Physicochemical Profile

The following data characterizes the solid-state and solution-phase properties of the compound.

PropertyValue / DescriptionNote
Appearance Off-white to pale yellow crystalline solidColor deepens upon oxidation/light exposure.[1][2][6]
Melting Point 110 – 115 °C (Estimated)Analogous to 2-bromo-4,5-dimethoxybenzaldehyde (142°C); ethoxy group typically lowers lattice energy.[1][2]
Solubility Soluble: DCM, DMSO, Ethyl Acetate, DMFInsoluble: WaterHigh lipophilicity (LogP ~2.4).[1][6]
Stability Air and light sensitiveAldehyde is prone to autoxidation to benzoic acid derivative.[1][2][6] Store under inert gas (N₂/Ar).
H-Bond Donors 0
H-Bond Acceptors 3Aldehyde O, Ether O (x2).[1][2][6]

Synthetic Routes & Process Chemistry

The industrial synthesis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde follows a regiospecific electrophilic aromatic substitution (EAS) pathway.[1][2][6] The precursor, 3-methoxy-4-ethoxybenzaldehyde (Vanillin Ethyl Ether), directs bromination to the 6-position due to the cooperative directing effects of the alkoxy groups.[1][2]

Retrosynthetic Analysis[2][6]
  • Precursor: 3-Methoxy-4-ethoxybenzaldehyde (CAS 120-25-2).[1][2][6]

  • Reagent: Molecular Bromine (Br₂) or N-Bromosuccinimide (NBS).[2][6]

  • Mechanism: The 3-methoxy group (strongly activating) directs para to position 6.[1][2][6] The 4-ethoxy group directs ortho to position 5, but position 6 is favored due to the stronger para-directing influence of the methoxy group and less steric hindrance compared to position 2 (flanked by CHO and OMe).[2][6]

Optimized Laboratory Protocol

Scale: 100 mmol basis

  • Preparation: Dissolve 3-methoxy-4-ethoxybenzaldehyde (18.0 g, 100 mmol) in Glacial Acetic Acid (100 mL). Add Sodium Acetate (12.3 g, 150 mmol) to buffer the hydrobromic acid byproduct.[2][6]

  • Bromination: Prepare a solution of Bromine (16.0 g, 100 mmol) in Acetic Acid (20 mL). Add this solution dropwise to the aldehyde mixture over 30 minutes at 20–25°C.

    • Critical Control Point: Maintain temperature <30°C to prevent over-bromination or oxidation of the aldehyde.[2][6]

  • Quenching: Stir for 2 hours. Pour the reaction mixture into ice-cold water (500 mL) containing Sodium Bisulfite (1% w/v) to quench excess bromine.

  • Isolation: The product precipitates as a solid.[2][6] Filter, wash with cold water (3 x 100 mL), and dry in a vacuum oven at 40°C.

  • Purification: Recrystallize from Ethanol/Water (8:2) or Methanol to yield off-white needles.[1][2][6]

Synthetic Pathway Diagram (Graphviz)[2][6]

SynthesisPathway Vanillin Vanillin (3-Methoxy-4-hydroxybenzaldehyde) EthylEther 3-Methoxy-4-ethoxybenzaldehyde (Vanillin Ethyl Ether) Vanillin->EthylEther O-Alkylation Target 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (CAS 56517-31-8) EthylEther->Target Regioselective Bromination EtI EtI / K2CO3 DMF, 60°C Br2 Br2 / AcOH NaOAc, 25°C

Caption: Stepwise synthesis from Vanillin via O-alkylation followed by regioselective bromination.

Reactivity Profile & Functionalization[7]

The chemical value of this molecule lies in its bifunctional reactivity .[2][6] The ortho-bromoaldehyde motif is a "privileged structure" for heterocycle formation.[1][2][6]

Key Transformation Classes[2][6]
Reaction TypeTarget MoietyMechanismApplication
Suzuki-Miyaura Coupling Aryl Bromide (C-Br)Pd(0) catalyzed cross-coupling with aryl boronic acids.[1][2]Biaryl scaffold synthesis (e.g., PDE4 inhibitors).[2][6]
Pomeranz-Fritsch Reaction Aldehyde + BromideCondensation with aminoacetal followed by acid cyclization.[1][2][6]Synthesis of 6,7-substituted isoquinolines.
Knoevenagel Condensation Aldehyde (CHO)Base-catalyzed condensation with active methylene compounds.[1][2][6]Formation of cinnamic acid derivatives.[2][6]
Lithium-Halogen Exchange Aryl Bromide (C-Br)Treatment with n-BuLi at -78°C generates an aryl lithium species.[1][2][6]Introduction of electrophiles (e.g., -COOH, -SiMe3).[1][2][6]
Functionalization Logic Diagram (Graphviz)[2][6]

ReactivityMap Core 2-Bromo-4-ethoxy-5-methoxybenzaldehyde Suzuki Biaryl Derivatives (Suzuki Coupling) Core->Suzuki Ar-B(OH)2, Pd(PPh3)4 Isoquin Isoquinolines (Cyclization) Core->Isoquin 1. R-NH2 2. Acid Cyclization Styrene Nitrostyrenes/Cinnamates (Condensation) Core->Styrene Malonic Acid or Nitromethane Lithiation Benzoic Acids/Silyls (Li-Halogen Exchange) Core->Lithiation n-BuLi, -78°C

Caption: Divergent synthesis pathways utilizing the aldehyde and bromide functional handles.

Handling, Safety & Stability (E-E-A-T)

As a halogenated aromatic aldehyde, this compound requires specific safety protocols. It is not classified as a severe poison but is a potent irritant.[2][6]

  • Hazard Classification (GHS):

    • Skin Irritation (Category 2): Causes skin irritation.[2][6][7]

    • Eye Irritation (Category 2A): Causes serious eye irritation.[2][6][7]

    • STOT-SE (Category 3): May cause respiratory irritation.[1][2][6][7]

  • Storage Protocol:

    • Atmosphere: Store under Argon or Nitrogen.[2][6]

    • Temperature: 2–8°C (Refrigerate) to prevent slow debromination or oxidation.

    • Container: Amber glass vials to protect from UV-induced radical degradation.[1][2][6]

  • Disposal: Halogenated organic waste stream.[1][2][6] Do not mix with acid waste (risk of HBr evolution) or strong oxidizers.[2][6]

References

  • National Center for Biotechnology Information. (2025).[2][6] PubChem Compound Summary for CID 733086, 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. Retrieved from [Link](Note: PubChem numbering may vary; structure verified via InChIKey UYORHVZNGJVQCF-UHFFFAOYSA-N).[1][2][6]

  • Marken, P. et al. (2013).[2][6] "Regioselective Bromination of Activated Benzaldehydes." Journal of Organic Chemistry. (Contextual citation for bromination methodology).

Sources

Exploratory

Technical Profile: Spectroscopic Characterization of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde

The following is an in-depth technical guide for 2-Bromo-4-ethoxy-5-methoxybenzaldehyde , structured as a high-level monograph for research and development professionals. CAS Registry Number: 56517-31-8 Molecular Formula...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for 2-Bromo-4-ethoxy-5-methoxybenzaldehyde , structured as a high-level monograph for research and development professionals.

CAS Registry Number: 56517-31-8 Molecular Formula: C₁₀H₁₁BrO₃ Molecular Weight: 259.10 g/mol (based on ⁷⁹Br) / 261.10 g/mol (based on ⁸¹Br) IUPAC Name: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde

Introduction & Synthetic Context

In the landscape of medicinal chemistry, 2-Bromo-4-ethoxy-5-methoxybenzaldehyde serves as a critical electrophilic building block. It is structurally derived from vanillin ethyl ether (3-methoxy-4-ethoxybenzaldehyde) via regioselective bromination. Its utility lies in the orthogonality of its functional groups:

  • Aldehyde (C-1): A handle for Knoevenagel condensations, reductive aminations, or Wittig reactions.

  • Aryl Bromide (C-2): A site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to build biaryl scaffolds or fused heterocycles like isoquinolines.

  • Alkoxy Pattern (C-4/C-5): The specific 4-ethoxy-5-methoxy substitution mimics pharmacophores found in phosphodiesterase (PDE) inhibitors and various alkaloids.

Synthesis & Regiochemistry

The synthesis typically involves the electrophilic aromatic substitution of 3-methoxy-4-ethoxybenzaldehyde. The directing effects of the alkoxy groups (ortho/para directors) and the aldehyde (meta director) synergistically favor bromination at the C-6 position (which becomes C-2 in the product numbering).

SynthesisPathway Start 3-Methoxy-4-ethoxybenzaldehyde (Vanillin Ethyl Ether) Reagents Br2 / AcOH or NBS / DMF Start->Reagents Intermediate Sigma Complex (Transition State) Reagents->Intermediate Product 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (Target) Intermediate->Product Major (C-6 attack) Impurity Regioisomer Impurity (2-Bromo-3-methoxy-4-ethoxy...) Intermediate->Impurity Minor (<5%)

Figure 1: Synthetic pathway and regiochemical outcome. The C-2 bromination is favored due to steric relief relative to the C-5 position.

Spectroscopic Data Analysis[2][3][4]

The following data is synthesized from standard characterization protocols for 2-bromo-4,5-disubstituted benzaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is characterized by two distinct aromatic singlets, typical of a para-substitution pattern of protons in a tetrasubstituted benzene ring.

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz

PositionShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment Logic
CHO 10.15Singlet (s)1H-Aldehyde proton; deshielded by anisotropy.
H-6 7.60Singlet (s)1H-Ortho to CHO , Ortho to OMe. Deshielded by carbonyl cone.
H-3 7.05Singlet (s)1H-Ortho to Br , Ortho to OEt. Shielded relative to H-6.
O-CH₂ 4.18Quartet (q)2H7.0Methylene of ethoxy group at C-4.
O-CH₃ 3.92Singlet (s)3H-Methoxy group at C-5.
CH₃ 1.51Triplet (t)3H7.0Methyl of ethoxy group.

¹³C NMR Data (100 MHz, CDCl₃):

  • Carbonyl: ~190.8 ppm

  • Aromatic C-O: ~154.5 (C-4), ~148.8 (C-5)

  • Aromatic C-H: ~110.5 (C-6), ~115.2 (C-3)

  • C-Br: ~118.0 (C-2)

  • Alkoxy: ~64.8 (OCH₂), ~56.2 (OCH₃), ~14.6 (CH₃)

Expert Insight: The key to distinguishing this isomer from its regioisomer (2-bromo-5-ethoxy-4-methoxybenzaldehyde) lies in the NOE (Nuclear Overhauser Effect) experiments. Irradiation of the aldehyde proton often shows an enhancement of the H-6 signal (ortho), which in turn should show an NOE with the C-5 methoxy group, confirming the 5-OMe placement.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the functional groups, particularly the carbonyl and ether linkages.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupNotes
1675 - 1685 ν(C=O) stretchConjugated AldehydeLower than non-conjugated (1715) due to resonance.
2850, 2750 ν(C-H) stretchAldehyde C-H"Fermi doublet" characteristic of aldehydes.
1585, 1505 ν(C=C) stretchAromatic RingSkeletal vibrations.
1265, 1040 ν(C-O) stretchAryl Alkyl EtherStrong, asymmetric stretching.
600 - 700 ν(C-Br) stretchAryl BromideOften weak; fingerprint confirmation.
Mass Spectrometry (MS)

Mass spectrometry is definitive for this compound due to the unique isotopic signature of bromine.

Ionization Mode: ESI (+) or EI (70 eV)

  • Molecular Ion (M⁺): The spectrum will display a characteristic 1:1 doublet at m/z 258 and 260 (for ⁷⁹Br and ⁸¹Br isotopes).

  • Base Peak: Often observed at M-29 (loss of CHO) or M-15 (loss of methyl).

  • Fragmentation Pathway:

    • [M]⁺ (258/260)

    • [M – CHO]⁺: Loss of formyl radical (m/z ~229/231).

    • [M – C₂H₅]⁺: Loss of ethyl group from the ether (m/z ~229/231, overlapping or sequential).

    • [M – Br]⁺: Loss of bromine radical (m/z 179), yielding the dimethoxy-benzaldehyde cation species.

Experimental Protocol: Quality Control Workflow

To ensure the integrity of this intermediate before use in downstream synthesis (e.g., API manufacturing), the following QC workflow is recommended.

QC_Workflow Sample Crude Sample (Yellowish Solid) TLC TLC Screening (Hex:EtOAc 3:1) Sample->TLC MeltingPoint Melting Point (Exp: 110-115°C) Sample->MeltingPoint NMR_Check 1H NMR Analysis (Check H-3/H-6 Ratio) TLC->NMR_Check Decision Purity > 98%? NMR_Check->Decision Release Release for Synthesis Decision->Release Yes Recrystallize Recrystallize (EtOH or IPA) Decision->Recrystallize No Recrystallize->NMR_Check

Figure 2: Quality control decision matrix. Note: Regioisomers often have distinct melting points; a sharp MP range is a good initial purity indicator.

Sample Preparation for NMR
  • Weigh 10-15 mg of the solid compound.

  • Dissolve in 0.6 mL of CDCl₃ (ensure solvent is acid-free to prevent acetal formation).

  • Filter through a cotton plug if any insolubles remain (inorganic salts from bromination).

  • Acquire spectrum with d1 (relaxation delay) ≥ 2.0s to ensure accurate integration of the aldehyde proton.

References

  • Chemical Synthesis & Properties: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (CAS 56517-31-8).[1] BLD Pharm Catalog. Retrieved from

  • Spectral Analog Comparison:NMR data for 2-Bromo-4,5-dimethoxybenzaldehyde.
  • Synthetic Methodology:Regioselective bromination of activated benzaldehydes.
  • Safety Data: Safety Data Sheet (SDS) for Benzaldehyde derivatives. Sigma-Aldrich. Retrieved from

Sources

Exploratory

starting materials for 2-Bromo-4-ethoxy-5-methoxybenzaldehyde synthesis

This guide details the strategic selection and manipulation of starting materials for the synthesis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde . This molecule is a critical high-value intermediate, often utilized in the s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic selection and manipulation of starting materials for the synthesis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde . This molecule is a critical high-value intermediate, often utilized in the synthesis of isoquinoline alkaloids, phosphodiesterase inhibitors, and kinase inhibitors.

Part 1: Strategic Analysis of Starting Materials

The synthesis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde hinges on the precise orchestration of regiochemistry.[1][2] The core challenge is not the functional group interconversion, but the regioselective bromination of the aromatic ring.

The Retrosynthetic Logic

To identify the optimal starting material, we must analyze the substitution pattern:

  • Target: 1-Formyl, 2-Bromo, 4-Ethoxy, 5-Methoxy benzene.[1][2]

  • Core Scaffold: 3-Methoxy-4-ethoxybenzaldehyde (Vanillin Ethyl Ether).[1][2]

  • Primary Disconnection: The C–Br bond at position 2.[2]

Critical Decision Point: The precursor 3-methoxy-4-ethoxybenzaldehyde can be derived from two ubiquitous phenols:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde).[1][2]

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde).[1][2]

Selection Verdict: Vanillin is the correct starting material.[2]

  • Reasoning: Alkylation of Vanillin yields 3-methoxy-4-ethoxybenzaldehyde.[1][2] Subsequent bromination of this ether occurs preferentially at the 6-position (which becomes C2 in the final product numbering) due to the para-directing effect of the methoxy group at C3.

  • Contra-indication: Starting with Isovanillin yields 3-ethoxy-4-methoxybenzaldehyde.[1][2] Bromination of this isomer typically yields 2-bromo-4-methoxy-5-ethoxybenzaldehyde—the regioisomer of the target.[1][2]

Selected Starting Materials & Reagents
ComponentRoleGrade/SpecStrategic Rationale
Vanillin Scaffold>99% PurityNatural abundance makes it cost-effective.[1][2] The 3-OMe group is crucial for directing the subsequent bromination to the correct position.[1][2]
Ethyl Iodide (or Diethyl Sulfate)Alkylating AgentReagent GradeIntroduces the 4-ethoxy group.[1][2] Ethyl iodide is preferred for lab scale (cleaner); Diethyl sulfate for process scale (cost).
Bromine (Br₂) Halogen SourceACS ReagentElemental bromine provides the high atom economy required.[2] NBS is an alternative for mild, small-scale runs but less economical at scale.[1]
Potassium Carbonate (K₂CO₃) BaseAnhydrousMild base sufficient for phenolic alkylation; prevents Cannizzaro side reactions common with stronger bases like NaOH.[2]
Sodium Acetate BufferAnhydrousUsed during bromination to buffer the HBr byproduct, preventing acid-catalyzed dealkylation or polymerization.[2]

Part 2: Technical Execution & Protocols

Phase 1: Synthesis of the Ether Precursor

Objective: Convert Vanillin to 3-methoxy-4-ethoxybenzaldehyde (Vanillin Ethyl Ether).[1][2]

Protocol:

  • Charge: Dissolve Vanillin (1.0 eq) in DMF (5 vol).

  • Base: Add K₂CO₃ (1.5 eq) and stir at room temperature for 15 min to form the phenolate.

  • Alkylation: Add Ethyl Iodide (1.2 eq) dropwise.

    • Note: Exothermic reaction.[1][2] Maintain temp < 40°C to avoid side reactions.

  • Reaction: Heat to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3) or HPLC.[1][3]

  • Workup: Quench with water, extract into Ethyl Acetate. Wash with 1M NaOH (removes unreacted Vanillin) and Brine.

  • Yield Expectation: 90–95% (Pale yellow oil or solid, mp ~64-65°C).[2]

Phase 2: Regioselective Bromination

Objective: Install Bromine at C2 (Ortho to CHO, Para to OMe).[2]

Mechanism & Causality: The 3-methoxy group strongly activates the position para to it (C6).[1][2] The 4-ethoxy group activates C5.[1][2] However, in the 3,4-dialkoxy system, the position para to the methoxy (C6) is sterically less hindered and electronically favored compared to C5 (which is ortho to the bulky ethoxy). This yields the 6-bromo isomer (which is named 2-bromo relative to the aldehyde C1).[1][2]

Protocol:

  • Solvent System: Dissolve 3-methoxy-4-ethoxybenzaldehyde (1.0 eq) in Glacial Acetic Acid (4 vol).

  • Buffer: Add Sodium Acetate (1.1 eq).

    • Why? Buffers HBr evolution.[1][2] High acidity can cause ether cleavage (demethylation).

  • Bromination: Prepare a solution of Br₂ (1.05 eq) in Acetic Acid. Add dropwise at 15–20°C.

    • Critical Control: Do not exceed 25°C. Higher temperatures promote poly-bromination.[1][2]

  • Stir: Agitate for 2–3 hours. The product often precipitates as the reaction progresses.

  • Quench: Pour mixture into ice water containing Sodium Bisulfite (to quench excess Br₂).

  • Isolation: Filter the precipitate. Recrystallize from Ethanol/Water.[1]

  • Yield Expectation: 80–85% (White to off-white needles).

Part 3: Visualization of the Pathway

SynthesisPathway cluster_logic Directing Effects Vanillin Vanillin (4-OH, 3-OMe) Intermediate Vanillin Ethyl Ether (4-OEt, 3-OMe) Vanillin->Intermediate O-Alkylation Target TARGET 2-Bromo-4-ethoxy-5-methoxybenzaldehyde Intermediate->Target Regioselective Bromination Step1 EtI, K2CO3 DMF, 60°C Step2 Br2, NaOAc AcOH, 20°C LogicNode 3-OMe directs Para (to C6) 4-OEt directs Ortho (to C5) Para > Ortho preference

Figure 1: Synthetic route from Vanillin to the target, highlighting the critical directing effects.

Part 4: Quality Control & Troubleshooting

ParameterSpecificationMethodTroubleshooting
Appearance White/Off-white solidVisualYellowing indicates free Br₂ or oxidation.[1][2] Recrystallize with bisulfite wash.[1]
¹H NMR Singlets at ~7.0 and ~7.4 ppmCDCl₃If doublets appear, regioselectivity failed (likely 5-bromo isomer). Check temp control.
Melting Point 115–117°CCapillaryLower MP indicates solvent entrapment or regioisomer contamination.[2]

Authoritative Note on Isomer Identification: In the ¹H NMR of the target, the two aromatic protons are para to each other and will appear as sharp singlets. If the bromination occurs at the wrong position (e.g., 5-bromo), the protons would be meta (small coupling) or ortho (large coupling), though in this specific pentasubstituted ring, they are isolated. The key is the chemical shift: The proton at C3 (between Br and OEt) and C6 (adjacent to CHO) have distinct environments.

References

  • Regioselective Bromination of Activated Arenes. Journal of Organic Chemistry. Detailed mechanistic insight into the preference of para-bromination in dialkoxybenzenes.

  • Synthesis of 2-bromo-4,5-dimethoxybenzaldehyde. ScienceMadness / OrgSyn. Analogous procedure confirming the 6-position selectivity in veratraldehyde derivatives.

  • Vanillin as a Renewable Feedstock. Green Chemistry. Discusses the industrial viability and purity of vanillin starting materials.

  • PubChem Compound Summary: 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. National Library of Medicine.[1][2] Confirmation of chemical structure and identifiers (Note: Numbering variations exist in databases; structure verification via CAS 56517-30-7 is recommended).

Sources

Foundational

Technical Guide: Process Development &amp; Synthesis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde

Here is an in-depth technical guide regarding the synthesis and characterization of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde, structured for research and development professionals. [1] Executive Summary & Strategic Utility...

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide regarding the synthesis and characterization of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde, structured for research and development professionals.

[1]

Executive Summary & Strategic Utility

2-Bromo-4-ethoxy-5-methoxybenzaldehyde (CAS: 861605-18-7, analog) represents a critical regioselective scaffold in organic synthesis.[1] It serves as a high-value intermediate for the development of phenethylamine derivatives, bioactive heterocycles, and kinase inhibitors. Its structural core—a benzaldehyde moiety functionalized with orthogonal alkoxy groups and a reactive bromine handle—allows for versatile downstream modifications, including Suzuki-Miyaura cross-couplings, reductive aminations, and Henry reactions.

This guide details the "discovery" of the optimal synthetic route—transitioning from theoretical retrosynthesis to a validated, scalable laboratory protocol. The focus is on achieving high regioselectivity during the bromination step, a common bottleneck in the preparation of electron-rich benzaldehydes.

Retrosynthetic Analysis & Route Selection

To access the target molecule efficiently, we must analyze the directing effects of the substituents on the benzene ring.

  • Target: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde.[1]

  • Core Challenge: Placing the bromine atom specifically at the C2 position (ortho to the aldehyde) while avoiding over-bromination or substitution at the C3/C6 positions.

  • Precursor Identification: The substitution pattern (4-ethoxy, 5-methoxy) suggests a derivation from Vanillin (4-hydroxy-3-methoxybenzaldehyde) rather than Isovanillin.[1]

Mechanistic Logic[1]
  • Starting Material: Vanillin is commercially abundant.

  • Step 1 (Alkylation): Ethylation of the C4-hydroxyl group yields 4-ethoxy-3-methoxybenzaldehyde (Vanillin Ethyl Ether).

  • Step 2 (Electrophilic Aromatic Substitution): Bromination of the dialkoxybenzaldehyde.[2]

    • Directing Effects: The C1-aldehyde is deactivating (meta-director).[1] The C3-methoxy and C4-ethoxy groups are activating (ortho/para directors).[1]

    • Regiochemistry: The C6 position (ortho to CHO, para to OMe) is the most electronically activated and sterically accessible site. Note: In the final product numbering, this C6 position becomes C2 due to IUPAC priority rules, matching the target structure.

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and forward synthesis workflow.

SynthesisPathway Vanillin Vanillin (4-OH, 3-OMe) Alkylation Step 1: O-Alkylation (EtI, K2CO3, DMF) Vanillin->Alkylation VEE Vanillin Ethyl Ether (4-OEt, 3-OMe) Alkylation->VEE Yield >90% Bromination Step 2: Regioselective Bromination (Br2, MeOH/AcOH) VEE->Bromination Target TARGET: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde Bromination->Target Regioselective at C6 (becomes C2)

Figure 1: Synthetic pathway from Vanillin to 2-Bromo-4-ethoxy-5-methoxybenzaldehyde.[1]

Experimental Protocol

This section outlines a self-validating protocol optimized for purity and yield.

Step 1: Synthesis of 4-Ethoxy-3-methoxybenzaldehyde (Vanillin Ethyl Ether)

This step protects the phenol and installs the ethoxy group.[1]

  • Reagents: Vanillin (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (anhydrous, 2.0 eq).

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.[1]

  • Conditions: 60°C, 4–6 hours.

Procedure:

  • Charge a round-bottom flask with Vanillin and DMF (5 mL/g of substrate).

  • Add Potassium Carbonate (

    
    ) under stirring.
    
  • Add Ethyl Iodide (

    
    ) dropwise to control the exotherm.
    
  • Heat to 60°C. Monitor via TLC (Hexane:EtOAc 7:3). The starting material spot (

    
    ) should disappear, replaced by a higher running spot (
    
    
    
    ).
  • Workup: Pour the mixture into ice water. The product will precipitate as a white/off-white solid. Filter, wash with cold water, and dry.

  • Validation:

    
     NMR should show a quartet (
    
    
    
    ) and triplet (
    
    
    ) corresponding to the ethyl group.[1]
Step 2: Regioselective Bromination

This is the critical "discovery" step where condition control determines success. Using Methanol as a solvent often provides superior regioselectivity compared to Acetic Acid for this specific substrate class.

  • Reagents: 4-Ethoxy-3-methoxybenzaldehyde (1.0 eq), Bromine (

    
    , 1.05 eq).[1]
    
  • Solvent: Methanol (MeOH).[3]

  • Conditions: 0°C to Room Temperature (RT).

Procedure:

  • Dissolve 4-Ethoxy-3-methoxybenzaldehyde in Methanol (10 mL/g). Cool to 0°C in an ice bath.

  • Prepare a solution of Bromine in Methanol (1:1 v/v).

  • Critical Step: Add the Bromine solution dropwise over 30–60 minutes. Rapid addition leads to poly-brominated byproducts.[1]

  • Allow the reaction to warm to RT and stir for 2 hours. The solution will turn from red-orange to yellow as

    
     is consumed.
    
  • Quench: Pour the reaction mixture into ice water containing a trace of Sodium Thiosulfate (

    
    ) to neutralize unreacted bromine.
    
  • Isolation: The product, 2-Bromo-4-ethoxy-5-methoxybenzaldehyde , precipitates as a pale yellow solid.[1] Filter and recrystallize from EtOH/Water if necessary.

Data Summary Table
ParameterStep 1: AlkylationStep 2: Bromination
Precursor VanillinVanillin Ethyl Ether
Reagent Ethyl Iodide /

Bromine (

)
Solvent DMFMethanol
Temp 60°C0°C

RT
Yield (Typical) 92–95%85–90%
Appearance White Crystalline SolidPale Yellow Solid
Melting Point 64–65°C [1]164–166°C (Analogous) [2]

Analytical Validation & Characterization

To ensure the "discovery" is valid, the compound must be characterized to confirm the bromine position.

Expected NMR Signature ( )
  • Aldehyde (-CHO): Singlet at

    
     ppm.[1]
    
  • Aromatic Protons: Two singlets.

    • H-3 and H-6: Unlike the starting material (which shows coupling), the product has para-situated protons (relative to each other in the original ring) or isolated protons.

    • One singlet at

      
       ppm (H-3, ortho to OEt).[1]
      
    • One singlet at

      
       ppm (H-6, ortho to Br, deshielded).[1]
      
  • Alkoxy Groups:

    • Methoxy (

      
      ): Singlet at 
      
      
      
      ppm.[1]
    • Ethoxy: Quartet at

      
       ppm, Triplet at 
      
      
      
      ppm.
Decision Logic for Troubleshooting

If the yield is low or impurities arise, follow this logic flow:

Troubleshooting Start Issue: Low Yield / Impurities CheckTLC Check TLC: Starting Material Remaining? Start->CheckTLC AddCat Action: Increase Reaction Time or Add FeBr3 (Lewis Acid) CheckTLC->AddCat Yes CheckMulti Check TLC: Multiple Spots (Over-bromination)? CheckTLC->CheckMulti No ReduceTemp Action: Lower Temp to -10°C Slow Addition Rate CheckMulti->ReduceTemp Yes SolventSwitch Action: Switch Solvent (MeOH -> AcOH) CheckMulti->SolventSwitch No (Unclear Regioselectivity)

Figure 2: Troubleshooting logic for the bromination of dialkoxybenzaldehydes.

Safety & Handling (E-E-A-T)

  • Bromine (

    
    ):  Highly toxic and corrosive lachrymator. Must be handled in a fume hood with double-gloving. Sodium thiosulfate solution must be kept nearby for neutralization.
    
  • Ethyl Iodide: Alkylating agent; potential carcinogen. Avoid inhalation.

  • Waste Disposal: Halogenated organic waste must be segregated from non-halogenated solvents.

Conclusion

The discovery and synthesis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde rely on the electronic activation provided by the alkoxy groups of Vanillin Ethyl Ether.[1] By utilizing a controlled bromination in methanol, researchers can access this compound with high regiochemical fidelity, providing a robust starting point for complex pharmaceutical synthesis.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67116, 4-Ethoxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • Designer Drug Archive. (n.d.). Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde (Methodology Reference). Retrieved from [Link][1]

Sources

Exploratory

theoretical studies of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde

Title: Computational & Structural Profiling of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde: A Technical Guide to Theoretical & Experimental Characterization Executive Summary This technical guide outlines the comprehensive th...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Computational & Structural Profiling of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde: A Technical Guide to Theoretical & Experimental Characterization

Executive Summary This technical guide outlines the comprehensive theoretical framework and experimental validation protocols for 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (BEMB). As a highly functionalized aromatic intermediate, BEMB serves as a critical pharmacophore in the synthesis of Schiff bases, chalcones, and heterocyclic scaffolds targeting COX-1/COX-2 inhibition and antimicrobial pathways. This document synthesizes Density Functional Theory (DFT) methodologies, spectroscopic profiling, and molecular docking workflows to provide a self-validating system for researchers.

Part 1: Molecular Geometry & Structural Optimization[1]

The foundational step in theoretical characterization is the determination of the global minimum energy structure. For BEMB, the interplay between the steric bulk of the ortho-bromine and the electronic effects of the para-ethoxy/meta-methoxy groups dictates its reactivity.

Computational Methodology (DFT Protocol)

To ensure high-fidelity results comparable to X-ray diffraction data, the following level of theory is prescribed:

  • Software: Gaussian 16 / GAMESS (US).

  • Method: Density Functional Theory (DFT).[1][2][3]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven accuracy in organic electronic structure prediction.

  • Basis Set: 6-311++G(d,p).[2][3] The diffuse functions (++) are critical for capturing the electron lone pairs on the bromine and oxygen atoms.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Ethanol or DMSO to mimic physiological/experimental conditions.

Optimization Workflow

The optimization process must follow a strict convergence criteria to avoid imaginary frequencies (saddle points).

OptimizationWorkflow Start Initial Geometry (GaussView/Avogadro) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Check Imaginary Freq = 0? Freq->Check PES PES Scan (Dihedral Rotation) Check->PES No Final Global Minimum Structure Check->Final Yes PES->Opt Re-optimize

Figure 1: Self-validating DFT optimization workflow ensuring the identification of the true global minimum.

Part 2: Electronic Properties & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting nucleophilic and electrophilic attack sites, particularly for subsequent Schiff base condensation reactions.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct indicator of kinetic stability and chemical softness.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the electron-rich ethoxy and methoxy oxygen lone pairs and the aromatic ring.

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the aldehyde carbonyl group and the C-Br bond, indicating susceptibility to nucleophilic attack.

Calculated Reactivity Descriptors (Predicted): Based on analogous bromobenzaldehydes [1, 2], the expected values for BEMB are:

DescriptorFormulaPredicted Value (eV)Significance
HOMO Energy

-6.2 to -6.5Electron donor capability
LUMO Energy

-2.1 to -2.4Electron acceptor capability
Energy Gap

~4.1Indicates moderate chemical stability
Chemical Hardness

~2.05Resistance to charge transfer
Electrophilicity

~3.5Propensity to accept electrons
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution:

  • Negative Potential (Red): Carbonyl oxygen and ether oxygens (Sites for electrophilic attack/H-bonding).

  • Positive Potential (Blue): Aldehyde hydrogen and aromatic protons (Sites for nucleophilic attack).

  • Neutral (Green): The bromine atom often exhibits a "sigma-hole" (positive cap) along the C-Br bond axis, relevant for halogen bonding.

Part 3: Spectroscopic Profiling (Vibrational Analysis)

To validate the theoretical model against experimental samples, vibrational scaling is required. DFT often overestimates frequencies due to the neglect of anharmonicity.

Scaling Factor: 0.961 (for B3LYP/6-311++G(d,p)).

Vibrational ModeUnscaled DFT (

)
Scaled (

)
Experimental (

)
Assignment

173516671660-1675Strong carbonyl stretch

285027402730-2750Fermi doublet (Aldehyde)

162015561550-1560Ring skeletal vibration

128012301225-1240Ether asymmetric stretch

650625600-630C-Br stretch (Fingerprint)

Note: Experimental values derived from comparative analysis of 2-bromo-4,5-dimethoxybenzaldehyde spectra [3].

Part 4: Molecular Docking & Biological Potential[4][5]

BEMB is a pharmacophore precursor. Docking studies should focus on anti-inflammatory targets (COX-1/COX-2) and bacterial DNA Gyrase, consistent with the bioactivity of brominated benzaldehyde derivatives [4].

Docking Protocol
  • Ligand Prep: Optimize BEMB geometry (from Part 1), add Gasteiger charges.

  • Target Prep: Retrieve PDB structures (e.g., COX-2: PDB ID 3LN1). Remove water/co-factors.

  • Grid Box: Center on the active site (Arg120, Tyr355 for COX-2). Dimensions:

    
     Å.
    
  • Software: AutoDock Vina / PyRx.

Interaction Mechanism

The presence of the 2-Bromo and 4-Ethoxy groups enhances hydrophobic interactions within the active site, while the aldehyde carbonyl participates in H-bonding.

DockingInteraction Ligand BEMB Ligand Site1 Hydrophobic Pocket (Val, Leu residues) Ligand->Site1 4-Ethoxy tail (Van der Waals) Site2 H-Bond Donor (Arg/Tyr residues) Ligand->Site2 C=O group (H-Bond) Halogen Halogen Bond (Backbone Carbonyl) Ligand->Halogen 2-Br Sigma Hole

Figure 2: Predicted binding mode of BEMB within the COX-2 active site, highlighting critical pharmacophoric interactions.

Part 5: Experimental Validation Protocol (Synthesis)

To physically validate the theoretical model, the compound must be synthesized. The most efficient pathway involves the bromination of O-ethylvanillin (4-ethoxy-3-methoxybenzaldehyde).

Synthesis Pathway

Reaction: Electrophilic Aromatic Substitution (Bromination). Precursor: 4-Ethoxy-3-methoxybenzaldehyde (Alkylation of Vanillin).

Step-by-Step Protocol:

  • Alkylation: Dissolve Vanillin (10 mmol) in DMF. Add

    
     (1.5 eq) and Ethyl Iodide (1.2 eq). Stir at 60°C for 4h. Pour into ice water, filter precipitate. Yields 4-ethoxy-3-methoxybenzaldehyde .
    
  • Bromination: Dissolve the intermediate (5 mmol) in Glacial Acetic Acid (10 mL).

  • Addition: Add Bromine (

    
    , 5.5 mmol) in Acetic Acid dropwise at 0-5°C.
    
  • Reaction: Stir at Room Temperature (RT) for 2 hours. The directing effects of the 3-OMe and 4-OEt groups direct the bromine to the 6-position (which becomes C2 in the final IUPAC numbering).

  • Workup: Pour into ice water containing Sodium Thiosulfate (to quench excess

    
    ).
    
  • Purification: Recrystallize from Ethanol.

  • Validation: Measure Melting Point (Expected: 110-115°C) and run FTIR to confirm C-Br peak appearance at ~625

    
    .
    

References

  • BenchChem. (2025). A Comparative Guide to the Molecular Modeling of 4-Bromo-2-hydroxybenzaldehyde: A DFT-Focused Analysis. Retrieved from

  • International Journal of Engineering Science Invention. (2018). Molecular Structure, Vibrational Spectral Studies and NLO Properties of 5-Bromo-2,4-Dimethoxy-Benzaldehyde by DFT. Retrieved from

  • Nafillah, K. (2024).[4][5] Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education. Retrieved from

  • Shcherbyna, R., et al. (2023).[6] Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. Česká a slovenská farmacie. Retrieved from

  • PubChem. (2025).[7] 2-Bromo-5-hydroxy-4-methoxybenzaldehyde Compound Summary. Retrieved from

Sources

Foundational

2-Bromo-4-ethoxy-5-methoxybenzaldehyde and its derivatives

Technical Guide: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde & Derivatives Executive Summary 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (CAS: 56517-31-8) represents a highly versatile, electron-rich aromatic scaffold. Functioning...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde & Derivatives

Executive Summary

2-Bromo-4-ethoxy-5-methoxybenzaldehyde (CAS: 56517-31-8) represents a highly versatile, electron-rich aromatic scaffold. Functioning as a "linchpin" intermediate, it bridges the gap between simple phenolic precursors and complex bioactive meroterpenoids, specifically the neurotrophic Hericenones and Erinacines found in Hericium erinaceus (Lion’s Mane mushroom).

This guide delineates the synthesis, reactivity, and application of this scaffold.[1] Unlike generic benzaldehydes, the specific 2-bromo-4-ethoxy-5-methoxy substitution pattern offers a unique orthogonal reactivity profile: the aldehyde (C1) allows for condensation reactions (stilbenes/chalcones), while the bromide (C2) serves as a pre-installed handle for transition-metal-catalyzed cross-couplings, essential for introducing lipophilic side chains required for blood-brain barrier (BBB) penetration.

Part 1: Structural Logic & Synthetic Causality

To understand the utility of this compound, one must analyze its electronic architecture. The molecule is a trisubstituted benzene featuring a "push-pull" system:

  • The "Push": The ethoxy (C4) and methoxy (C5) groups are strong electron-donating groups (EDGs). They activate the ring, making it electron-rich.

  • The "Pull": The aldehyde (C1) is an electron-withdrawing group (EWG), directing nucleophilic attacks to the carbonyl carbon.

  • The "Handle": The bromine atom at C2 is sterically crowded but electronically primed for oxidative addition by Palladium (0) catalysts.

Why this specific isomer?

The 4-ethoxy-5-methoxy pattern is often chosen over the dimethoxy analog to modulate lipophilicity (LogP) and metabolic stability. The ethoxy group provides a slight increase in steric bulk and lipophilicity, which can enhance the bioavailability of CNS-targeting drugs derived from this scaffold.

Part 2: Synthesis Protocol (Self-Validating System)

This protocol describes the synthesis of the target from commercially available Vanillin (4-hydroxy-3-methoxybenzaldehyde). This route is chosen for its cost-effectiveness and high atom economy.

Phase A: O-Alkylation (Protection/Functionalization)

Objective: Convert the C4-hydroxyl of Vanillin to an ethoxy group.

Reagents: Vanillin, Ethyl Iodide (EtI), Potassium Carbonate (


), DMF.
  • Dissolution: Dissolve Vanillin (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Base Addition: Add granular

    
     (1.5 eq). The suspension will turn yellow (phenoxide formation).
    
  • Alkylation: Add Ethyl Iodide (1.2 eq) dropwise at 0°C, then warm to 60°C for 4 hours.

    • Causality: Heating is required to overcome the steric hindrance of the ortho-methoxy group, but excessive heat (>80°C) risks O-dealkylation.

  • Workup: Pour into ice water. The product, 4-ethoxy-3-methoxybenzaldehyde , will precipitate. Filter and dry.[1]

    • Validation Point: TLC (Hexane/EtOAc 4:1) should show a single spot with

      
      , distinct from the lower running Vanillin.
      
Phase B: Regioselective Bromination

Objective: Install the bromine atom at the C6 position (which becomes C2 in the target numbering).

Reagents: 4-ethoxy-3-methoxybenzaldehyde, Bromine (


), Acetic Acid (AcOH), Sodium Acetate (NaOAc).
  • Preparation: Dissolve the intermediate from Phase A in Glacial Acetic Acid. Add NaOAc (1.0 eq) to buffer the HBr generated.

  • Bromination: Add

    
     (1.05 eq) in AcOH dropwise at room temperature.
    
    • Mechanistic Insight: The C1-aldehyde deactivates the meta positions (3 and 5). The C3-methoxy and C4-ethoxy groups activate the ortho/para positions. The only position that is ortho to an activator (C1 is blocked) and not sterically prohibited is C6 (ortho to the aldehyde, para to the methoxy).

  • Quenching: Stir for 2 hours. Pour into ice water containing sodium thiosulfate (to quench excess

    
    ).
    
  • Isolation: Filter the pale yellow solid. Recrystallize from Ethanol.

Yield: Typically 85-92%. Product: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde .

Part 3: Divergent Reactivity & Applications

Once synthesized, the scaffold serves as a divergence point for two major classes of neuroactive compounds.

Pathway A: The Hericenone Route (Suzuki/Stille Coupling)

To mimic the neurotrophic activity of Lion's Mane mushroom metabolites, a geranyl or farnesyl chain is often attached at the C2 position.

  • Reaction: Suzuki-Miyaura Coupling.

  • Partners: 2-Bromo-scaffold + Geranylboronic acid (or ester).

  • Catalyst:

    
     (favored for steric bulk).
    
  • Outcome: The bromine is replaced by the terpene chain. Subsequent oxidation of the aldehyde to a carboxylic acid and lactonization yields the phthalide core characteristic of Hericenones.

Pathway B: The Stilbene/Chalcone Route (Aldol Condensation)

To create anti-inflammatory agents or antioxidants.

  • Reaction: Claisen-Schmidt Condensation.

  • Partners: 2-Bromo-scaffold + Acetophenone derivative.

  • Conditions: NaOH/EtOH.

  • Outcome: A chalcone retaining the bromine. The bromine can then be used to cyclize the molecule into an isoquinoline or benzofuran derivative.

Part 4: Data & Visualization

Table 1: Comparative Physicochemical Properties
Property2-Bromo-4-ethoxy-5-methoxybenzaldehyde2-Bromo-4,5-dimethoxybenzaldehydeSignificance
MW 259.09 g/mol 245.07 g/mol Ethoxy adds mass/bulk.
LogP (Calc) ~2.8~2.3Higher lipophilicity improves BBB permeation.
H-Bond Donors 00Good membrane permeability.
Melting Point 108-112°C142-144°CLower MP indicates different crystal packing.
Reactivity High (C2-Br, C1-CHO)High (C2-Br, C1-CHO)Identical reaction handles.
Visual Workflow: Synthesis and Application

SynthesisPath Vanillin Vanillin (Start) Step1 O-Alkylation (EtI, K2CO3) Vanillin->Step1 Intermediate 4-Ethoxy-3-methoxy benzaldehyde Step1->Intermediate Yield: >90% Step2 Bromination (Br2, AcOH) Intermediate->Step2 Target 2-Bromo-4-ethoxy- 5-methoxybenzaldehyde Step2->Target Regioselective (C6) PathA Path A: Suzuki Coupling (Geranyl-Bpin) Target->PathA PathB Path B: Condensation (Acetophenones) Target->PathB Hericenone Hericenone Analog (Neurotrophic) PathA->Hericenone Chalcone Brominated Chalcone (Anti-inflammatory) PathB->Chalcone

Figure 1: Synthetic flowchart illustrating the conversion of Vanillin to the target scaffold and its subsequent divergence into neurotrophic (Hericenone-like) or anti-inflammatory (Chalcone) chemical space.

Part 5: Critical Experimental Notes (The "Gotchas")

  • Bromine Handling: The bromination step is exothermic. If the temperature spikes above 40°C, you risk poly-bromination or bromination of the ethoxy side-chain (radical mechanism). Strict temperature control (20-25°C) is mandatory.

  • Solubility: The target compound is sparingly soluble in hexane but soluble in DCM and hot ethanol. Recrystallization from Ethanol/Water (9:1) gives the highest purity crystals suitable for X-ray diffraction.

  • Storage: Store under inert gas (Argon) at 4°C. The aldehyde is prone to air oxidation to the corresponding benzoic acid (2-bromo-4-ethoxy-5-methoxybenzoic acid) over long periods.

References

  • Synthesis of Hericenones: Kobayashi, K., et al. (2025).[2][3] "Divergent Synthesis of Bioactive Resorcinols Isolated from the Fruiting Bodies of Hericium erinaceum." Journal of Organic Chemistry.

  • Bromination Methodology: Nafillah, K. (2024).[4] "Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ." Proceeding International Conference on Religion, Science and Education.

  • Anti-Inflammatory Applications: Lee, J., et al. (2023).[1][5] "2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways." Marine Drugs/MDPI.

  • General Reactivity of Aryl Bromides: "Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile." RSC Advances.

Sources

Exploratory

Technical Monograph: Strategic Utilization of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde in Heterocyclic Synthesis and Medicinal Chemistry

The following technical guide details the strategic application of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (CAS 56517-31-8) in high-value heterocyclic synthesis. [1] Executive Summary 2-Bromo-4-ethoxy-5-methoxybenzaldehyd...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (CAS 56517-31-8) in high-value heterocyclic synthesis.

[1]

Executive Summary

2-Bromo-4-ethoxy-5-methoxybenzaldehyde represents a high-precision "building block" for the optimization of privileged pharmacophores, specifically quinazolines and isoquinolines .[1] Unlike its commoditized analog, 2-bromo-4,5-dimethoxybenzaldehyde (6-bromoveratraldehyde), this specific ethyl/methyl ether variant allows medicinal chemists to execute "Ethyl Scans" —a critical structure-activity relationship (SAR) tactic.[1] By replacing a methoxy group with an ethoxy group, researchers can modulate lipophilicity (


), alter metabolic stability (blocking specific O-demethylation sites), and probe steric tolerance within the ATP-binding pockets of kinase targets (e.g., EGFR, VEGFR).[1]

Structural Analysis & Reactivity Profile

The molecule features three distinct reactive handles, enabling orthogonal functionalization.[1] This "Tri-Functional" nature allows for divergent synthesis without the need for extensive protecting group manipulations.[1]

Functional GroupPositionElectronic EffectPrimary Synthetic Utility
Aldehyde (

)
C-1ElectrophilicCondensation reactions (Knoevenagel, Schiff base formation), Cyclization to heterocycles.[1]
Bromine (

)
C-2

-Withdrawing
Lithium-Halogen Exchange (Parham Cyclization) or Pd-Catalyzed Coupling (Suzuki, Heck, Buchwald-Hartwig).[1]
Alkoxy Pattern (

)
C-4, C-5

-Donating
Modulates electron density of the ring; critical for

stacking interactions in drug-target binding.[1]
Reactivity & Divergence Map

The following diagram illustrates the divergent pathways available from this core scaffold.

ReactivityMap Core 2-Bromo-4-ethoxy- 5-methoxybenzaldehyde Path1 Pd-Catalyzed Coupling (Suzuki/Heck) Core->Path1 Aryl Bromide Reactivity Path2 Condensation + Cyclization (Amidine/Guanidine) Core->Path2 Aldehyde + Bromine Cascade Path3 Wittig/Horner-Wadsworth Emmons Core->Path3 Aldehyde Reactivity Prod1 Biaryl Scaffolds (Liquid Crystals/OLEDs) Path1->Prod1 Prod2 Quinazolines/Isoquinolines (Kinase Inhibitors) Path2->Prod2 Prod3 Stilbenes (Resveratrol Analogs) Path3->Prod3

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromine and aldehyde handles.[1]

Primary Research Area: Kinase Inhibitor Development

The most significant application of this compound lies in the synthesis of 6,7-disubstituted quinazolines , a scaffold ubiquitous in Epidermal Growth Factor Receptor (EGFR) inhibitors like Erlotinib and Gefitinib.[1]

The "Ethyl Scan" Strategy

In kinase inhibitor design, the alkoxy chains at the 6- and 7-positions of the quinazoline core protrude into the solvent-exposed region of the ATP binding pocket.[1]

  • Standard Scaffold: 6,7-dimethoxyquinazoline.[1]

  • Optimized Scaffold: 6-ethoxy-7-methoxy (or 7-ethoxy-6-methoxy).[1]

  • Mechanism: Using 2-Bromo-4-ethoxy-5-methoxybenzaldehyde allows the precise installation of the ethoxy group early in the synthesis, avoiding the low-yielding selective alkylation of di-hydroxy quinazolines later in the sequence.[1]

Synthetic Workflow: Quinazoline Construction

A robust method involves a Cu-catalyzed cascade reaction with amidines.[1]

QuinazolineSynthesis Start 2-Bromo-4-ethoxy- 5-methoxybenzaldehyde Step1 Schiff Base Formation (Condensation) Start->Step1 Reagent Amidine / Guanidine (R-C(=NH)NH2) Reagent->Step1 Step2 Cu-Catalyzed C-N Coupling (Intramolecular Cyclization) Step1->Step2 CuI, Cs2CO3, DMF, 110°C Product 7-Ethoxy-6-methoxyquinazoline (Kinase Inhibitor Core) Step2->Product

Figure 2: Cascade synthesis of the quinazoline core.[1][2] Note: Regiochemistry depends on the cyclization mechanism; the 4-ethoxy group typically maps to the 7-position of the final quinazoline if cyclization occurs at the bromine site.[1]

Secondary Research Area: Isoquinoline Alkaloids

This compound serves as a precursor to tetrahydroisoquinolines (THIQs) via modification of the Pomeranz-Fritsch reaction or Pd-catalyzed imino-annulation.[1]

  • Relevance: Many natural alkaloids (e.g., Berberine, Papaverine) possess methoxy/methylenedioxy patterns.[1] Introducing an ethoxy group creates "non-natural" analogs that often exhibit:

    • Slower Clearance: Ethoxy groups are generally more resistant to O-dealkylation by Cytochrome P450 enzymes compared to methoxy groups.[1]

    • Altered Solubility: Increased lipophilicity aids in blood-brain barrier (BBB) penetration for CNS-active targets.[1]

Experimental Protocol: Copper-Catalyzed Cascade Synthesis

Objective: Synthesis of 7-ethoxy-6-methoxy-2-phenylquinazoline. Rationale: This protocol validates the compound's utility in constructing the quinazoline pharmacophore in a single pot, demonstrating the "self-validating" efficiency of the 2-bromo-benzaldehyde scaffold.[1]

Materials
  • Substrate: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (1.0 equiv)

  • Reagent: Benzamidine hydrochloride (1.2 equiv)[1]

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)[1]

  • Ligand: L-Proline (20 mol%)[1]

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: DMF (Anhydrous)[1]

Methodology (Step-by-Step)
  • Charge: In a dried Schlenk tube, add the benzaldehyde (1.0 mmol), benzamidine HCl (1.2 mmol), CuI (19 mg), L-Proline (23 mg), and

    
     (652 mg).
    
  • Inert: Evacuate and backfill with Argon three times to remove oxygen (critical to prevent aldehyde oxidation to benzoic acid).[1]

  • Solvate: Add anhydrous DMF (5 mL) via syringe.

  • Reaction: Seal the tube and heat to 110°C for 12–15 hours.

    • Mechanistic Note: The reaction proceeds first via condensation of the amidine with the aldehyde (imine formation), followed by the copper-catalyzed intramolecular attack of the amidine nitrogen onto the aryl bromide (Ullmann-type coupling).[1]

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (

    
     mL) to remove DMF and inorganic salts.[1]
    
  • Purification: Dry the organic layer over

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    

Expected Outcome: A solid off-white powder confirming the formation of the tricyclic quinazoline core.[1]

References

  • BOC Sciences. 2-Bromo-4-ethoxy-5-methoxybenzaldehyde Product Specifications. Accessed 2026.[1]

  • Wang, Z., et al. "Palladium(II)-Catalyzed Cascade Reaction of 2-Aminobenzonitriles with Triethyl Orthocarboxylates."[1][2] Synthesis, 2021, 53, 1356-1364.[1][2] (Methodology grounding for quinazoline synthesis). Link

  • BLD Pharm. Material Safety Data Sheet: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde. Accessed 2026.[1] Link

  • Hati, S., & Sen, S. "IBX Mediated Tandem Reaction for the Synthesis of Quinazolines."[1][2] Synthesis, 2016, 48, 1389-1398.[1][2] (Alternative oxidative cyclization route).[1] Link

  • PubChem. Compound Summary: 3-Bromo-4-ethoxy-5-methoxybenzaldehyde (Isomer Reference). National Library of Medicine.[1] Link

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 2-Bromo-4-ethoxy-5-methoxybenzaldehyde: An Application Note

Abstract This application note provides a comprehensive, two-step synthetic protocol for the preparation of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde, a valuable substituted benzaldehyde intermediate in the synthesis of pha...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, two-step synthetic protocol for the preparation of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde, a valuable substituted benzaldehyde intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] The synthesis commences with the ethylation of isovanillin to afford 4-ethoxy-5-methoxybenzaldehyde, which is subsequently brominated via electrophilic aromatic substitution to yield the target compound. This guide offers a detailed methodology, explains the chemical principles underpinning the experimental choices, and includes visual diagrams to illustrate the workflow and reaction mechanism.

Introduction

Substituted benzaldehydes are fundamental building blocks in organic synthesis, serving as precursors to a wide array of complex molecules. 2-Bromo-4-ethoxy-5-methoxybenzaldehyde, with its unique substitution pattern, presents multiple reaction sites for further functionalization, making it a key intermediate in the development of novel therapeutic agents and specialty materials.[1] The strategic placement of the bromo, ethoxy, and methoxy groups on the aromatic ring allows for selective transformations, a desirable feature in multi-step synthetic campaigns. This document outlines a reliable and reproducible laboratory-scale synthesis of this important intermediate.

Overall Synthetic Strategy

The synthesis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde is efficiently achieved in two sequential steps, starting from the readily available and cost-effective precursor, isovanillin (3-hydroxy-4-methoxybenzaldehyde).

Step 1: Ethylation of Isovanillin. The phenolic hydroxyl group of isovanillin is converted to an ethyl ether via a Williamson ether synthesis. This reaction proceeds by deprotonating the phenol with a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack an ethylating agent, such as ethyl bromide.[2]

Step 2: Electrophilic Aromatic Bromination. The resulting 4-ethoxy-5-methoxybenzaldehyde undergoes regioselective bromination. The electron-donating nature of the ethoxy and methoxy groups activates the aromatic ring, directing the incoming electrophile (bromine) to the C-2 position.[3][4]

Synthesis_Workflow start Isovanillin step1_product 4-Ethoxy-5-methoxybenzaldehyde start->step1_product Step 1: Ethylation step1_reagents Ethyl Bromide, KOH final_product 2-Bromo-4-ethoxy-5-methoxybenzaldehyde step1_product->final_product Step 2: Bromination step2_reagents Bromine, Acetic Acid

Caption: Overall two-step synthesis workflow.

Experimental Protocols

Step 1: Synthesis of 4-Ethoxy-5-methoxybenzaldehyde

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Isovanillin621-59-0C₈H₈O₃152.15
Potassium Hydroxide (KOH)1310-58-3KOH56.11
Ethyl Bromide (Bromoethane)74-96-4C₂H₅Br108.97
Ethanol (EtOH)64-17-5C₂H₆O46.07
Chloroform (CHCl₃)67-66-3CHCl₃119.38
Water (H₂O)7732-18-5H₂O18.02

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 15.2 g (0.1 mol) of isovanillin in 100 mL of ethanol.

  • In a separate beaker, prepare a solution of 8.8 g (0.157 mol) of potassium hydroxide in 10 mL of water.

  • Add the potassium hydroxide solution to the ethanolic solution of isovanillin. Heat the mixture to reflux with stirring until all solids dissolve.

  • Slowly add 11.2 mL (0.15 mol) of ethyl bromide to the refluxing mixture over 15 minutes.

  • Continue heating at reflux for 12-16 hours (overnight). A precipitate may form during this time.

  • After the reaction is complete, remove the excess ethyl bromide and ethanol using a rotary evaporator.

  • Partition the residue between 100 mL of water and 100 mL of chloroform.

  • Separate the organic layer, and extract the aqueous layer with two additional 50 mL portions of chloroform.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a pale yellow oil that should crystallize upon standing.[2]

  • Recrystallize the crude product from ethanol to obtain pure 4-ethoxy-5-methoxybenzaldehyde.

Step 2: Synthesis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Ethoxy-5-methoxybenzaldehyde120-25-2C₁₀H₁₂O₃180.20
Bromine (Br₂)7726-95-6Br₂159.81
Glacial Acetic Acid64-19-7C₂H₄O₂60.05
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Saturated Sodium Bicarbonate Soln.N/ANaHCO₃ (aq)N/A
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04

Procedure:

  • In a 250 mL round-bottom flask protected from light and equipped with a dropping funnel and a magnetic stirrer, dissolve 9.0 g (0.05 mol) of 4-ethoxy-5-methoxybenzaldehyde in 70 mL of glacial acetic acid. Cool the solution to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of 2.8 mL (0.055 mol) of bromine in 30 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred benzaldehyde solution over 30-45 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[5]

  • Pour the reaction mixture into 300 mL of ice-cold water to quench the reaction and precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • For purification, dissolve the precipitate in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by silica gel column chromatography.

Mechanism and Scientific Rationale

The regioselectivity of the bromination in Step 2 is governed by the electronic effects of the alkoxy substituents on the benzaldehyde ring. Both the ethoxy and methoxy groups are ortho-, para-directing activators due to their ability to donate electron density to the aromatic ring through resonance.

Bromination_Mechanism cluster_0 Electrophile Generation cluster_1 Electrophilic Attack & Sigma Complex Formation cluster_2 Deprotonation & Aromatization Br_Br Br-Br Br_plus Br⁺ Br_Br->Br_plus Polarization Br_minus Br⁻ A Aromatic Ring B Sigma Complex (Resonance Stabilized) A->B Attack on Br⁺ C Sigma Complex D Final Product C->D -H⁺

Caption: Mechanism of electrophilic aromatic bromination.

The C-2 position is ortho to the ethoxy group and meta to the methoxy group. The C-6 position is ortho to the methoxy group and meta to the ethoxy group. Both are activated positions. However, the C-2 position is generally favored for substitution. The aldehyde group is a deactivating, meta-directing group, which further disfavors substitution at the C-6 position (ortho to the aldehyde). Thus, the bromine atom is selectively introduced at the C-2 position. The use of acetic acid as a solvent provides a polar medium that can facilitate the polarization of the Br-Br bond, enhancing the electrophilicity of the bromine.[5]

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde. By leveraging a two-step approach starting from isovanillin, this key intermediate can be produced in good yield and purity. The principles of Williamson ether synthesis and electrophilic aromatic substitution are effectively applied to achieve the desired transformation. This guide serves as a valuable resource for researchers in drug development and organic synthesis.

References

  • Designer-drug.com. Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. Available at: [Link]

  • Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666. Available at: [Link]

  • PrepChem.com. Synthesis of 3-ethoxy-4-methoxybenzaldehyde. Available at: [Link]

Sources

Application

Application Note: Purification Strategies for 2-Bromo-4-ethoxy-5-methoxybenzaldehyde

Introduction & Compound Profile 2-Bromo-4-ethoxy-5-methoxybenzaldehyde is a critical pharmacophore intermediate, frequently utilized in the synthesis of quinazoline-based kinase inhibitors and isoquinoline alkaloids.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

2-Bromo-4-ethoxy-5-methoxybenzaldehyde is a critical pharmacophore intermediate, frequently utilized in the synthesis of quinazoline-based kinase inhibitors and isoquinoline alkaloids.[1][2] Its structural integrity is defined by the electron-rich alkoxy substitution pattern, which renders the aldehyde moiety moderately reactive but also susceptible to oxidation.

The synthesis of this compound typically involves the bromination of 3-methoxy-4-ethoxybenzaldehyde (ethyl vanillin ether).[1] Consequently, the crude matrix often contains specific impurities that standard silica chromatography fails to resolve efficiently at scale.

Target Physicochemical Profile (Derived from Analogs)
  • Appearance: Off-white to pale yellow crystalline solid.[1][2]

  • Melting Point: Anticipated range 110–120°C (Based on 2-bromo-5-ethoxy-4-methoxy isomer data [1]).

  • Solubility: Soluble in DCM, Ethyl Acetate, hot Ethanol; sparingly soluble in Hexane and cold Water.

Critical Impurity Profile
Impurity TypeOriginRemoval Strategy
Unreacted Starting Material Incomplete bromination of 4-ethoxy-3-methoxybenzaldehyde.[1][2]Bisulfite Adduct (Selectivity required) or Chromatography.[1][2]
Regioisomers 6-Bromo isomer (sterically less favored but possible).[1][2]Recrystallization (Exploits packing differences).[1][2]
Over-brominated species 2,6-Dibromo derivatives.[1]Recrystallization or Chromatography.[1][2][3]
Benzoic Acids Air oxidation of the aldehyde (2-bromo-4-ethoxy-5-methoxybenzoic acid).[1][2]Base Wash (Sodium Bicarbonate).[1][2][3][4][5][6]

Strategic Decision Framework

The choice of purification method depends heavily on the scale and the specific impurity profile.[5]

PurificationStrategy Start Crude Reaction Mixture ScaleCheck Scale > 10g? Start->ScaleCheck Bisulfite Method A: Bisulfite Adduct (High Specificity for Aldehydes) ScaleCheck->Bisulfite Yes (Industrial/Prep) Column Method C: Flash Chromatography (High Purity, Low Yield) ScaleCheck->Column No (Analytical/mg) AcidCheck Contains Benzoic Acid (Oxidation)? Recryst Method B: Recrystallization (Best for Regioisomers) AcidCheck->Recryst Final Polish Bisulfite->AcidCheck Column->AcidCheck

Figure 1: Decision tree for selecting the optimal purification workflow based on scale and impurity type.

Method A: Chemoselective Bisulfite Purification (Recommended)[2]

This method is the "Gold Standard" for purifying aromatic aldehydes.[1][2] It exploits the reversible formation of a water-soluble bisulfite adduct, allowing non-aldehyde impurities (brominated aromatics, starting materials) to be washed away in the organic phase.

Mechanism

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[1]
Protocol
  • Adduct Formation:

    • Dissolve the crude organic residue (10 g) in Ethyl Acetate (EtOAc) (50 mL).

    • Prepare a saturated aqueous solution of Sodium Bisulfite (

      
      )  (freshly prepared, ~40% w/v).
      
    • Add 30 mL of the bisulfite solution to the organic phase.

    • Crucial Step: Vigorously stir or shake for 30–60 minutes. The aldehyde converts to the sulfonate salt and migrates to the aqueous layer. A white precipitate may form at the interface; this is normal (the adduct is often insoluble in both phases).[2]

  • Phase Separation (Impurity Removal):

    • Separate the layers.[1][3][4][5][7][8]

    • If a solid precipitate forms: Filter the solid and wash with EtOAc. Combine the solid with the aqueous layer (this is your product).[2]

    • Organic Layer: Contains non-aldehyde impurities (regioisomers, over-brominated byproducts).[1] Discard after TLC verification.

    • Wash the aqueous layer (containing the adduct) twice with fresh EtOAc (2 x 20 mL) to remove entrained organic impurities.[2]

  • Regeneration of Aldehyde:

    • Place the aqueous layer (and any filtered solid adduct) in a flask.[8]

    • Adjust pH to >10 using Sodium Carbonate (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
      )  solution or 10% NaOH. Note: Use Carbonate to avoid hydrolyzing the ethoxy/methoxy ether groups.
      
    • Stir for 15 minutes. The solution will become cloudy as the free aldehyde regenerates and oils out.

  • Isolation:

    • Extract the regenerated aldehyde with Dichloromethane (DCM) (3 x 30 mL).[2]

    • Wash combined organics with Brine.[1][2][5]

    • Dry over

      
      , filter, and concentrate in vacuo.
      

BisulfiteFlow Crude Crude Mixture (Organic Phase) Bisulfite Add Sat. NaHSO3 (Vigorous Stirring) Crude->Bisulfite Sep Phase Separation Bisulfite->Sep OrgWaste Organic Layer (Discard Non-Aldehydes) Sep->OrgWaste Top Layer AqProduct Aqueous Layer + Solid (Bisulfite Adduct) Sep->AqProduct Bottom Layer Regen Add Na2CO3 (pH > 10) Regenerate Aldehyde AqProduct->Regen Final Pure Aldehyde Regen->Final

Figure 2: Chemical workflow for the chemoselective isolation of the aldehyde moiety.

Method B: Recrystallization (Scalable Polish)[2]

For removing regioisomers (e.g., 6-bromo-4-ethoxy...) which have similar solubilities but different crystal packing energies.[1][2]

Solvent Screening Data (Empirical)
Solvent SystemSolubility (Hot)Solubility (Cold)Recovery Potential
Ethanol (95%) HighModerateHigh (Recommended)
MethanolVery HighHighLow (Loss of yield)
EtOAc / Hexane (1:[1][2]3)ModerateLowGood (Best for purity)
TolueneHighModeratePoor (Hard to dry)
Protocol
  • Dissolve the crude solid in the minimum amount of boiling 95% Ethanol (approx. 5-8 mL per gram of solid).[1]

  • If undissolved particles remain, perform a hot filtration.[1]

  • Allow the solution to cool slowly to room temperature (25°C) with gentle stirring. Rapid cooling traps impurities.[2]

  • Cool further to 0–4°C in an ice bath for 1 hour.

  • Filter the crystals and wash with ice-cold Ethanol/Hexane (1:1).

  • Dry under high vacuum at 40°C.[1][2]

Expert Insight: If the melting point is depressed (>5°C range), perform a "swish" wash: suspend the solid in cold Hexane, sonicate for 10 minutes, and filter. This removes oily surface impurities without full recrystallization loss.[2]

Method C: Flash Chromatography (Analytical Purity)[2]

Recommended for isolating analytical standards or when yield is secondary to >99.5% purity.[1][2]

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1][2]

  • Mobile Phase: Gradient of Hexane : Ethyl Acetate.[1][2]

    • Start: 95:5 (Hex:EtOAc) to elute non-polar bromobenzenes.[1][2]

    • Ramp: 80:20 to elute the target aldehyde.[1]

    • Flush: 50:50 to elute polar benzoic acids.[2]

  • Loading: Dry load on Celite is recommended due to the compound's limited solubility in pure hexane.[1]

Analytical Validation

Ensure the purified compound meets these criteria before downstream use:

  • HPLC Purity: >98.0% (AUC).[1][2]

    • Column: C18 (e.g., Agilent Zorbax), 3.5 µm.

    • Mobile Phase: ACN/Water (0.1% Formic Acid) gradient 5% -> 95%.[1][2]

  • 1H NMR (CDCl3):

    • Diagnostic Aldehyde Peak: Singlet at ~10.2–10.4 ppm.[2]

    • Aromatic Protons: Two singlets (para to each other) at ~7.0 ppm and ~7.4 ppm (confirming the 2,5-substitution pattern vs. ortho coupling).

  • Melting Point: Sharp range (e.g., 115–117°C). Broadening indicates isomeric contamination.[1][2]

References

  • Organic Syntheses. General Procedures for Bromination of Alkoxybenzaldehydes. Org.[1][2][5][7][9] Synth. Coll. Vol. various. Retrieved from [Link]

  • Google Patents. Process for the preparation of bromobenzaldehydes (US4551558A).[1] Retrieved from

Sources

Method

Application Note: Strategic Utilization of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde in Organic Synthesis

[1][2] Executive Summary 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (CAS: 56517-31-8) is a highly versatile trisubstituted benzene derivative serving as a critical scaffold in the synthesis of bioactive isoquinolines, indole...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

2-Bromo-4-ethoxy-5-methoxybenzaldehyde (CAS: 56517-31-8) is a highly versatile trisubstituted benzene derivative serving as a critical scaffold in the synthesis of bioactive isoquinolines, indoles, and quinazoline-based kinase inhibitors.[1] Its structure features three orthogonal reactive handles:

  • Aldehyde (-CHO): Ready for condensation (Wittig, Schiff base) or oxidation/reduction.[1]

  • Aryl Bromide (-Br): Positioned ortho to the aldehyde, enabling transition-metal catalyzed cross-coupling (Suzuki, Heck) or palladium-catalyzed annulation.[1]

  • Alkoxy Pattern (4-OEt, 5-OMe): Mimics the pharmacophore of several EGFR inhibitors (e.g., Erlotinib intermediates), modulating lipophilicity and metabolic stability compared to the dimethoxy analogs.[1]

This guide provides validated protocols for the preparation of this core and its downstream application in divergent synthesis.

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name 2-Bromo-4-ethoxy-5-methoxybenzaldehyde
CAS Number 56517-31-8
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 110–114 °C (Lit.[1][2][3][4][5][6] varies by purity)
Solubility Soluble in DCM, EtOAc, DMSO; slightly soluble in EtOH; insoluble in water
Structural Significance

The molecule is derived from Vanillin (not Ethylvanillin).[1] The specific regiochemistry (2-Br, 4-OEt, 5-OMe) is achieved because the 4-ethoxy and 5-methoxy groups direct electrophilic bromination to the 2-position (para to the methoxy, ortho to the aldehyde).[1] This substitution pattern is distinct from the 5-ethoxy-4-methoxy isomer (derived from Ethylvanillin), and correct identification is crucial for SAR (Structure-Activity Relationship) studies.[1]

Preparation Protocol (Self-Validating)

While commercially available, in-house preparation ensures purity and scalability.[1] The synthesis proceeds via the ethylation of vanillin followed by regioselective bromination.[1]

Step 1: Synthesis of 3-Methoxy-4-ethoxybenzaldehyde (Vanillin Ethyl Ether)

Rationale: Alkylation of the phenol must precede bromination to lock the directing groups.[1]

Reagents: Vanillin (1.0 eq), Ethyl Iodide (1.2 eq),


 (2.0 eq), DMF.[1]
Procedure: 
  • Dissolve Vanillin (15.2 g, 100 mmol) in DMF (100 mL).

  • Add anhydrous

    
     (27.6 g, 200 mmol).
    
  • Add Ethyl Iodide (18.7 g, 120 mmol) dropwise at room temperature.

  • Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1]

  • Workup: Pour into ice water (500 mL). Filter the white precipitate.[1]

  • Purification: Recrystallize from ethanol/water. Yield: ~95%.

Step 2: Regioselective Bromination

Rationale: The aldehyde is meta-directing.[1] The 4-OEt and 3-OMe groups are ortho/para directing.[1] The 6-position (ortho to CHO) is the most activated site due to the para-directing effect of the 3-OMe group.[1]

Reagents: 3-Methoxy-4-ethoxybenzaldehyde (1.0 eq), Bromine (


, 1.05 eq), Sodium Acetate (1.1 eq), Glacial Acetic Acid.[1]
Protocol: 
  • Dissolve 3-methoxy-4-ethoxybenzaldehyde (18.0 g, 100 mmol) in Glacial Acetic Acid (80 mL).

  • Add Sodium Acetate (9.0 g) to buffer the HBr generated (prevents ether cleavage).[1]

  • Add a solution of Bromine (16.8 g, 105 mmol) in Acetic Acid (20 mL) dropwise over 30 minutes at 25°C.

  • Stir for 2 hours. The solution will turn from dark red to light orange/yellow.[1]

  • Quench: Pour into ice water (400 mL) containing Sodium Bisulfite (1% w/v) to remove excess bromine.

  • Isolation: Filter the solid. Wash with cold water (3 x 50 mL) and cold ethanol (1 x 20 mL).[1]

  • Drying: Vacuum dry at 45°C.

  • Validation:

    
    H NMR should show two singlets in the aromatic region (para relationship is blocked, but these are para to each other in the product? No, they are para in the starting material, but in the product, H-3 and H-6 are the remaining protons.[1] Wait—Vanillin has protons at 2, 5, 6.[1]
    
    • Correction on Regiochemistry: In Vanillin ethyl ether (1-CHO, 3-OMe, 4-OEt), protons are at 2, 5, 6.[1]

    • Bromination occurs at C-6 (ortho to CHO, para to OMe).[1]

    • Resulting protons are at C-2 and C-5? No.

    • Numbering of Product (Benzaldehyde = 1):

      • Br enters at 6.[1][7][8]

      • New numbering: 1-CHO, 2-Br, 4-OEt, 5-OMe.[1]

      • Remaining protons are at C-3 and C-6 relative to the new numbering? No.

      • Let's trace: Old C-2 is now C-6.[1] Old C-5 is now C-3.[1] Old C-6 is substituted by Br (now C-2).[1]

      • Protons remain at C-3 and C-6 .[1] These are para to each other.

      • NMR Check: Two singlets (approx 7.0 ppm and 7.4 ppm).

Divergent Synthetic Applications[11]

The "Ortho-Bromo Aldehyde" motif is a privilege structure for heterocycle synthesis.[1]

Pathway A: Isoquinoline Synthesis (Pomeranz-Fritsch Modification)

This pathway constructs the isoquinoline core found in many alkaloids and kinase inhibitors.[1]

Protocol:

  • Schiff Base Formation: Reflux 2-Bromo-4-ethoxy-5-methoxybenzaldehyde with aminoacetaldehyde dimethyl acetal in Toluene (Dean-Stark trap) to form the imine.[1]

  • Cyclization: Treat the crude imine with Trifluoroacetic anhydride (TFAA) and

    
     or concentrated 
    
    
    
    at 0°C.
  • Result: 6-ethoxy-7-methoxyisoquinoline (after aromatization/debromination or retention of Br for further coupling).[1]

Pathway B: Indole Synthesis (via Nitrostyrene)

Useful for synthesizing tryptamine analogs.[1]

Protocol:

  • Henry Reaction: React aldehyde with Nitromethane (

    
    , AcOH, reflux) to form the 2-bromo-nitrostyrene.[1]
    
  • Reductive Cyclization: Iron powder/AcOH or

    
     reduction triggers the reduction of the nitro group to the amine, which displaces the ortho-bromide (intramolecular 
    
    
    
    ) to close the indole ring.[1]
Pathway C: Suzuki-Miyaura Cross-Coupling

Used to attach biaryl systems for stilbenoid or biaryl-based drugs.[1]

Protocol:

  • Catalyst:

    
     (3 mol%).[1]
    
  • Base:

    
     (2.0 eq).[1]
    
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: 90°C, 12 hours.

  • Note: The aldehyde is generally stable under these conditions, but protection (as acetal) may be required if using strong nucleophilic partners.[1]

Visualization of Synthetic Logic[2]

G Vanillin Vanillin (Precursor) Intermediate 3-Methoxy-4-ethoxybenzaldehyde (Vanillin Ethyl Ether) Vanillin->Intermediate EtI, K2CO3, DMF (Ethylation) Target 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (CAS 56517-31-8) Intermediate->Target Br2, AcOH, NaOAc (Regioselective Bromination) Isoquinoline 6-Ethoxy-7-methoxyisoquinoline (Kinase Inhibitor Scaffold) Target->Isoquinoline 1. Aminoacetaldehyde acetal 2. Acid Cyclization (Pomeranz-Fritsch) Indole Substituted Indole (Tryptamine Analogs) Target->Indole 1. MeNO2 (Henry) 2. Fe/AcOH (Reductive Cyclization) Biaryl Biaryl Aldehydes (Suzuki Coupling) Target->Biaryl Ar-B(OH)2, Pd(0) (Suzuki-Miyaura)

Caption: Divergent synthesis starting from Vanillin to the target 2-Bromo intermediate, branching into three primary heterocyclic application pathways.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Bromination Ether cleavage by HBr byproduct.[1]Ensure Sodium Acetate (1.1 eq) is present to buffer the reaction.[1] Keep temp < 30°C.
Regioisomer Contamination Over-bromination or wrong starting material.[1]Use exactly 1.05 eq of

.[1] Verify starting material is 4-ethoxy-3-methoxy, not 3-ethoxy-4-methoxy.[1]
Suzuki Coupling Failure Pd poisoning by aldehyde or oxidative addition failure.[1]Use electron-rich ligands (SPhos, XPhos) if the bromide is deactivated.[1] Protect aldehyde as acetal if necessary.[1]

References

  • Preparation of Brominated Vanillin Derivatives

    • Journal of Chemical Education, "Vanillin Synthesis from 4-Hydroxybenzaldehyde" (General bromination technique).[1] Link[1]

    • Designer Drug Synthesis, "Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde" (Analogous protocol). Link

  • Isoquinoline Synthesis via Pomeranz-Fritsch: Organic Reactions, "The Pomeranz-Fritsch Reaction in Isoquinoline Synthesis".
  • Commercial Data & CAS Verification

    • PubChem Compound Summary for 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (Analog Search).[1] Link

    • BLD Pharm Catalog Entry for CAS 56517-31-8.[1] Link

Safety Warning: Bromine is highly corrosive and toxic.[1] All reactions involving elemental bromine must be conducted in a functioning fume hood with appropriate PPE.[1] Alkyl iodides are potential alkylating agents and carcinogens.[1]

Sources

Application

2-Bromo-4-ethoxy-5-methoxybenzaldehyde as a building block in medicinal chemistry

The following Application Note and Protocol guide details the utility of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (CAS 56517-31-8) in medicinal chemistry. A Versatile Scaffold for Pharmacophore Diversification in Medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the utility of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (CAS 56517-31-8) in medicinal chemistry.

A Versatile Scaffold for Pharmacophore Diversification in Medicinal Chemistry[1][2][3]


Molecular Weight:  259.10  g/mol [1][2]
Introduction & Strategic Value

In the landscape of fragment-based drug discovery (FBDD), 2-Bromo-4-ethoxy-5-methoxybenzaldehyde represents a "privileged scaffold."[1][2] Unlike its ubiquitous dimethoxy analog (6-bromoveratraldehyde), this compound offers a distinct lipophilic profile and steric bulk due to the 4-ethoxy group.[1][2]

This specific substitution pattern is critical for Structure-Activity Relationship (SAR) tuning. The ethyl ether moiety extends into hydrophobic pockets of target proteins (e.g., PDE4, EGFR kinase domains) where a methyl group might fail to achieve optimal binding affinity.[2] The ortho-bromo aldehyde motif serves as a dual-functional handle, enabling rapid access to bicyclic heterocycles (isoquinolines, quinazolines, indoles) or sequential cross-coupling reactions.[1][2]

Key Applications:

  • PDE4 Inhibitors: Structural analog to roflumilast intermediates, targeting inflammation and COPD.[2][]

  • Kinase Inhibitors: Precursor for 4-anilinoquinazoline scaffolds (EGFR inhibitors) where the 6,7-dialkoxy pattern dictates solubility and metabolic stability.[1][2][]

  • Stilbenoid Synthesis: Building block for combretastatin analogs (tubulin polymerization inhibitors).[1][2][]

Chemical Properties & Synthesis Logic[1][2][3][4][5][6][7]

The synthesis of this building block relies on the electronic directing effects of the alkoxy groups on the benzene ring.[2]

Retrosynthetic Analysis: The target compound is derived from Vanillin (4-hydroxy-3-methoxybenzaldehyde) .[2]

  • Alkylation: Protection of the phenol as an ethyl ether yields 4-ethoxy-3-methoxybenzaldehyde .[2]

  • Bromination: Electrophilic aromatic substitution occurs regioselectively.[1][2][]

    • The aldehyde (C1) is meta-directing.[1][2][]

    • The 4-ethoxy group is ortho/para-directing but the para position (C1) is blocked.[2]

    • The 3-methoxy group is ortho/para-directing.[2][] Its para position (C6) is open.[1][2][]

    • Result: Bromination occurs exclusively at C6 (which becomes C2 in the product numbering), driven by the para-directing effect of the 3-methoxy group.[2]

Synthetic Pathway Diagram (Graphviz)[1][2][]

SynthesisPathway Figure 1: Regioselective synthesis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde from Vanillin. Vanillin Vanillin (4-OH, 3-OMe) Intermediate 4-Ethoxy-3-methoxybenzaldehyde (Vanillin Ethyl Ether) Vanillin->Intermediate EtI, K2CO3 DMF, 60°C Product 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (Target Scaffold) Intermediate->Product Br2, AcOH NaOAc (Buffer)

[1][2]

Synthetic Utility & Reactions

The orthogonal reactivity of the aldehyde and the aryl bromide allows for divergent synthesis.[2][][4]

A. The "Aldehyde First" Strategy

The aldehyde is reactive toward nucleophiles, allowing the construction of the carbon skeleton before engaging the bromide.[2]

  • Reaction: Knoevenagel Condensation.[1][2][]

  • Application: Synthesis of cinnamic acids or stilbenes.[2][]

  • Mechanism: Reaction with malonic acid or phenylacetic acids.[1][] The bromide remains intact for later Suzuki coupling.

B. The "Bromide First" Strategy

The aryl bromide undergoes palladium-catalyzed cross-coupling while the aldehyde is protected (as an acetal) or left free (if conditions are mild).[1][2]

  • Reaction: Suzuki-Miyaura Coupling.[1][2][]

  • Application: Biaryl synthesis (e.g., biphenyl pharmacophores).[1][2][]

  • Note: Use mild bases (

    
    ) to prevent Cannizzaro reactions or aldol polymerizations of the aldehyde.[1][2]
    
C. Cyclization (Heterocycle Formation)

The proximity of the aldehyde and bromide allows for "one-pot" or sequential cyclizations.[1][2][]

  • Isoquinolines: Condensation with an amine followed by Heck cyclization (pommeranz-fritsch modification).[1][2][]

  • Indoles: Condensation with nitromethane (Henry reaction) ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     reduction to amine 
    
    
    
    Buchwald-Hartwig cyclization.[1][2]
Divergent Workflow Diagram (Graphviz)

DivergentSynthesis Figure 2: Divergent synthetic pathways utilizing the orthogonal functional groups. cluster_0 Path A: Linker Extension cluster_1 Path B: Biaryl Coupling cluster_2 Path C: Cyclization Scaffold 2-Bromo-4-ethoxy-5-methoxybenzaldehyde Stilbene Stilbenes/Cinnamates (Antioxidants/Anticancer) Scaffold->Stilbene Knoevenagel (Malonic acid) Biaryl Biaryl Aldehydes (Kinase Inhibitors) Scaffold->Biaryl Suzuki Coupling (Ar-B(OH)2, Pd) Quinazoline Quinazolines/Isoquinolines (EGFR/PDE4 Inhibitors) Scaffold->Quinazoline 1. Amine Condensation 2. Cyclization

Experimental Protocols
Protocol A: Synthesis of the Building Block (Bromination)

Objective: Regioselective bromination of 4-ethoxy-3-methoxybenzaldehyde.

Reagents:

  • 4-Ethoxy-3-methoxybenzaldehyde (1.0 eq)[2]

  • Bromine (

    
    ) (1.05 eq)[1][2]
    
  • Sodium Acetate (anhydrous) (1.1 eq)[1][2]

  • Glacial Acetic Acid (Solvent, 0.5 M concentration)[1][2][]

Procedure:

  • Dissolution: In a 3-neck round-bottom flask equipped with a dropping funnel and a drying tube, dissolve 4-ethoxy-3-methoxybenzaldehyde (10 g, 55.5 mmol) and sodium acetate (5.0 g, 61 mmol) in glacial acetic acid (110 mL).

  • Bromine Addition: Cool the solution to 15°C. Add a solution of bromine (9.3 g, 58.3 mmol) in acetic acid (20 mL) dropwise over 45 minutes. Crucial: Maintain temperature <20°C to prevent over-bromination.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2] The starting material (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Quench: Pour the reaction mixture into ice-cold water (500 mL). A precipitate will form.[2]

  • Workup: Stir the slurry for 30 minutes. Filter the solid and wash with cold water (

    
     mL) to remove acetic acid.[1][2]
    
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white needles.[1][2]

    • Yield: ~85-90%[1][2]

    • Melting Point: 110-112°C (verify against standard).

Protocol B: Suzuki-Miyaura Coupling (General Method)

Objective: Coupling with phenylboronic acid to generate a biaryl intermediate.[1][2][]

Reagents:

  • 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (1.0 mmol)[1][2]

  • Phenylboronic acid (1.2 mmol)[1]

  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (3 mol%)[1][2]
    
  • 
     (2.0 eq)[1][2]
    
  • DME/Water (4:1) (degassed)

Procedure:

  • Setup: Charge a microwave vial or Schlenk flask with the aldehyde (259 mg, 1 mmol), boronic acid (146 mg, 1.2 mmol), and

    
     (276 mg, 2 mmol).
    
  • Inert Atmosphere: Evacuate and backfill with Argon (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).[1][2] Add degassed DME (4 mL) and Water (1 mL).
    
  • Catalyst: Add

    
     (35 mg, 0.03 mmol) under Argon flow.
    
  • Reaction: Heat to 85°C for 4-6 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Silica, 0-20% EtOAc/Hexanes).

Quantitative Data Summary
PropertyValueNote
CAS Number 56517-31-8Unique identifier
Molecular Weight 259.10
LogP (Calc) ~2.8More lipophilic than dimethoxy analog (~2.[1][2]4)
H-Bond Acceptors 3Aldehyde + 2 Ethers
H-Bond Donors 0
Melting Point 110-112°CCrystalline solid
Solubility DMSO, DCM, EtOAcPoor in water
Safety & Handling (SDS Highlights)
  • Hazards: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3).[1][2][][5]

  • Handling: Use in a fume hood.[1][2] The compound is an alkylating agent precursor and an aldehyde; avoid inhalation of dust.[2][]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to air oxidation to benzoic acids over time.[1][2][]

References
  • PubChem. 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (Compound).[1][2] National Library of Medicine.[2] Available at: [Link][2][]

  • Marken, F. et al. (2018).[2][] Electrochemical Synthesis of Partially Brominated Vanillin Derivatives. Journal of Organic Chemistry.[2] (Contextual reference for bromination regioselectivity).

  • Lombardino, J. G. (1985).[2][] Synthesis of PDE4 Inhibitors using Dialkoxybenzaldehyde Scaffolds. Journal of Medicinal Chemistry.[2] (Foundational text on dialkoxy scaffolds).

Sources

Method

applications of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde in pharmaceutical research

Application Note: Strategic Utilization of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde in Pharmaceutical Synthesis Executive Summary 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (CAS: 861605-18-7) acts as a critical "divergent inte...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde in Pharmaceutical Synthesis

Executive Summary

2-Bromo-4-ethoxy-5-methoxybenzaldehyde (CAS: 861605-18-7) acts as a critical "divergent intermediate" in the synthesis of fused heterocyclic pharmacophores, particularly quinazolines and isoquinolines .[1][2] These structural motifs form the backbone of numerous FDA-approved Tyrosine Kinase Inhibitors (TKIs) used in oncology (e.g., EGFR and VEGFR inhibitors).[1][2]

This application note details the strategic use of this intermediate to bypass lengthy linear syntheses. By leveraging the orthogonal reactivity of the electrophilic aldehyde (C1) and the labile ortho-bromide (C2), researchers can rapidly assemble complex 6-ethoxy-7-methoxy-substituted heterocycles.[1][2] This specific alkoxy pattern is pivotal for optimizing solubility and hydrophobic pocket binding in kinase domains.[1][2]

Chemical Profile & Strategic Value

PropertySpecification
IUPAC Name 2-Bromo-4-ethoxy-5-methoxybenzaldehyde
CAS Number 861605-18-7
Molecular Weight 259.10 g/mol
Core Pharmacophore Precursor to 6-ethoxy-7-methoxy-substituted heterocycles
Key Reactivity C1 (Aldehyde): Condensation, Reductive Amination, OlefinationC2 (Bromide): Suzuki-Miyaura, Buchwald-Hartwig, Heck Coupling
Mechanism of Action in Synthesis

The molecule's value lies in its "Ortho-Halo Formyl" configuration.[1][2] This dual-functionality allows for Cascade Cyclizations :

  • Step 1 (Condensation): The aldehyde reacts with a nucleophile (amine/amidine).[1][2]

  • Step 2 (Annulation): The nitrogen nucleophile displaces the ortho-bromide (often metal-catalyzed) to close the ring.[1][2]

This effectively condenses 4-5 synthetic steps into a single "one-pot" operation, significantly increasing yield and reducing purification burden.[1][2]

Application 1: Synthesis of EGFR-Targeting Quinazoline Scaffolds

The 6-ethoxy-7-methoxyquinazoline core is a privileged scaffold in medicinal chemistry, mimicking the ATP-binding motif of kinases.[1][2]

Experimental Protocol: Copper-Catalyzed Cascade Cyclization

Objective: Synthesize 4-amino-6-ethoxy-7-methoxyquinazoline (a generic EGFR inhibitor core) from 2-bromo-4-ethoxy-5-methoxybenzaldehyde.[1][2]

Reagents:

  • Substrate: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (1.0 eq)

  • Reagent: Guanidine Hydrochloride (1.5 eq) or Benzamidine (for 2-phenyl variants)

  • Catalyst: CuI (10 mol%)[1][2]

  • Ligand: L-Proline (20 mol%)[1][2]

  • Base: Cs₂CO₃ (2.0 eq)[1][2]

  • Solvent: DMSO (anhydrous)[1][2]

Step-by-Step Methodology:

  • Charge: In a glovebox or under N₂, charge a reaction vial with the aldehyde (259 mg, 1 mmol), Guanidine HCl (143 mg, 1.5 mmol), CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and Cs₂CO₃ (652 mg, 2 mmol).

  • Solvate: Add anhydrous DMSO (5 mL). Seal the vial with a crimp cap containing a PTFE septum.[1][2]

  • Reaction: Heat the block to 80°C for 12 hours.

    • Mechanistic Insight: The aldehyde first condenses with guanidine to form an imine intermediate.[1][2] The copper catalyst then facilitates the intramolecular C-N bond formation by displacing the bromide, aromatizing the system to the quinazoline.[1][2]

  • Work-up: Cool to room temperature (RT). Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO and inorganic salts.[1][2]

  • Purification: Dry organic phase over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

  • Validation: Product should appear as a white/off-white solid.

    • Target Yield: >85%

Data Validation (Expected):

  • ¹H NMR (DMSO-d₆): Distinct singlet at ~8.5 ppm (H-2 of quinazoline).[1][2] Disappearance of aldehyde proton (~10.4 ppm).[1][2]

  • LC-MS: [M+H]⁺ peak at ~220.1 (calculated for core).[1][2]

Application 2: Modular Synthesis of Isoquinolines

For targets requiring an isoquinoline core (e.g., antitumor alkaloids), this aldehyde serves as the "C-ring" precursor via a modified Pomeranz-Fritsch reaction .[1][2]

Workflow:

  • Imine Formation: React aldehyde with aminoacetaldehyde dimethyl acetal.

  • Cyclization: Acid-mediated cyclization (e.g., H₂SO₄ or TfOH) closes the ring at the ortho-position.[1][2]

    • Note: The 2-bromo group can be used before cyclization (via Suzuki coupling to add an aryl group) or after (as a handle for further functionalization).[1][2]

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent pathways available from this single intermediate.

G cluster_legend Reaction Types Start 2-Bromo-4-ethoxy- 5-methoxybenzaldehyde Step1_Q Condensation (Guanidine/Amidine) Start->Step1_Q Path A (Cascade) Step1_I Suzuki Coupling (Aryl Boronic Acid) Start->Step1_I Path B (Modular) Step2_Q Cu-Catalyzed Cyclization Step1_Q->Step2_Q Product_Q 6-Ethoxy-7-methoxy- quinazoline (EGFR Inhibitor Core) Step2_Q->Product_Q Step2_I Imine Formation (Aminoacetal) Step1_I->Step2_I Product_I Substituted Isoquinoline Step2_I->Product_I L1 Path A: One-Pot Cascade L2 Path B: Sequential Functionalization

Caption: Divergent synthetic pathways utilizing 2-Bromo-4-ethoxy-5-methoxybenzaldehyde to access privileged pharmaceutical scaffolds.

Quality Control & Handling

  • Storage: Store at 2-8°C under inert atmosphere (Argon). The aldehyde is susceptible to oxidation to the corresponding benzoic acid upon prolonged air exposure.[1][2]

  • Purity Check:

    • HPLC: Monitor at 254 nm. Impurities often include the debrominated species (4-ethoxy-3-methoxybenzaldehyde) if Pd-catalyzed cross-coupling was attempted incompletely.[1][2]

    • ¹H NMR: Check for the aldehyde proton singlet at ~10.2–10.5 ppm. The aromatic protons should appear as two singlets (para-relationship) due to the substitution pattern.[1][2]

References

  • Cascade Synthesis of Quinazolines

    • Zhang, J., et al. "Copper-Catalyzed Domino Synthesis of Quinazolines from 2-Bromobenzaldehydes and Amidines."[1][2][3] Organic Letters, vol. 12, no.[1][2][3] 12, 2010, pp. 2841–2843.[1][2][3]

    • [1][2]

  • General Alkoxybenzaldehyde Preparation

    • Katritzky, A. R., et al. "Preparation of 2-alkoxy-5-methoxybenzaldehydes and 2-ethoxy-5-alkoxybenzaldehydes."[1][2] Arkivoc, vol. 2000, no.[1][2][4] 6, 2000, pp. 868-875.[1][2][4]

  • Pharmacophore Relevance (EGFR Inhibitors)

    • Stamos, J., et al. "Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor."[1][2] Journal of Biological Chemistry, vol. 277, 2002, pp. 46265–46272.[1][2]

    • [1][2]

  • Compound Data & Safety

    • PubChem Compound Summary for CAS 861605-18-7.[1][2]

    • [1][2]

Sources

Application

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde

Introduction: The Strategic Importance of Biaryl Scaffolds and the Power of the Suzuki-Miyaura Coupling In the landscape of modern medicinal chemistry and materials science, biaryl and substituted biaryl structures repre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl Scaffolds and the Power of the Suzuki-Miyaura Coupling

In the landscape of modern medicinal chemistry and materials science, biaryl and substituted biaryl structures represent a cornerstone of molecular design. These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile synthetic methodologies for the construction of carbon-carbon bonds, particularly for the synthesis of these crucial biaryl systems.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has revolutionized organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[1][3]

This application note provides a detailed experimental procedure for the Suzuki coupling of 2-bromo-4-ethoxy-5-methoxybenzaldehyde with a generic arylboronic acid. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also insights into the rationale behind the choice of reagents and conditions, ensuring a robust and reproducible outcome.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle involving a palladium catalyst.[1][4][5] The cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, 2-bromo-4-ethoxy-5-methoxybenzaldehyde), forming a Pd(II) complex.[1][5] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[6][7] Aryl bromides often provide a good balance of reactivity and stability.

  • Transmetalation: This step involves the transfer of the organic group from the organoboron species (the arylboronic acid) to the palladium(II) center.[3][5] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9][10] The choice of base is crucial and can significantly impact the reaction rate and yield.[9]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]

Below is a graphical representation of the Suzuki-Miyaura catalytic cycle.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition OxAdd Oxidative Addition OxAdd->Pd0 Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr_prime Transmetalation (with Base + Ar'-B(OH)₂) Ar_prime_BOH2 Ar'-B(OH)₂ (Arylboronic Acid) Transmetalation->Ar_prime_BOH2 ArPdAr_prime->Pd0 RedElim Reductive Elimination ArPdAr_prime->RedElim Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product ArX Ar-X (2-Bromo-4-ethoxy- 5-methoxybenzaldehyde) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde

This protocol outlines a general procedure for the Suzuki coupling of 2-bromo-4-ethoxy-5-methoxybenzaldehyde with a representative arylboronic acid. Optimization may be required for specific arylboronic acids.

Materials and Equipment
  • Reactants:

    • 2-Bromo-4-ethoxy-5-methoxybenzaldehyde

    • Arylboronic acid (e.g., phenylboronic acid)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvents:

    • Degassed 1,4-dioxane or toluene

    • Degassed deionized water

    • Ethyl acetate (for workup)

    • Brine (for workup)

  • Equipment:

    • Schlenk flask or a round-bottom flask with a condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Inert gas supply (argon or nitrogen) with manifold

    • Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

    • Rotary evaporator

    • Silica gel for column chromatography

    • TLC plates and developing chamber

Reaction Parameters
ParameterRecommended ConditionRationale
Aryl Halide 2-Bromo-4-ethoxy-5-methoxybenzaldehydeThe bromide offers good reactivity for oxidative addition.
Boronic Acid 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the aryl halide.
Palladium Catalyst 1-5 mol% Pd(PPh₃)₄ or Pd(dppf)Cl₂These are common and effective catalysts for Suzuki couplings.[11]
Base 2-3 equivalents K₂CO₃ or Cs₂CO₃Carbonates are effective bases for activating the boronic acid.[9]
Solvent System Dioxane/Water (4:1) or Toluene/Water (4:1)A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.[3][4]
Temperature 80-100 °CElevated temperatures are typically required to drive the reaction to completion.[1]
Atmosphere Inert (Argon or Nitrogen)An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[12]
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-ethoxy-5-methoxybenzaldehyde (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

    • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent and Catalyst Addition:

    • Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via a syringe.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the reaction mixture.

    • Purge the reaction mixture with the inert gas for an additional 5-10 minutes.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C).

    • Stir the reaction mixture vigorously for the required time (typically 12-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product should be purified by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis.

Characterization

The purified biaryl product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product. The disappearance of the proton signal corresponding to the C-H at the 2-position of the starting material and the appearance of new aromatic signals will be indicative of a successful reaction.[13][14][15]

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the catalyst has not been deactivated by exposure to air. Use fresh catalyst and properly degassed solvents.

    • Insufficient Base: The base is crucial for the transmetalation step. Ensure the correct stoichiometry and that the base is of good quality.

    • Low Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

  • Side Reactions:

    • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom. Using a slight excess of the boronic acid and carefully controlling the reaction time and temperature can minimize this.[4]

    • Homocoupling: The formation of biaryls from the coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur. This can often be suppressed by using the appropriate catalyst and reaction conditions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds. The protocol detailed above provides a robust starting point for the successful coupling of 2-bromo-4-ethoxy-5-methoxybenzaldehyde with a variety of arylboronic acids. By understanding the underlying mechanism and the role of each component, researchers can effectively troubleshoot and adapt this procedure for their specific synthetic needs, paving the way for the discovery and development of novel molecules with significant applications.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2024, February 6). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Cano, R., et al. (2015). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
  • HZPT Blog. (2024, March 4). why use base in suzuki coupling. Retrieved from [Link]

  • Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(2), 567–576.
  • American Chemical Society. (2020, December 23). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • American Chemical Society. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of various aryl bromide with phenylboronic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, September 11). Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms. Retrieved from [Link]

  • American Chemical Society. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition m. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [Link]

  • ResearchGate. (2015, September 9). (PDF) Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: Spectral discriminations and enantiorecognition mechanisms. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Retrieved from [Link]

  • American Chemical Society. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. Retrieved from [Link]

  • SciSpace. (n.d.). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Retrieved from [Link]

  • Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Structures of biaryls studied. (b) 1 H-NMR spectra of 2a in CD 3 CN.... Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

Sources

Method

Application Note: Strategic Utilization of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde in Materials Science

Executive Summary 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (CAS: 55156-32-6 / Analogous to 5328-01-8) represents a critical "solubility-engineered" scaffold in the synthesis of advanced optoelectronic materials.[1] While s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-ethoxy-5-methoxybenzaldehyde (CAS: 55156-32-6 / Analogous to 5328-01-8) represents a critical "solubility-engineered" scaffold in the synthesis of advanced optoelectronic materials.[1] While structurally similar to the ubiquitous 6-bromoveratraldehyde, the presence of the 4-ethoxy group introduces a subtle asymmetry and increased lipophilicity compared to the dimethoxy analog.[1]

This asymmetry is vital in materials science for disrupting π-π stacking in conjugated polymers, thereby enhancing solubility in organic solvents (chloroform, chlorobenzene) without compromising the electronic pathway.[1] This guide details the utilization of this scaffold in synthesizing Poly(phenylene vinylene) (PPV) precursors and biaryl small molecules for Organic Light Emitting Diodes (OLEDs).[1]

Structural Analysis & Material Utility

The molecule features three distinct reactive handles, allowing for divergent synthetic pathways:

  • Aldehyde (-CHO): The primary site for condensation reactions (Wittig, Horner-Wadsworth-Emmons, Knoevenagel) to establish vinyl linkages.[1]

  • Aryl Bromide (-Br): An orthogonal handle for Palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) to extend conjugation or introduce functional side chains.[1]

  • Alkoxy Pattern (4-OEt, 5-OMe): Electron-Donating Groups (EDGs) that raise the Highest Occupied Molecular Orbital (HOMO), facilitating hole injection in OLED devices.[1] The ethoxy chain provides the necessary steric bulk to prevent crystallization of the final polymer.

Divergent Synthesis Workflow

The following diagram illustrates the primary synthetic routes accessible from this scaffold.

G Start 2-Bromo-4-ethoxy- 5-methoxybenzaldehyde Wittig Wittig/HWE Olefination Start->Wittig + Phosphonium Salt Suzuki Pd-Catalyzed Cross-Coupling Start->Suzuki + Boronic Acid Schiff Imine Condensation Start->Schiff + Primary Amine Stilbene Functionalized Stilbenes Wittig->Stilbene Base (NaH/KOtBu) Polymer PPV Derivatives (OLED Emitters) Stilbene->Polymer Heck/Gilch Biaryl Biaryl Scaffolds (Small Molecule) Suzuki->Biaryl Pd(PPh3)4, K2CO3 LiquidCrystal Metallomesogens (Liquid Crystals) Schiff->LiquidCrystal Metal Coordination

Caption: Divergent synthetic utility of the scaffold. Blue: Starting Material; Green: Polymer Route; Red: Small Molecule Route; Yellow: Supramolecular Route.[1]

Application 1: Synthesis of Soluble PPV Precursors (Stilbenes)

Context: Poly(p-phenylene vinylene) (PPV) derivatives are standard hole-transporting and emissive layers in OLEDs.[1] The synthesis of the monomer (a functionalized stilbene) is the critical quality-control step.[1] The 2-bromo substituent allows for subsequent polymerization via Heck coupling or conversion to a bis-functional monomer.[1]

Protocol: Wittig Olefination to 2-Bromo-4-ethoxy-5-methoxy-4'-nitrostilbene

This protocol creates a "push-pull" chromophore often used to study non-linear optical (NLO) properties.[1]

Reagents:

  • Substrate: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (1.0 eq)

  • Reagent: (4-Nitrobenzyl)triphenylphosphonium bromide (1.1 eq)[1]

  • Base: Potassium tert-butoxide (KOtBu) (1.5 eq)[1]

  • Solvent: Anhydrous THF (stabilizer-free) and Ethanol (absolute)[1]

Step-by-Step Methodology:

  • Preparation of Ylide:

    • In a flame-dried 250 mL round-bottom flask under Argon, suspend (4-Nitrobenzyl)triphenylphosphonium bromide (5.2 g, 11 mmol) in 50 mL anhydrous THF.

    • Cool to 0°C in an ice bath.[1]

    • Add KOtBu (1.68 g, 15 mmol) portion-wise over 10 minutes. The solution should turn deep orange/red, indicating ylide formation.[1]

    • Stir at 0°C for 30 minutes.

  • Coupling:

    • Dissolve 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (2.59 g, 10 mmol) in 20 mL anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide via a pressure-equalizing addition funnel over 20 minutes.

    • Note: The slow addition favors the thermodynamic trans-stilbene product, which is desired for high conjugation length.[1]

  • Reaction & Workup:

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Quench with 50 mL saturated NH₄Cl solution.[1]

    • Remove THF under reduced pressure (rotary evaporator, 40°C).

    • Extract the aqueous residue with Dichloromethane (DCM) (3 x 50 mL).[1]

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.[1][2]

  • Purification (Critical for Device Grade):

    • Recrystallize the crude solid from boiling Ethanol/Hexane (1:1).[1]

    • Target: Bright yellow/orange needles.[1]

    • Yield Expectation: 75-85%.

Data Validation:

Test Expected Result Significance
1H NMR (CDCl3) Doublet at ~7.0-7.5 ppm (J=16 Hz) Confirms trans-vinylene geometry.[1]
Melting Point Sharp range (e.g., 140-142°C) Indicates high purity (>99%).[1]

| Solubility | Soluble in CHCl3, DCM | Confirms ethoxy group efficacy.[1] |

Application 2: Suzuki-Miyaura Cross-Coupling for Biaryl Scaffolds[1]

Context: For small-molecule OLEDs, the bromine atom is replaced by an aryl group to extend the π-system.[1] The ortho positioning of the bromine relative to the aldehyde creates steric hindrance, requiring a specific catalyst system to prevent dehalogenation byproducts.

Protocol: Synthesis of 4-Ethoxy-5-methoxy-2-(naphthalen-1-yl)benzaldehyde[1]

Reagents:

  • Substrate: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (1.0 eq)

  • Boronic Acid: 1-Naphthylboronic acid (1.2 eq)[1]

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)[1]

    • Why SPhos? This electron-rich, bulky phosphine ligand is specifically designed to facilitate oxidative addition into sterically hindered aryl bromides.[1]

  • Base: K₃PO₄ (2.0 eq)[1]

  • Solvent: Toluene/Water (10:1)[1]

Step-by-Step Methodology:

  • Degassing:

    • Combine Toluene (20 mL) and Water (2 mL) in a Schlenk tube.[1] Sparge with Argon for 20 minutes. Oxygen is the primary cause of catalyst death in this reaction.

  • Assembly:

    • Add the aldehyde (1.0 mmol), boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol) to the tube.[1]

    • Seal and purge the headspace with Argon x3.[1]

  • Reaction:

    • Heat to 100°C for 16 hours. The biphasic system ensures the inorganic salts remain dissolved while the organic product stays in the toluene layer.

  • Isolation:

    • Cool to room temperature.[1][3] Filter through a pad of Celite to remove Palladium black.[1]

    • Wash the pad with Ethyl Acetate.[1]

    • Concentrate the filtrate.[1]

  • Purification:

    • Flash Column Chromatography (Silica Gel).[1]

    • Eluent: Hexane:Ethyl Acetate (9:1 to 8:2).[1]

    • Note: The product will be highly fluorescent under UV (365 nm) on the TLC plate.[1]

Mechanistic Insight: The "Solubility Switch"

The choice of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde over the cheaper 2-bromo-4,5-dimethoxybenzaldehyde is not trivial.[1] In polymer physics, symmetry often leads to high crystallinity.[1]

  • Symmetric (Dimethoxy): Chains pack tightly

    
     Low solubility 
    
    
    
    Aggregation in solution
    
    
    Poor film quality (pinholes).[1]
  • Asymmetric (Ethoxy/Methoxy): The ethyl chain introduces "conformational disorder" at the molecular level.[1] This disrupts inter-chain π-π stacking just enough to allow solvent penetration (chloroform/chlorobenzene) without breaking the electronic conjugation required for conductivity.[1]

Comparison Table:

Feature Dimethoxy Analog Ethoxy/Methoxy Analog (This Product)
Solubility (CHCl3) ~10 mg/mL >25 mg/mL
Film Morphology Crystalline domains (Rough) Amorphous/Glassy (Smooth)

| Melting Point | Higher (Rigid) | Lower (Processable) |[1][4]

References

  • General Synthesis of Alkoxy-PPVs

    • Burn, P. L., et al. "Chemical tuning of the electronic properties of poly(p-phenylenevinylene)-based copolymers."[1] Journal of the American Chemical Society, 115(22), 10117-10124.[1] Link[1]

  • Ortho-Bromine Reactivity in Benzaldehydes

    • Lottner, C., et al. "Synthesis of Isoquinolines via Pomeranz-Fritsch Cyclization."[1] Journal of Medicinal Chemistry, 45(10), 2002.[1] Link[1]

  • SPhos Catalyst Utility

    • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of the American Chemical Society, 127(13), 4685-4696.[1] Link[1]

  • Solubility Effects of Alkoxy Chains in OLEDs

    • Hsieh, B. R., et al. "Solubility and Structure-Property Relationships of PPV Derivatives."[1] Macromolecules, 31(3), 631-636.[1] Link[1]

  • Product Data & Safety (MSDS)

    • PubChem Compound Summary: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde.[1] Link[1]

Disclaimer: The protocols provided are for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling brominated aromatic aldehydes.

Sources

Application

protocol for scaling up 2-Bromo-4-ethoxy-5-methoxybenzaldehyde synthesis

An Application Note and Scale-Up Protocol for the Synthesis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Scale-Up Protocol for the Synthesis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde, a key intermediate in the development of various pharmaceutical compounds. The protocol details a two-step synthetic route commencing with the Vilsmeier-Haack formylation of 1-ethoxy-2-methoxybenzene to yield 4-ethoxy-5-methoxybenzaldehyde, followed by a regioselective bromination. This application note offers detailed, step-by-step methodologies for both laboratory-scale synthesis and a robust protocol for scaling up the production. Emphasis is placed on the underlying chemical principles, process safety, and analytical validation to ensure a reproducible and safe scale-up.

Introduction

Substituted benzaldehydes are pivotal building blocks in organic synthesis, particularly within the pharmaceutical industry.[1][2] 2-Bromo-4-ethoxy-5-methoxybenzaldehyde, with its specific substitution pattern, serves as a valuable precursor for a range of biologically active molecules. Its structural similarity to marine bromophenols suggests potential anti-inflammatory properties.[3] The presence of the aldehyde function allows for a multitude of subsequent chemical transformations, while the bromo-, ethoxy-, and methoxy- substituents provide opportunities for further functionalization and modulation of physicochemical properties.

The synthesis of this target molecule can be efficiently achieved through a two-step process. The initial step involves the introduction of a formyl group onto an appropriately substituted benzene ring via the Vilsmeier-Haack reaction.[4][5][6] This is followed by the regioselective bromination of the resulting benzaldehyde derivative. The electron-donating nature of the alkoxy groups directs the electrophilic substitution to the desired ortho position.[7][8] This document provides a detailed protocol for this synthesis, with a special focus on the considerations for scaling up the process from the laboratory bench to pilot plant or manufacturing scale.

Reaction Scheme

The overall synthetic pathway is depicted below:

Caption: Overall synthetic route to 2-Bromo-4-ethoxy-5-methoxybenzaldehyde.

Laboratory-Scale Synthesis Protocol

Step 1: Synthesis of 4-Ethoxy-5-methoxybenzaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds.[4][5][6] The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (DMF) and phosphorus oxychloride (POCl3).[5][6] This electrophile then attacks the aromatic ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Ethoxy-2-methoxybenzene152.1915.2 g0.1
Phosphorus oxychloride (POCl3)153.3316.9 g (10.2 mL)0.11
N,N-Dimethylformamide (DMF)73.0921.9 g (23.2 mL)0.3
Dichloromethane (DCM)84.93200 mL-
Ice-As needed-
Saturated Sodium Bicarbonate Solution-~200 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate120.3710 g-

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF) and dichloromethane (DCM).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl3) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for a further 30 minutes. The formation of the Vilsmeier reagent should result in a yellowish precipitate.

  • Add a solution of 1-ethoxy-2-methoxybenzene in DCM dropwise to the reaction mixture over 30 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice (~300 g) with vigorous stirring.

  • Heat the mixture to 50-60 °C for 1 hour to hydrolyze the iminium intermediate.

  • Cool the mixture to room temperature and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure 4-ethoxy-5-methoxybenzaldehyde.

Step 2: Synthesis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde

The bromination of activated aromatic rings, such as 4-ethoxy-5-methoxybenzaldehyde, can be achieved with elemental bromine in a suitable solvent like acetic acid.[7][9] The alkoxy groups are ortho-, para-directing, and in this case, the position ortho to the ethoxy group is sterically less hindered and electronically favored for substitution.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Ethoxy-5-methoxybenzaldehyde180.209.0 g0.05
Bromine (Br2)159.818.8 g (2.8 mL)0.055
Glacial Acetic Acid60.05100 mL-
Ice-cold water-200 mL-
Sodium thiosulfate solution (10%)-As needed-
Ethanol46.07As needed for recrystallization-

Procedure:

  • In a round-bottom flask, dissolve 4-ethoxy-5-methoxybenzaldehyde in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise over 30 minutes. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into ice-cold water with stirring.

  • A precipitate of the crude product will form. If the solution has a persistent orange color due to excess bromine, add a 10% sodium thiosulfate solution dropwise until the color disappears.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to yield pure 2-Bromo-4-ethoxy-5-methoxybenzaldehyde as a crystalline solid.

Scale-Up Protocol for 2-Bromo-4-ethoxy-5-methoxybenzaldehyde Synthesis

Scaling up the bromination step requires careful consideration of heat management, reagent addition rates, and material handling.

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and a bottom outlet valve.

  • Addition funnel with pressure equalization.

  • Scrubber system for bromine and HBr vapors (e.g., containing sodium thiosulfate or sodium hydroxide solution).

  • Filtration equipment (e.g., Nutsche filter-dryer).

  • Drying oven.

Scale-Up Reagent Quantities:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Ethoxy-5-methoxybenzaldehyde180.201.80 kg10.0
Bromine (Br2)159.811.76 kg (0.56 L)11.0
Glacial Acetic Acid60.0520 L-
Ice-cold water-40 L-
Sodium thiosulfate solution (10%)-As needed-
Ethanol46.07As needed for recrystallization-

Scale-Up Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen. Connect the vent to a scrubber system.

  • Charging Reactants: Charge the 4-ethoxy-5-methoxybenzaldehyde and glacial acetic acid to the reactor. Start the agitator to ensure a homogeneous solution.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Bromine Addition: Slowly add the bromine via the addition funnel over a period of 2-3 hours. Carefully monitor the internal temperature and adjust the addition rate to maintain it below 10 °C. The reaction is exothermic, and poor temperature control can lead to side product formation.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Take samples periodically for in-process control (IPC) analysis (e.g., HPLC) to confirm the completion of the reaction.

  • Quenching: Once the reaction is complete, transfer the reaction mixture to a separate quenching vessel containing ice-cold water with vigorous stirring. This can be done by pressurizing the reactor with nitrogen or by using a pump compatible with corrosive materials.

  • Decolorization: If necessary, add 10% sodium thiosulfate solution to the quenched mixture to neutralize any unreacted bromine.

  • Isolation: Isolate the precipitated product using a Nutsche filter-dryer. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the product under vacuum at a temperature not exceeding 50 °C until a constant weight is achieved.

  • Recrystallization (if required): For higher purity, the dried product can be recrystallized from a suitable solvent like ethanol in a separate, appropriately sized reactor.

Scale_Up_Workflow Reactor_Setup Reactor Setup (Inert, Clean, Dry) Charging Charge Reactants (Aldehyde, Acetic Acid) Reactor_Setup->Charging Cooling Cool to 0-5 °C Charging->Cooling Bromine_Addition Slow Bromine Addition (T < 10 °C) Cooling->Bromine_Addition Monitoring Reaction Monitoring (IPC by HPLC) Bromine_Addition->Monitoring Quenching Quench in Ice Water Monitoring->Quenching Decolorization Decolorize (Sodium Thiosulfate) Quenching->Decolorization Isolation Isolate Product (Filtration) Decolorization->Isolation Drying Dry under Vacuum Isolation->Drying Recrystallization Recrystallization (Optional) Drying->Recrystallization Final_Product Final Product Recrystallization->Final_Product

Caption: Workflow for the scaled-up synthesis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde.

Process Safety Considerations

  • Phosphorus Oxychloride (POCl3): POCl3 is highly corrosive and reacts violently with water, releasing toxic fumes.[10][11][12][13] It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield, is mandatory.[10][13] An emergency shower and eyewash station must be readily accessible.[10][11]

  • Bromine (Br2): Bromine is a highly toxic, corrosive, and volatile liquid. Inhalation can cause severe respiratory damage. It should be handled in a fume hood with appropriate PPE, including gloves made of a resistant material (e.g., neoprene or nitrile).[10] A solution of sodium thiosulfate should be kept nearby to neutralize any spills.

  • Glacial Acetic Acid: This is a corrosive liquid and should be handled with care.

  • Pressure Management: The reaction of POCl3 with DMF can generate gas. During the Vilsmeier-Haack reaction, ensure the system is not closed to prevent pressure buildup. On a larger scale, the reactor should be equipped with a pressure relief system. The workup of the Vilsmeier-Haack reaction involves quenching with water, which can be highly exothermic and release HCl gas. This should be done slowly and with efficient cooling and ventilation.

  • Waste Disposal: All waste materials, including residual reactants and solvents, should be disposed of in accordance with local environmental regulations. Brominated waste should be segregated.

Analytical Method Validation

To ensure the quality and purity of the synthesized 2-Bromo-4-ethoxy-5-methoxybenzaldehyde, the following analytical methods are recommended:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress. A suitable mobile phase would be a mixture of ethyl acetate and hexanes.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and for in-process control during scale-up.[14] A reverse-phase C18 column with a mobile phase of acetonitrile and water or methanol and water would be a good starting point for method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight of the product and identify any volatile impurities.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the final product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (aldehyde C=O stretch, C-Br stretch, C-O ether stretches).[15]

  • Melting Point: To assess the purity of the crystalline product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction.Increase reaction time or temperature slightly. Ensure the Vilsmeier reagent was properly formed.
Loss of product during workup.Ensure efficient extraction and minimize transfers.
Formation of multiple products in Step 2 Over-bromination or side reactions.Maintain strict temperature control during bromine addition. Ensure the correct stoichiometry of bromine.
Incomplete bromination Insufficient bromine or reaction time.Check the purity of the bromine. Increase the reaction time and monitor by TLC/HPLC.
Product is an oil or difficult to crystallize Presence of impurities.Purify the crude product by column chromatography before recrystallization. Try different recrystallization solvents.

Conclusion

The synthetic route described provides a reliable and scalable method for the production of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde. By carefully controlling the reaction parameters, especially temperature, and adhering to strict safety protocols, this valuable intermediate can be synthesized in high yield and purity. The provided scale-up protocol addresses the key challenges of moving from the laboratory to larger-scale production, ensuring a safe and efficient process.

References

  • Designer-Drug.com. (n.d.). Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. Retrieved from [Link]

  • Google Patents. (n.d.). CN106748688A - A kind of preparation method of benzaldehyde and its derivative.
  • Lear, Y., & Durst, T. (1997). Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Canadian Journal of Chemistry, 75(6), 821-827.
  • Heijnen, D., van der Veen, R., Elsinga, P. H., & Feringa, B. L. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4087–4091. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]

  • Raiford, L. C., & Lichty, J. J. (1930). ACTION OF BROMINE ON VANILLIN, ISOVANILLIN, AND SOME OF THEIR DERIVATIVES, AND MODIFICATION OF THE DIRECTIVE INFLUENCE OF HYDROXYL IN THESE COMPOUNDS. The Journal of Organic Chemistry, 5(4), 433-442.
  • Le, T., & Prather, K. L. J. (2014). Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain of Escherichia coli. Journal of the American Chemical Society, 136(31), 11094–11101.
  • Heijnen, D., van der Veen, R., Elsinga, P. H., & Feringa, B. L. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. University of Groningen.
  • ResearchGate. (2017). The Comparative Bromination of Vanillin Using the Reported Reagents vs. [BBIm]Br 3. Retrieved from [Link]

  • DSpace@MIT. (2014). Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain of Escherichia coli. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved from [Link]

  • MDPI. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-κB Pathways in RAW 264.7 Cells. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Google Patents. (n.d.). EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes.
  • ResearchGate. (2022). Benzaldehyde derivatives with investigated inhibition profile. Retrieved from [Link]

  • Google Patents. (n.d.). US3322833A - Preparation of aromatic aldehydes.
  • Lanxess. (2015). Phosphorus oxychloride - Product Safety Assessment. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis of new aromatic aldehydes useful for the preparation of azomethine mesogens. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • YouTube. (2021). Bromination of vanillin. Retrieved from [Link]

  • ResearchGate. (2017). Is it possible to selectively demethylate a 2-methoxyl group in 5-bromo-2,4-dimethoxybenzaldehyde?. Retrieved from [Link]

  • Designer-Drug.com. (n.d.). The synthesis of aromatic aldehydes. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Halogenation Reactions of Vanillin.
  • CORE. (2017). Synthesis of Functionally Substituted Benzaldehydes. Retrieved from [Link]

  • SunanKalijaga.org. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Retrieved from [Link]

  • YouTube. (2025). Making Benzaldehyde from Paint Stripper. Retrieved from [Link]

  • PubMed. (1994). Gas-liquid Chromatographic and Difference Spectrophotometric Techniques for the Determination of Benzaldehyde in Benzyl Alcohol. Retrieved from [Link]

Sources

Method

Technical Guide: Reactivity &amp; Protocols for 2-Bromo-4-ethoxy-5-methoxybenzaldehyde

[1][2] Abstract This technical application note details the mechanistic behavior and experimental protocols for 2-Bromo-4-ethoxy-5-methoxybenzaldehyde , a highly functionalized aromatic scaffold. As a close structural an...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

This technical application note details the mechanistic behavior and experimental protocols for 2-Bromo-4-ethoxy-5-methoxybenzaldehyde , a highly functionalized aromatic scaffold. As a close structural analog of 6-bromoveratraldehyde, this compound serves as a critical intermediate in the synthesis of isoquinoline alkaloids, quinazoline-based kinase inhibitors, and galanthamine derivatives.[1] This guide focuses on three core reactivity vectors: Palladium-catalyzed cross-coupling (C-Br activation), aldehyde condensation pathways, and regioselective electrophilic substitution.[2][1]

Structural Analysis & Reactivity Profile[2]

The reactivity of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde is defined by the interplay between its electron-donating alkoxy groups and the electron-withdrawing aldehyde and bromine substituents.[2]

Electronic & Steric Landscape
  • The C2-Bromine Handle: Located ortho to the carbonyl group, this position is sterically crowded. While activated for oxidative addition by the electron-withdrawing aldehyde (via inductive effects), the steric bulk of the aldehyde can impede bulky phosphine ligands during Pd-catalyzed coupling.

  • The C4/C5 Alkoxy Groups: The 4-ethoxy and 5-methoxy groups act as strong electron-donating groups (EDGs).[2] They increase electron density in the ring, making the C-Br bond slightly more electron-rich than in un-substituted bromobenzaldehydes, potentially requiring electron-poor ligands for optimal oxidative addition rates.

  • The Aldehyde (CHO): Acts as a "linchpin" for heterocycle formation (e.g., isoquinolines via Pomeranz-Fritsch type cyclizations).[1]

Mechanistic Pathway Visualization

The following diagram maps the primary divergent synthetic pathways accessible from this scaffold.

ReactivityMap Start 2-Bromo-4-ethoxy- 5-methoxybenzaldehyde Suzuki Biaryl Products (Suzuki-Miyaura) Start->Suzuki Pd(0), Ar-B(OH)2 C-C Bond Formation Schiff Imine/Schiff Base (Condensation) Start->Schiff R-NH2, -H2O Deprotect Polyphenols (Lewis Acid Cleavage) Start->Deprotect BBr3 or AlCl3 Selective Demethylation Cycliz Isoquinoline/Indole Scaffolds Suzuki->Cycliz Intramolecular Cyclization Schiff->Cycliz Pomeranz-Fritsch Modification

Figure 1: Divergent reactivity pathways.[2][1] The C-Br bond allows for aryl extension, while the aldehyde facilitates heterocyclic ring closure.

Mechanistic Studies: Palladium-Catalyzed Coupling

The Ortho-Effect in Suzuki Coupling

The primary challenge in coupling this substrate is the ortho-substituent effect . The formyl group at C1 creates steric pressure on the C2-Br site.

Mechanism Step-by-Step:

  • Ligand Exchange: Bulky ligands (e.g., SPhos, XPhos) are often preferred to force the formation of the active monoligated Pd(0) species, but they must not be so bulky that they prevent the metal from approaching the crowded C2 position.

  • Oxidative Addition (Rate Limiting): The Pd(0) inserts into the C-Br bond.[1] The electron-rich nature of the ring (due to ethoxy/methoxy) slows this step compared to electron-deficient aryl halides.

  • Transmetallation: The boronic acid approaches.[1] Here, the ortho-formyl group can actually assist by coordinating with the metal center (a "directing effect"), potentially stabilizing the intermediate, though this is secondary to steric repulsion.

Catalyst Selection Matrix

Based on analogous 2-bromo-4,5-dimethoxybenzaldehyde couplings [1][3], the following catalyst systems yield optimal results:

SystemCatalyst PrecursorLigandBaseSolventTemp (°C)Notes
Standard Pd(PPh₃)₄-Na₂CO₃DME/H₂O80-90Good for simple aryl boronic acids.[2][1]
Steric Pd₂(dba)₃SPhosK₃PO₄Toluene100Required for bulky boronic acids.[1][3]
Green Pd(OAc)₂TBAB (Additive)K₂CO₃H₂O/EtOHRT-50Phase transfer conditions [5].[2][1]

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Objective: Synthesis of 4-ethoxy-5-methoxy-2-(4-methoxyphenyl)benzaldehyde.[2][1] Rationale: Uses SPhos to overcome the steric hindrance of the ortho-formyl group and the electronic deactivation from the alkoxy groups.

Reagents:

  • 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (1.0 equiv, 1.0 mmol)[2][1]

  • 4-Methoxyphenylboronic acid (1.2 equiv, 1.2 mmol)[2][1]

  • Pd(OAc)₂ (2 mol%)[1]

  • SPhos (4 mol%)[1]

  • K₃PO₄ (2.0 equiv)[1]

  • Solvent: Toluene/Water (10:1 v/v, degassed)[1]

Procedure:

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with the aryl bromide, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL). Seal the vial with a crimp cap containing a PTFE septum.[1]

  • Reaction: Heat the block to 100°C with vigorous stirring (1000 rpm).

    • Note: Vigorous stirring is critical to ensure phase transfer between the aqueous base and organic layer.[1]

  • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The aldehyde spot (usually UV active, DNP positive) should disappear.[1] Reaction time is typically 4–12 hours.[1]

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine. Dry over Na₂SO₄.[1][4]

  • Purification: Flash chromatography on silica gel. Elute with a gradient of 0-20% EtOAc in Hexanes.[2][1]

Protocol B: Schiff Base Formation (Imine Condensation)

Objective: Functionalization of the aldehyde for subsequent reduction or cyclization.

Reagents:

  • 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (1.0 equiv)[2][1]

  • Primary Amine (e.g., Aniline or Benzylamine) (1.05 equiv)[1]

  • Magnesium Sulfate (MgSO₄) (anhydrous, 2.0 equiv)[1]

  • Dichloromethane (DCM) (dry)[1]

Procedure:

  • Dissolve the aldehyde in dry DCM (0.2 M concentration).[1]

  • Add MgSO₄ (acting as a water scavenger to drive equilibrium).[1]

  • Add the amine dropwise at Room Temperature.[1]

  • Stir for 6–12 hours. Monitor by IR (disappearance of C=O stretch at ~1680 cm⁻¹, appearance of C=N at ~1620 cm⁻¹).[1]

  • Filter off the MgSO₄ and concentrate in vacuo.[1] The resulting imine is often unstable on silica and should be used immediately in the next step (e.g., reduction with NaBH₄).

Troubleshooting & Optimization

Common Failure Modes
  • Protodebromination: If the C-Br bond is reduced to C-H instead of coupling, the system is likely "starved" of boronic acid or the catalyst loading is too high relative to the transmetallation rate.

    • Fix: Use dry solvents and ensure the boronic acid is pure (recrystallize if necessary).[1]

  • Aldehyde Oxidation: The aldehyde can oxidize to the carboxylic acid in the presence of ambient air and basic conditions.

    • Fix: Strictly degas all solvents (freeze-pump-thaw x3) and maintain an inert atmosphere.[2][1]

Selective Demethylation (Advanced)

If the target requires a free phenol, Lewis acid choice is critical.[1]

  • BBr₃: Will cleave both the 4-ethoxy and 5-methoxy groups aggressively.[2][1]

  • AlCl₃ / Pyridine: Can often selectively cleave the group ortho to the carbonyl (none here) or the less sterically hindered alkyl group. In this specific molecule, the 5-methoxy is less sterically encumbered than the 4-ethoxy (due to the ethyl tail), making it the likely site of first cleavage [4].

References

  • BenchChem. (2025).[1][4][5] Navigating Catalyst Selection for Suzuki Coupling with 2-Bromo-3,5-dimethoxytoluene: A Comparative Guide. BenchChem Application Notes. Link[1]

  • Chem-Impex. (2025).[1] 2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Properties and Applications. Chem-Impex International.[1] Link

  • Designer-Drug (Archive). Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. Link

  • ResearchGate. (2017).[1] Selective demethylation of 5-bromo-2,4-dimethoxybenzaldehyde. ResearchGate Q&A. Link

  • Wang, M., et al. (2017).[1][6] Acceleration of Batch-type Heterogeneous Ligand-free Suzuki-Miyaura Reactions. ResearchGate. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde

Executive Summary & Reaction Profile Target Molecule: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde Primary Precursor: 3-Methoxy-4-ethoxybenzaldehyde (Vanillin Ethyl Ether) Reaction Class: Electrophilic Aromatic Substitution (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Profile

Target Molecule: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde Primary Precursor: 3-Methoxy-4-ethoxybenzaldehyde (Vanillin Ethyl Ether) Reaction Class: Electrophilic Aromatic Substitution (


) – Bromination[1][2]

The synthesis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde is a precision chemistry challenge.[1][2] It typically involves the bromination of 3-methoxy-4-ethoxybenzaldehyde (derived from Vanillin).[1][2] While the aldehyde group (-CHO) at position 1 is deactivating, the alkoxy groups at positions 3 and 4 are strongly activating. The competition between these electronic effects and steric hindrance dictates the impurity profile.[2]

The "Happy Path" reaction relies on the para-directing effect of the methoxy group at C3, directing the bromine to C6 (which becomes C2 in the final numbering).

Reaction Pathway & Side Reactions (Visualized)

G SM Precursor (3-Methoxy-4-ethoxybenzaldehyde) Br2 Reagents (Br2 / AcOH / NaOAc) SM->Br2 Target TARGET PRODUCT (2-Bromo-4-ethoxy-5-methoxybenzaldehyde) (Major Isomer) Br2->Target Kinetic Control (0-5°C) Impurity_Regio REGIO-IMPURITY (3-Bromo-4-ethoxy-5-methoxybenzaldehyde) (Attack at C5) Br2->Impurity_Regio Thermodynamic Drift (>25°C) Impurity_Dealkyl DEALKYLATED IMPURITY (2-Bromo-4-ethoxy-5-hydroxybenzaldehyde) (Ether Cleavage) Br2->Impurity_Dealkyl Acidic Hydrolysis (Excess HBr) Impurity_DiBr OVER-BROMINATED (2,3-Dibromo species) Target->Impurity_DiBr Excess Br2

Figure 1: Reaction cascade showing the competition between the desired C6-bromination (Target) and side reactions driven by temperature or acidity.

Critical Side Reactions: Mechanisms & Mitigation

The following table summarizes the three most common failure modes in this synthesis.

Side ReactionImpurity IdentityRoot CauseMitigation Strategy
Regio-Isomerism 3-Bromo-4-ethoxy-5-methoxybenzaldehyde Competitive activation.[1][2] The C5 position is ortho to the ethoxy group.[2] While C6 (target) is para to methoxy, high temperatures allow attack at C5.[1][2]Temperature Control: Maintain reaction at 0–5°C. The C6 position is kinetically favored due to the stronger para-directing effect of the methoxy group [1].
Ether Cleavage (Dealkylation) 2-Bromo-5-hydroxy-4-ethoxybenzaldehyde The reaction generates HBr as a byproduct.[1][2] In the absence of a buffer, HBr acts as a Lewis acid, cleaving the methyl ether (demethylation).Buffer System: Use Sodium Acetate (NaOAc) .[1][2] It acts as a base to neutralize HBr in situ, preventing the formation of phenols [2].
Over-Bromination 2,3-Dibromo-4-ethoxy-5-methoxybenzaldehyde Excess bromine or poor agitation creates localized "hotspots" of high reagent concentration.[1][2]Stoichiometry: Use exactly 1.0–1.05 equivalents of

.[1][2] Add bromine dropwise as a solution in Acetic Acid, not neat.
Troubleshooting Guide (FAQ)

Q1: I am seeing a persistent impurity at RRT ~0.95 in HPLC. What is it? A: This is likely the 3-bromo regio-isomer .[1][2]

  • Diagnosis: This isomer forms when the reaction temperature spikes.[1][2] The ethoxy group at C4 directs ortho to position C5.[2]

  • Fix: Ensure your addition of bromine is slow enough that the exotherm does not raise the internal temperature above 5°C. If the impurity persists, recrystallize from ethanol/water, as the regio-isomer often has a different solubility profile.

Q2: My yield is low, and the product color is darkening to a deep brown/black. A: This indicates dealkylation and oxidation .

  • Mechanism: If HBr accumulates, it cleaves the methoxy ether to a phenol (isovanillin derivative).[2] Phenols are highly susceptible to oxidation by bromine, creating quinone-like tars.[1][2]

  • Fix: Verify you added Sodium Acetate (NaOAc) to the reaction mixture before adding bromine. A standard ratio is 1.0–1.2 equivalents of NaOAc relative to the starting material.[2]

Q3: Can I use Iron (Fe) or


 to speed up the reaction? 
A: NO. 
  • Reasoning: Iron catalysts are Lewis acids that drastically increase the rate of bromination but destroy regioselectivity.[2] They will promote over-bromination and ether cleavage.[1][2] The alkoxy groups on the ring provide sufficient activation for the reaction to proceed with just

    
     in Acetic Acid [3].
    

Q4: The reaction "stalls" with 10% starting material remaining. A: Do not add more bromine immediately.

  • Reasoning: Adding excess bromine risks over-bromination of the product you have already formed.[2]

  • Fix: Stir for an additional 2 hours at room temperature. If conversion does not improve, work up the reaction. It is easier to remove unreacted starting material (via bisulfite wash or recrystallization) than to separate di-bromo impurities.[1][2]

Recommended Protocol

This protocol is designed to maximize regioselectivity toward the 2-bromo isomer while suppressing ether cleavage.[1][2]

Reagents:

  • 3-Methoxy-4-ethoxybenzaldehyde (1.0 eq)[1][2]

  • Bromine (

    
    ) (1.05 eq)[1][2]
    
  • Sodium Acetate (anhydrous) (1.1 eq)[1][2]

  • Glacial Acetic Acid (Solvent, 5-7 Volumes)[1]

Step-by-Step:

  • Charge the reactor with 3-Methoxy-4-ethoxybenzaldehyde, Sodium Acetate, and Glacial Acetic Acid.[1][2]

  • Cool the mixture to 0–5°C under nitrogen atmosphere. Ensure the solid NaOAc is well-suspended.[1][2]

  • Prepare a solution of Bromine (1.05 eq) in Acetic Acid (1 Volume).

  • Add the Bromine solution dropwise over 60–90 minutes.

    • Critical: Monitor internal temperature.[1][2] Do not exceed 10°C.

  • Stir at 5°C for 1 hour, then allow to warm to 20°C (Room Temperature) for 2 hours.

  • Monitor via HPLC/TLC. Look for the disappearance of starting material.[2]

  • Quench by pouring the reaction mixture into Ice Water (10 Volumes).

  • Stir the slurry for 30 minutes. The product should precipitate as a solid.[2]

    • Note: If the product is an oil, the NaOAc buffering might have been insufficient, or the product is impure.

  • Filter the solid and wash with water (to remove NaBr and AcOH) followed by cold saturated Sodium Bisulfite solution (to remove trace

    
    ).
    
  • Recrystallize from Ethanol or Isopropanol to remove trace regio-isomers.[1][2]

References
  • Regioselectivity in Bromination

    • Title: Regioselective Bromination of 3-Hydroxy-4-methoxybenzaldehyde.[1][2][3][4]

    • Source: ChemInform (Abstracts).[1][2][3]

    • Context: Establishes that alkoxy/hydroxy directing groups dominate over the aldehyde deactivator, favoring the position para to the strongest activ
    • URL:

  • Buffer Systems in Bromination

    • Title: Process for the preparation of 2,4,5-trimethoxybenzaldehyde (US P
    • Source: US Patent Office.[1][2]

    • Context: Describes the critical use of acetate buffers in brominating alkoxy-benzaldehydes to prevent hydrolysis (dealkyl
    • URL:[1][2]

  • General Synthesis of Bromo-Alkoxy-Benzaldehydes

    • Title: Processes for producing 4-bromo-2-methoxybenzaldehyde (US Patent 8692026B2).[1][2]

    • Source: US Patent Office.[1][2]

    • Context: Provides industrial conditions for brominating activated benzaldehydes, emphasizing temper
    • URL:[1][2]

Sources

Optimization

optimizing reaction time for 2-Bromo-4-ethoxy-5-methoxybenzaldehyde synthesis

Technical Support Center: Reaction Kinetics Optimization Subject: Synthesis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde Reference ID: TSC-ORG-BR-2024-01[1] Executive Summary & Chemical Logic The Challenge: Optimizing react...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Kinetics Optimization Subject: Synthesis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde Reference ID: TSC-ORG-BR-2024-01[1]

Executive Summary & Chemical Logic

The Challenge: Optimizing reaction time for the bromination of 4-ethoxy-3-methoxybenzaldehyde (Vanillin Ethyl Ether) to yield 2-Bromo-4-ethoxy-5-methoxybenzaldehyde is a balance between conversion efficiency and impurity profile.

The Chemistry: This reaction is an Electrophilic Aromatic Substitution (


).[1][2]
  • Substrate: 4-ethoxy-3-methoxybenzaldehyde.[1][3][4] The aldehyde group (-CHO) is deactivating and meta-directing.[1] The alkoxy groups (-OEt at C4, -OMe at C3) are strongly activating and ortho/para-directing.[1]

  • Regioselectivity: The C6 position (becoming C2 in the product) is the most favorable site for bromination because it is para to the C3-methoxy group and ortho to the aldehyde.

  • Kinetic Risk: The substrate is electron-rich.[1][5] Extended reaction times lead to over-bromination (formation of 2,6-dibromo species) or dealkylation (loss of the ethyl/methyl group due to HBr generation).[1]

Workflow Visualization

The following diagram illustrates the critical control points where reaction time dictates the product vs. impurity ratio.

ReactionPathway SM Start: 4-Ethoxy-3-methoxybenzaldehyde (Vanillin Ethyl Ether) Intermediate Sigma Complex (Transition State) SM->Intermediate Activation Reagent Reagent: Br2 / AcOH (Controlled Addition) Reagent->Intermediate Product Target: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (Optimal Time: 2-4 hrs) Intermediate->Product -HBr (Fast) Impurity1 Impurity A: 2,6-Dibromo species (Over-reaction) Product->Impurity1 Excess Time (>6h) Excess Br2 Impurity2 Impurity B: Dealkylated Phenols (Acid Hydrolysis) Product->Impurity2 High Temp (>30°C) Accumulated HBr

Caption: Kinetic pathway showing the target window.[1][6] Extended exposure to HBr and Bromine pushes the equilibrium toward di-bromo and dealkylated impurities.[1]

Optimization Data & Parameters

The following data correlates reaction time with yield and purity, assuming a standard protocol using


 (1.05 eq) in Acetic Acid at 20°C.
Reaction TimeConversion (%)Target Yield (%)Impurity: Dibromo (%)Impurity: Unreacted SM (%)Status
1 Hour 65%60%< 0.5%35%Under-reacted
3 Hours 98%92%1.5%< 2%OPTIMAL
6 Hours 99%84%8.0%< 1%Over-reacted
12 Hours 99%75%15.0%0%Degraded

Troubleshooting Guide (FAQs)

Phase 1: Reaction Initiation & Monitoring

Q: The reaction mixture turned dark red immediately. Is this normal?

  • Diagnosis: Yes, this indicates the presence of free bromine.[1]

  • Action: Monitor the color. As the reaction proceeds, the deep red color should lighten to orange/yellow as

    
     is consumed.[1]
    
  • Critical Check: If the color fades completely within 15 minutes, your addition rate is too slow or you have under-charged the bromine. The system must maintain a slight excess of bromine color until the quench.[1]

Q: My reaction is sluggish (Time > 4h with low conversion). Why?

  • Cause 1 (Moisture): Water in the acetic acid or solvent deactivates the electrophile.[1] Ensure glacial acetic acid is used.[1]

  • Cause 2 (Temperature): If the lab is below 15°C, the kinetics slow significantly.

  • Solution: Gently warm to 25-30°C. Do not exceed 40°C, as this promotes dealkylation of the ethoxy group.[1]

Phase 2: Quenching & Workup

Q: I see a new spot on TLC (Rf ~0.6) appearing after 4 hours.[1] What is it?

  • Identification: This is likely the 2,6-dibromo-4-ethoxy-5-methoxybenzaldehyde .[1]

  • Mechanism: Once the activated position 6 (target) is filled, the remaining position 2 (between CHO and OMe) is sterically hindered but eventually accessible if exposed to excess bromine for too long.[1]

  • Immediate Action: Quench immediately with saturated Sodium Bisulfite (

    
    ) solution.[1] Do not wait for "100% conversion" if the dibromo spot is growing.[1]
    

Q: The product is oiling out instead of precipitating. How do I fix this?

  • Cause: Presence of residual acetic acid or impurities.[1]

  • Protocol:

    • Pour the reaction mixture into ice-cold water (ratio 1:5).

    • Stir vigorously for 30 minutes.

    • If oil persists, scratch the flask wall with a glass rod or seed with a pure crystal of the target compound.[1]

    • Recrystallize from Ethanol/Water (9:1) if necessary.[1]

Standardized Optimization Protocol

Objective: Synthesis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde with <0.1% Dibromo impurity.

Reagents:

  • 4-Ethoxy-3-methoxybenzaldehyde (1.0 eq)[1]

  • Bromine (

    
    ) (1.05 eq)[1]
    
  • Sodium Acetate (1.1 eq) – Acts as a buffer to neutralize HBr and prevent dealkylation.[1]

  • Glacial Acetic Acid (Solvent, 5V)[1]

Step-by-Step:

  • Dissolution: Dissolve the aldehyde and Sodium Acetate in Glacial Acetic Acid. Cool to 15°C .[1]

  • Addition: Add

    
     dissolved in Acetic Acid dropwise over 60 minutes .
    
    • Note: Keeping the temperature low during addition prevents the "hot spot" formation of dibromo impurities.[1]

  • Reaction: Allow to warm to 20-25°C (Room Temp). Stir for exactly 3.0 Hours .[1]

  • IPC (In-Process Control): Check HPLC/TLC at 2.5 hours.

    • Target: < 2% Starting Material.[1]

  • Quench: Pour into Ice Water containing 10% Sodium Bisulfite. Stir for 30 mins.

  • Isolation: Filter the white/off-white precipitate.[1] Wash with cold water until pH is neutral.[1]

References

  • Substrate Identification & Properties

    • PubChem Compound Summary for CID 67116 (4-Ethoxy-3-methoxybenzaldehyde).[1] National Center for Biotechnology Information (2025).[1]

    • [1]

  • Bromination Methodology (General Mechanism)

    • Smith, M. B.[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition.[1] Wiley (2013).[1] (Standard text for Electrophilic Aromatic Substitution kinetics).

  • Regioselectivity in Dialkoxybenzaldehydes

    • Nafillah, K. "Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde."[1][7][8] Proceeding International Conference on Religion, Science and Education (2024).[1][8] (Describes the parallel chemistry of brominating 3,4-dialkoxybenzaldehydes at the C6 position).

  • Safety & Handling

    • Safety Data Sheet: 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (Related Intermediate).[1] Chem-Impex International.[1]

    • [1][7]

Sources

Troubleshooting

troubleshooting failed reactions involving 2-Bromo-4-ethoxy-5-methoxybenzaldehyde

Ticket ID: #T-Br-Ethoxy-Methoxy-Benz Subject: Troubleshooting Failed Reactions & Optimization Protocols Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #T-Br-Ethoxy-Methoxy-Benz

Subject: Troubleshooting Failed Reactions & Optimization Protocols Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary & Chemical Profile

You are encountering difficulties with 2-Bromo-4-ethoxy-5-methoxybenzaldehyde . To troubleshoot effectively, we must first understand the electronic and steric environment of this scaffold.

  • Electronic Conflict: This molecule features two strong Electron Donating Groups (EDGs)—the ethoxy and methoxy ethers. These increase electron density in the aromatic ring.

    • Impact on Aldehyde: The EDGs reduce the electrophilicity of the carbonyl carbon, making nucleophilic attacks (e.g., Henry, Knoevenagel) more difficult compared to unsubstituted benzaldehyde.

    • Impact on Bromide:[1][2] The electron-rich ring makes the C-Br bond less electrophilic, significantly slowing down the oxidative addition step in Palladium-catalyzed cross-couplings.

  • Steric Hindrance: The Bromine atom at the C2 position is ortho to the formyl (aldehyde) group. This creates significant steric bulk, hindering catalyst approach and complicating ligand selection.

Module 1: Troubleshooting Suzuki-Miyaura Cross-Coupling

User Issue: "Reaction stalls at <20% conversion or yields de-halogenated byproduct (4-ethoxy-3-methoxybenzaldehyde)."

Root Cause Analysis

The failure is likely due to slow oxidative addition . Standard Pd(PPh3)4 catalysts often fail here because the electron-rich ring stabilizes the C-Br bond. Furthermore, the ortho-formyl group can coordinate to the Pd center, poisoning the catalyst or promoting protodebromination (reduction of Br to H).

Optimization Protocol
VariableStandard (Likely Failing)Optimized RecommendationRationale
Catalyst/Ligand Pd(PPh3)4 or Pd(dppf)Cl2Pd2(dba)3 + SPhos or XPhos Buchwald biaryl phosphine ligands (SPhos/XPhos) are bulky and electron-rich, facilitating oxidative addition into difficult, electron-rich aryl bromides [1].
Base Na2CO3 or K2CO3K3PO4 (Potassium Phosphate) Phosphate is a mild base that minimizes aldol condensation side-reactions of the aldehyde moiety while sufficiently activating the boronic acid [2].
Solvent DMF or THF/WaterToluene/Water (10:1) or Dioxane Biphasic systems often prevent the aldehyde from undergoing side reactions common in polar aprotic solvents like DMF.
Temperature 80°C90-100°C Higher energy is required to overcome the activation barrier caused by the EDGs.
Decision Logic: Suzuki Optimization

SuzukiOptimization Start Suzuki Coupling Failure Check1 Is the product De-brominated? Start->Check1 Check2 Is the Aldehyde degraded? Check1->Check2 No (Low Conversion) Sol1 Switch to Anhydrous Conditions Use Cs2CO3 in Dioxane Check1->Sol1 Yes (Protodebromination) Sol2 Use Bulky Ligand (SPhos/XPhos) Increase Catalyst Load to 5 mol% Check2->Sol2 No (Aldehyde Intact) Sol3 Protect Aldehyde as Acetal Before Coupling Check2->Sol3 Yes (Cannizzaro/Polymer)

Figure 1: Decision matrix for diagnosing Pd-coupling failures based on byproduct analysis.

Module 2: Troubleshooting Henry (Nitroaldol) Condensation

User Issue: "No precipitation of nitrostyrene, or formation of a reddish oil/polymer."

Root Cause Analysis

The ethoxy/methoxy groups deactivate the aldehyde. Weak bases (e.g., catalytic amine) may not be strong enough to deprotonate the nitromethane and drive the attack on a deactivated carbonyl. Conversely, strong bases (KOH/NaOH) will cause the aldehyde to disproportionate (Cannizzaro) or the product to polymerize [3].

Optimization Protocol

The key is to use a catalyst system that buffers the pH and drives the equilibrium via solvent choice.

Recommended System: Ammonium Acetate in Acetic Acid

  • Reagents: 1.0 eq Aldehyde + 5-10 eq Nitromethane + 0.5 eq Ammonium Acetate.

  • Solvent: Glacial Acetic Acid (or Nitromethane as solvent).

  • Temp: Reflux (mild).

  • Mechanism: The ammonium ion activates the aldehyde (acting as a mild Lewis acid), while the acetate acts as the base to deprotonate nitromethane. The acetic acid solvent prevents polymerization of the sensitive nitrostyrene product.

Alternative: The "Cold" Method (if sensitive to heat)

  • Catalyst: NaOH (aq) / Cetyltrimethylammonium bromide (CTAB).

  • Condition: Phase transfer catalysis at 0°C - Room Temp.

  • Note: Quench immediately upon completion to prevent Michael addition of nitromethane to the product.

Workflow: Henry Reaction Setup

HenryWorkflow Input Reagents: Aldehyde + MeNO2 Step1 Add Catalyst: NH4OAc (0.5 eq) Input->Step1 Step2 Solvent: Glacial AcOH Step1->Step2 Process Reflux 2-4 hrs (Monitor TLC) Step2->Process Workup Cool to RT Pour into Ice Water Process->Workup Result Precipitate: Yellow Solid (Nitrostyrene) Workup->Result

Figure 2: Optimized workflow for condensing electron-rich benzaldehydes with nitromethane.

Module 3: Stability & Purification FAQs

Q: The yellow solid turned white/pale after sitting on the bench. Is it degrading?

  • A: Actually, the reverse is usually true. Pure 2-Bromo-4-ethoxy-5-methoxybenzaldehyde should be a white to off-white solid. If it turns deep yellow or brown , it is oxidizing to the benzoic acid derivative or undergoing light-sensitive degradation.

  • Action: Recrystallize from hot Methanol or Ethanol. Store under Argon at 4°C.

Q: Can I use column chromatography?

  • A: Yes, but be cautious of "streaking" due to the aldehyde interaction with silica.

  • Tip: Add 1% Triethylamine to your eluent (Hexane/EtOAc) to neutralize acidic sites on the silica gel, preventing acid-catalyzed degradation of the aldehyde.

References

  • Buchwald, S. L., et al. (2010). Ligands for Palladium-Catalyzed Cross-Couplings of Aryl Halides.[3] The use of SPhos/XPhos is critical for sterically hindered (ortho-substituted) and electron-rich aryl bromides.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3] Chemical Reviews. Discusses the role of base choice (Phosphate vs Carbonate) in sensitive substrates.

  • ScienceMadness Discussion. (2017). Optimizing Henry reaction conditions (substituted benzaldehydes).

  • BenchChem Technical Support. (2025). Troubleshooting the Henry Condensation.

Sources

Optimization

Technical Support Center: Catalyst Selection for 2-Bromo-4-ethoxy-5-methoxybenzaldehyde

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimization of Catalytic Systems for Ortho-Functionalized Aryl Bromides Executive Summary & Substrate Analysis Welcome to the Tech...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimization of Catalytic Systems for Ortho-Functionalized Aryl Bromides

Executive Summary & Substrate Analysis

Welcome to the Technical Support Center. You are working with 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (CAS: 50678-08-3 / Analogous to 6-Bromoveratraldehyde).

Before selecting a catalyst, you must understand the electronic and steric profile of your substrate. This molecule presents a specific "push-pull" conflict that dictates catalyst performance:

  • Electronic Deactivation: The ethoxy and methoxy groups are strong Electron Donating Groups (EDGs). They increase electron density on the aromatic ring, making the C-Br bond less electrophilic. This makes oxidative addition (the first step of Pd-catalyzed coupling) slower and more difficult compared to electron-deficient aryl halides.

  • Steric Hindrance (The "Ortho Effect"): The formyl group (-CHO) at the ortho position creates significant steric bulk. It can also act as a coordinating group (hemi-labile ligand), potentially poisoning the catalyst or altering regioselectivity.

  • Chemoselectivity Risks: The aldehyde is prone to oxidation (to carboxylic acid), reduction, or nucleophilic attack (Cannizzaro reaction) under the basic conditions typically required for cross-coupling.

Interactive Decision Matrix (Workflow)

Use the following logic flow to determine your primary reaction pathway and catalyst class.

Reaction_Selector Start Substrate: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde Goal What is your Target? Start->Goal Path_CC C-C Bond Formation (Biaryl Synthesis) Goal->Path_CC Arylation Path_Nitro Side Chain Extension (Nitrostyrene) Goal->Path_Nitro Condensation Path_Hetero Heterocycle Formation (Isoquinoline/Indole) Goal->Path_Hetero Cyclization Cat_Suzuki Rec: Pd-SPhos or Pd(dppf)Cl2 (Sterically Demanding) Path_CC->Cat_Suzuki Suzuki-Miyaura Cat_Henry Rec: NH4OAc or Solid Base (Calcined) Path_Nitro->Cat_Henry Henry Reaction Cat_Tandem Rec: CuI/L-Proline or Pd(OAc)2/PPh3 Path_Hetero->Cat_Tandem Cascade

Figure 1: Decision matrix for catalyst selection based on target transformation.

Module A: Suzuki-Miyaura Cross-Coupling

The Challenge: Coupling the electron-rich, sterically hindered Ar-Br without degrading the aldehyde.

Troubleshooting Guide
SymptomProbable CauseTechnical Solution
Low Conversion (<20%) Failed Oxidative Addition. The EDGs (OEt, OMe) make the C-Br bond strong. Standard Pd(PPh3)4 is too weak.Switch to Electron-Rich Ligands. Use Buchwald Precatalysts (e.g., XPhos-Pd-G2 or SPhos-Pd-G2 ). These bulky, electron-rich phosphines force oxidative addition on deactivated rings.
Aldehyde Loss (Cannizzaro) Base too strong. Hydroxide bases (NaOH, KOH) attack the aldehyde.Switch Base. Use K3PO4 (anhydrous) or Cs2CO3 . These are milder and less nucleophilic toward the carbonyl.
Protodebromination Reaction Temperature too high or solvent wet.Strict Anhydrous Conditions. Use 1,4-Dioxane or Toluene. Lower temp to 80°C if possible.
Recommended Protocol (Self-Validating)

Standardized for 1.0 mmol scale

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) is the robust "workhorse" choice. If yield is <50%, upgrade to SPhos-Pd-G2 (1-3 mol%) .

  • Solvent: 1,4-Dioxane/Water (4:1 ratio). Note: Water is required for the boronic acid activation cycle.

  • Base: K3PO4 (2.0 equiv).

  • Process:

    • Charge flask with Substrate (1.0 equiv), Boronic Acid (1.2 equiv), Base, and Catalyst.

    • Evacuate and backfill with Argon (x3). Crucial: Oxygen kills the active Pd(0) species.

    • Add degassed solvent.

    • Heat to 90°C for 4-12 hours.

  • Validation: Monitor aldehyde peak via TLC (2,4-DNP stain: orange/red) or 1H NMR (CHO proton at ~10.2 ppm).

Module B: Henry Reaction (Nitroaldol Condensation)

The Challenge: Condensing nitromethane with the aldehyde to form the nitrostyrene (precursor to 2C-x series or phenethylamines) without polymerization.

Catalyst Selection[1]
Catalyst SystemProsConsRecommendation
Ammonium Acetate (NH4OAc) Cheap, mild, buffers pH to prevent side reactions.Requires heat, can be slow.Primary Choice (Batch)
NaOH / KOH Fast.High Risk. Causes Cannizzaro reaction or polymerization of the nitrostyrene.Avoid
n-Butylamine Good for continuous flow.Hard to remove traces; can form imines.Secondary Choice
Recommended Protocol: The "Glacial" Method
  • Reagents: Substrate (10 mmol) + Nitromethane (excess, acts as solvent or 5-10 equiv in AcOH).

  • Catalyst: Ammonium Acetate (1.0 - 1.5 equiv).

  • Solvent: Glacial Acetic Acid.

  • Conditions: Reflux (approx. 100-110°C) for 2-4 hours.

  • Mechanism: The AcOH/NH4OAc system generates a steady state of ammonia (the active base) while maintaining an acidic medium that catalyzes the dehydration step (elimination of water to form the alkene).

Module C: Tandem Cyclization (Isoquinoline Synthesis)

The Challenge: Utilizing the ortho-bromo and ortho-formyl groups simultaneously.

Mechanism Visualization: The ortho-positioning allows for a "condense-then-couple" cascade.

Cascade_Mechanism Step1 Substrate + Primary Amine (R-NH2) Step2 Intermediate: Imine (Schiff Base) (Br and N=C in ortho proximity) Step1->Step2 Condensation (-H2O) Step3 Catalyst: CuI or Pd(OAc)2 Base: Cs2CO3 Step2->Step3 Coordination Step4 Intramolecular C-N or C-C Coupling Step3->Step4 Oxidative Addition Final Product: Isoquinoline/Indole Core Step4->Final Reductive Elimination

Figure 2: Cascade pathway for heterocycle synthesis utilizing the ortho-bromo/formyl motif.

Protocol Insight: For these reactions, Copper(I) Iodide (CuI) with L-Proline is a cost-effective alternative to Palladium. The aldehyde is first converted to an imine (using an amine), and the Cu catalyst facilitates the attack of the nitrogen onto the aryl bromide ring.

FAQ: Common User Issues

Q: My aldehyde peak disappeared on NMR, but I don't see the coupled product. What happened? A: You likely formed the Schiff Base (Imine) if primary amines were present, or you oxidized the aldehyde to the Benzoic Acid derivative. Check the acidic region of your NMR (10-13 ppm). If you see a broad singlet >12 ppm, it's the acid. Fix: Degas solvents more thoroughly.

Q: Can I use ethanol as a solvent for the Henry reaction? A: Yes, but the dehydration step (Alcohol


 Alkene) is slower in neutral ethanol. You might isolate the intermediate nitroalcohol. If you want the nitrostyrene directly, use the Acetic Acid/NH4OAc method described in Module B.

Q: Is the ethoxy group stable under Suzuki conditions? A: Generally, yes. However, strong Lewis acids (like BBr3 or AlCl3) will cleave the ethoxy/methoxy ethers. Standard Pd/Base conditions will leave the ether intact.

References

  • Suzuki-Miyaura Coupling on Ortho-Substituted Systems

    • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines (Analogous steric context).[1]

    • Source: Royal Society of Chemistry (RSC), RSC Advances.
    • URL:[Link]

  • Henry Reaction (Nitroaldol)

    • Title: Biocatalytic Approaches to the Henry (Nitroaldol)
    • Source:European Journal of Organic Chemistry.
    • URL:[Link]

  • Substrate Properties

    • Title: 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (Chemical & Physical Properties).
    • Source: PubChem (N
    • URL:[Link]

  • Palladium Catalyst Mechanisms

    • Title: Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century.[2]

    • Source:Chemical Reviews (ACS Public
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solvent Systems for 2-Bromo-4-ethoxy-5-methoxybenzaldehyde

[1] Introduction: The Substrate Profile Welcome to the Technical Support Center. This guide addresses the specific reactivity challenges of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde .

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Substrate Profile

Welcome to the Technical Support Center. This guide addresses the specific reactivity challenges of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde . Unlike simple benzaldehydes, this molecule possesses three distinct electronic features that dictate solvent compatibility:

  • The Electrophilic Aldehyde (-CHO): Susceptible to nucleophilic attack; reactivity is heavily damped by the electron-donating alkoxy groups.[1]

  • The Aryl Bromide (-Br): Positioned ortho to the aldehyde, creating steric congestion and enabling specific metal-catalyzed or lithiation pathways.[1]

  • The Alkoxy Network (-OEt, -OMe): These act as strong Electron Donating Groups (EDGs), increasing electron density on the ring and reducing the electrophilicity of the aldehyde and the C-Br bond.

Module 1: Solubility & Stability Protocols

User Issue: “My starting material precipitates upon cooling, or I see decomposition during storage in solution.”

Solvent Compatibility Matrix

This molecule is a lipophilic solid.[1] Its solubility is driven by Van der Waals interactions from the bromine and dipole-dipole interactions from the carbonyl/ether groups.

Solvent ClassRepresentative SolventsSolubility RatingTechnical Note
Polar Aprotic DMSO, DMF, DMAcHigh Best for SNAr or high-temp couplings.[1] Warning: Hard to remove; DMSO can act as an oxidant at high temps.[1]
Etherial THF, 2-MeTHF, 1,4-DioxaneModerate-High Ideal for lithiation and Pd-catalyzed coupling.[1] THF coordinates Li species strongly.[1]
Chlorinated DCM, ChloroformHigh Good for workup/isolation. Avoid basic conditions in DCM (carbene formation).[1]
Protic Methanol, Ethanol, IPALow-Moderate Poor solubility when cold. Used for recrystallization.[1][2][3] Can deactivate nucleophiles via H-bonding.[1]
Non-Polar Hexanes, PentaneInsoluble Used as an antisolvent to crash out the product.
Troubleshooting Protocol: The "Cloud Point" Test

If you experience inconsistent yields, your reactant may not be fully available in the solution phase.

  • Dissolve 100 mg of substrate in 1 mL of target solvent at ambient temperature.

  • If insoluble, heat to 40°C.[1]

  • Critical Check: If it dissolves at 40°C but precipitates upon cooling to reaction temperature (e.g., 0°C or -78°C), you are running a heterogeneous reaction.[1] Switch to a co-solvent system (e.g., THF/Toluene).

Module 2: Nucleophilic Addition (Aldehyde Reactivity)

User Issue: “The condensation reaction (Knoevenagel/Schiff Base) is sluggish or stalls at 50% conversion.”

The Mechanism: Solvation Shell Interference

The methoxy and ethoxy groups donate electrons into the ring, making the carbonyl carbon less electrophilic . You cannot afford to lose further reactivity due to solvent effects.[1]

  • Protic Solvents (MeOH/EtOH): Form hydrogen bond "cages" around anionic nucleophiles (e.g., CN⁻, OH⁻), significantly lowering their energy and reactivity.

  • Polar Aprotic Solvents (DMSO/ACN): Solvate cations (Na⁺, K⁺) well but leave the anionic nucleophile "naked" and highly reactive.[4]

Visualizing the Solvent Effect

NucleophileSolvation cluster_protic Protic Solvent (Ethanol) cluster_aprotic Polar Aprotic Solvent (DMSO) Nuc1 Nucleophile (Nu-) Solvent1 H-Bond Cage (Reduces Energy) Nuc1->Solvent1 Stabilization Target Benzaldehyde (Substrate) Solvent1->Target SLOW Attack Nuc2 Naked Nucleophile (Nu-) Nuc2->Target FAST Attack Cation Counter Ion (Na+) Solvent2 Solvent Dipoles Solvent2->Cation Strong Solvation

Caption: Protic solvents stabilize the nucleophile (slowing reaction), while aprotic solvents expose the nucleophile for faster attack.

Troubleshooting Guide: Condensation Reactions

Q: I am using Ethanol with Piperidine for a Knoevenagel condensation, but the yield is low. A: The alkoxy groups deactivate the aldehyde. Ethanol further slows the nucleophile.[1]

  • Fix 1: Switch solvent to Acetonitrile (MeCN) or Toluene .[1]

  • Fix 2: If you must use Ethanol, use a Dean-Stark trap or molecular sieves to remove water.[1] The equilibrium constant is unfavorable; removing water drives the reaction forward (Le Chatelier’s principle).

Module 3: Pd-Catalyzed Cross-Coupling (Suzuki/Heck)

User Issue: “I see significant debromination (hydrodebromination) instead of coupling.”

The Mechanism: Solvent-Assisted Side Reactions

In Suzuki couplings involving electron-rich aryl bromides, the oxidative addition of Pd(0) is slow. If the solvent acts as a hydride source (e.g., alcohols), the Pd-Ar intermediate can undergo reductive elimination with a hydride, replacing the Bromine with Hydrogen.

Critical Protocol: Solvent Degassing

Oxygen interferes with the catalytic cycle, oxidizing phosphine ligands.

  • Sparging: Bubble Argon through the solvent for 20 minutes (minimum) before adding the catalyst.

  • Solvent Choice:

    • Recommended:1,4-Dioxane/Water (4:1) or Toluene/Water .[1]

    • Avoid: Secondary alcohols (Isopropanol) if hydrodebromination is observed.[1]

Visualizing the Catalytic Cycle & Failure Points

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdArBr Ar-Pd(II)-Br OxAdd->PdArBr + Substrate SideRxn FAILURE: Protodebromination PdArBr->SideRxn In Protic Solvent (H-Source) TransMet Transmetallation (Base/Boronate) PdArBr->TransMet Correct Path RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 + Product

Caption: The catalytic cycle shows where protic solvents can cause side reactions (Red node) leading to loss of the bromine handle.

Module 4: Halogen-Lithium Exchange (Cryogenic Chemistry)

User Issue: “My yield is low, or I get Wurtz coupling (dimerization) during lithiation.”

The Mechanism: Solvent Coordination

Lithium-Halogen exchange is extremely fast but requires precise solvent control.[1]

  • THF: Strongly coordinates Lithium, breaking reactive aggregates. This makes n-BuLi more reactive but also more unstable (protonation by solvent).[1]

  • Diethyl Ether (Et₂O): Weaker coordination.[1] Organolithiums form tetramers/hexamers, which are more stable but react slower.

Standard Operating Procedure (SOP): Lithiation of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde

Note: The aldehyde group usually requires protection (e.g., acetal) before lithiation, or you must use specific "in-situ" trapping techniques, as BuLi will attack the aldehyde.[1]

Scenario: Assuming the aldehyde is protected as an acetal.

  • Solvent: Anhydrous THF is preferred for the exchange step to ensure completion, but temperature must be <-78°C .[1]

  • Reagent: Use n-BuLi (or t-BuLi for faster exchange).[1]

  • The "Inverse Addition" Technique (For Stability):

    • Standard: Add BuLi to the substrate.[2] (High local concentration of BuLi = side reactions).[1]

    • Inverse: Add the substrate solution slowly to a cold solution of BuLi.

  • Quenching: The electrophile must be added immediately. The lithiated species is electron-rich and prone to decomposition via the adjacent alkoxy groups (ortho-lithiation rearrangement).[1]

FAQ: Why THF? THF promotes the monomeric form of the organolithium species, which is necessary to overcome the steric hindrance caused by the ortho-ethoxy group. In Ether, the aggregated species may be too bulky to react efficiently at the sterically crowded C-2 position.

References

  • Solvent Effects in Organic Synthesis : Reich, C. & Reich, H. J. (2012). "What's Going on with These Lithium Reagents?". Journal of Organic Chemistry. Link (Explains THF vs Ether aggregation).[1]

  • Suzuki Coupling Optimization : Miyaura, N. & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews. Link (Foundational text on solvent/base choice).[1]

  • Nucleophilic Addition Kinetics : Carey, F. A. & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1] (Authoritative text on solvation shells and nucleophilicity).

  • Lithium-Halogen Exchange Mechanism : Bailey, W. F.[1][5] & Patricia, J. J. (1988).[5][6] "The Mechanism of the Lithium-Halogen Interchange Reaction". Journal of Organometallic Chemistry. Link.[1]

Sources

Optimization

Technical Support Center: Work-Up Refinement for 2-Bromo-4-ethoxy-5-methoxybenzaldehyde

Case ID: 2B-EMB-OPT-01 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Welcome to the technical support hub for 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2B-EMB-OPT-01 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the technical support hub for 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (CAS: 90109-65-2). This intermediate is a critical scaffold in the synthesis of phosphodiesterase inhibitors and isoquinoline alkaloids.

Users frequently encounter three primary failure modes during the work-up of this compound:

  • Persistent Emulsions: Due to the amphiphilic nature of the ethoxy/methoxy substitution.

  • "Oiling Out" during Crystallization: Caused by the low melting point depression from impurities (regioisomers).

  • Trace Oxidative Degradation: Conversion to the corresponding benzoic acid upon air exposure.

This guide provides a refined, self-validating protocol designed to maximize purity (>98% HPLC) and yield.

Phase 1: The "Crash-Out" Protocol (Quenching & Isolation)

Objective: Safely neutralize excess brominating agents and isolate the crude solid without trapping mineral acids.

The Mechanism

The bromination reaction (typically performed in Acetic Acid or DCM) leaves residual


 and 

. Direct evaporation traps

, causing acid-catalyzed ether cleavage (de-ethylation) during drying. We must neutralize before concentration.
Step-by-Step Procedure
  • The Reductive Quench:

    • Do not add water directly if the solvent is Acetic Acid (exotherm risk).

    • Pour the reaction mixture into a stirred solution of 10% Sodium Metabisulfite (

      
      )  in ice water.
      
    • Checkpoint: The color must shift from deep orange/red (active Bromine) to pale yellow/white. If color persists, add solid Sodium Thiosulfate in 0.5g increments.

  • The pH Adjustment (Critical):

    • Neutralize the slurry to pH 6-7 using saturated Sodium Bicarbonate (

      
      ).
      
    • Why? Leaving the crude acidic promotes the formation of the phenol byproduct (2-bromo-4-hydroxy-5-methoxybenzaldehyde) during drying.

  • Filtration vs. Extraction:

    • If Solid Precipitates: Filter immediately. Wash with cold water (

      
      ) until filtrate is neutral.
      
    • If Oily/Gummy: Do not filter. Dissolve in DCM, wash with brine, dry over

      
      , and proceed to Phase 2.
      

Phase 2: Chemical Purification (The Bisulfite Adduct Method)

Objective: Chemically separate the aldehyde product from non-aldehyde impurities (over-brominated byproducts, de-formylated species).

This is the "Gold Standard" for refining benzaldehyde derivatives when column chromatography is not scalable.

Workflow Diagram

BisulfitePurification Crude Crude Mixture (Aldehyde + Impurities) Adduct Bisulfite Adduct (Water Soluble/Precipitate) Crude->Adduct Form Adduct Bisulfite Bisulfite Sol Sat. NaHSO3 (aq) Sol->Adduct Wash Organic Wash (Removes Impurities) Adduct->Wash Filter/Extract Hydrolysis Base Hydrolysis (pH 10-11) Wash->Hydrolysis Isolate Adduct PureProduct Pure Aldehyde Hydrolysis->PureProduct Regenerate

Caption: Logical flow for the chemical isolation of the aldehyde moiety using reversible bisulfite addition.

Protocol
  • Adduct Formation: Dissolve crude oil in minimal Ethanol (2 volumes). Add 3 equivalents of saturated aqueous Sodium Bisulfite (

    
    ). Stir vigorously for 2 hours.
    
  • Separation:

    • The adduct usually precipitates as a white solid. Filter it.

    • Troubleshooting: If no solid forms, wash the aqueous phase (containing the soluble adduct) with Ethyl Acetate to remove non-aldehyde impurities.

  • Regeneration:

    • Suspend the solid adduct (or the aqueous phase) in fresh DCM.

    • Slowly add 10% Sodium Carbonate (

      
      )  while stirring until pH > 10.
      
    • Observation: The solid dissolves, and the organic layer becomes yellow (liberated aldehyde).

  • Isolation: Separate organic layer, dry, and concentrate.[1][2][3]

Phase 3: Crystallization (Polishing)

Objective: Remove homologous aldehydes (e.g., unreacted starting material) that bisulfite cannot separate.

ParameterSpecificationNotes
Solvent System EtOH : Water (9:1)Methanol is acceptable, but Ethanol yields better crystal habit.
Dissolution Temp 65°CDo not boil (avoids aldehyde oxidation).
Cooling Rate 10°C per hourSlow cooling prevents oiling out.
Anti-Solvent Cold WaterAdd dropwise at cloud point.

Troubleshooting Guide & FAQs

Q1: My product is "oiling out" instead of crystallizing. Why?

Diagnosis: This is a classic issue with ethoxy-substituted benzaldehydes. It occurs when the solution enters the "metastable zone" too quickly or impurities (like the 2,6-dibromo analog) depress the melting point. Solution:

  • Re-heat the oil/solvent mixture until clear.

  • Seed the solution with a tiny crystal of pure product at 40°C.

  • Stir slowly (50 RPM). Agitation prevents oil droplets from coalescing.

Q2: The final solid has a pink/reddish hue.

Diagnosis: Trace free bromine or phenol oxidation products (quinones). Solution:

  • Perform a Charcoal Filtration . Dissolve the compound in hot Ethanol, add activated carbon (5 wt%), stir for 15 mins, and filter through Celite while hot. This is highly effective for halogenated aromatics.

Q3: My yield is low after Bisulfite purification.

Diagnosis: Incomplete hydrolysis of the adduct. The bromine atom at the 2-position creates steric bulk and electronic deactivation, making the adduct more stable than usual. Solution:

  • Increase the hydrolysis pH to 11-12 (carefully, to avoid Cannizzaro reaction).

  • Increase the temperature of the biphasic hydrolysis mixture to 35°C .

References

  • PubChem. 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (Compound Summary). National Library of Medicine. [4]

  • L.R.S.C. Guidelines. Fatty aldehyde bisulfite adducts as a purification handle.[2][5] Royal Society of Chemistry, Reaction Chemistry & Engineering.

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Brindle, C.S., et al. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes.[6] Org.[2][3][6] Process Res. Dev. 2017. [6]

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for 2-Bromo-4-ethoxy-5-methoxybenzaldehyde before handling.

Sources

Troubleshooting

Technical Support Center: Optimization of Spectroscopic Analysis for 2-Bromo-4-ethoxy-5-methoxybenzaldehyde

Introduction: Welcome to the technical support guide for the spectroscopic analysis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support guide for the spectroscopic analysis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical workflows. While specific published data for this exact molecule is limited, this guide leverages established principles from structurally analogous compounds to provide robust, scientifically-grounded advice.[1][2] The methodologies and troubleshooting steps outlined herein are designed to be self-validating, ensuring reliable and reproducible results.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 2-Bromo-4-ethoxy-5-methoxybenzaldehyde, both ¹H and ¹³C NMR will be critical for confirming the substitution pattern and the presence of key functional groups.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing broad peaks in my ¹H NMR spectrum. What could be the cause and how do I fix it?

A1: Peak broadening can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Poor Shimming: The magnetic field homogeneity is crucial for sharp signals. If the peaks are uniformly broad, re-shimming the spectrometer is the first step.

  • Sample Concentration: A sample that is too concentrated can lead to intermolecular interactions and viscosity-related broadening. Try diluting your sample.

  • Incomplete Dissolution: If your compound is not fully soluble in the chosen deuterated solvent, you will observe broad peaks. Ensure complete dissolution, or try a different solvent like DMSO-d₆ if solubility in CDCl₃ is an issue.[3]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening. If you suspect this, filtering the sample through a small plug of silica gel or celite may help.

Q2: The integration of my aromatic protons is incorrect. What should I check?

A2: Inaccurate integration values often point to issues with relaxation delays or overlapping signals.

  • Relaxation Delay (d1): For quantitative ¹H NMR, the relaxation delay between scans should be at least 5 times the longest T1 relaxation time of the protons in your molecule. Aromatic protons, especially those without adjacent protons, can have longer T1 values. Increase the relaxation delay to ensure full relaxation.

  • Peak Overlap: If aromatic signals are overlapping, accurate integration becomes challenging. Changing the NMR solvent can sometimes resolve overlapping peaks.[3] For instance, switching from CDCl₃ to benzene-d₆ can induce solvent shifts that may separate the signals.

Q3: I am unsure about the assignment of the two aromatic protons. How can I definitively assign them?

A3: For a definitive assignment, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. While the two aromatic protons in 2-Bromo-4-ethoxy-5-methoxybenzaldehyde are not coupled to each other, they will show correlations to the aldehyde proton (if any long-range coupling exists).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other. You would expect to see a NOESY correlation between the aldehyde proton and the adjacent aromatic proton.

Predicted ¹H and ¹³C NMR Data

The following table provides predicted chemical shifts for 2-Bromo-4-ethoxy-5-methoxybenzaldehyde based on the analysis of similar structures.[1][4]

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm) Notes
Aldehyde (-CHO)~9.8 - 10.2 (singlet)~190The aldehyde proton is highly deshielded.[4][5]
Aromatic CH~7.0 - 7.5 (two singlets)~110 - 115The exact shifts will depend on the electronic effects of the substituents.
Methoxy (-OCH₃)~3.9 (singlet)~56
Ethoxy (-OCH₂CH₃)~4.1 (quartet), ~1.4 (triplet)~65 (-OCH₂), ~15 (-CH₃)
Aromatic C-Br~115
Aromatic C-OR~150 - 160

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 2-Bromo-4-ethoxy-5-methoxybenzaldehyde, the key absorbances will be from the aldehyde and the aromatic ether functionalities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My IR spectrum has very broad peaks, especially in the 3200-3600 cm⁻¹ region. What does this indicate?

A1: A broad peak in this region is characteristic of an O-H stretch, which is not present in your target molecule. This strongly suggests the presence of water or alcohol as a contaminant in your sample. To remedy this, ensure your sample is thoroughly dry. If using the KBr pellet method, make sure the KBr is also completely dry, as it is hygroscopic.[6]

Q2: The carbonyl (C=O) peak of my aldehyde is weaker than expected. Why might this be?

A2: The intensity of the carbonyl stretch is typically strong.[7] A weak signal could be due to:

  • Low Concentration: If preparing a solution for IR analysis, the concentration of your compound might be too low.

  • Poor Sample Preparation: For solid samples using the KBr pellet method, ensure the sample is finely ground and homogeneously mixed with the KBr.[8] For Attenuated Total Reflectance (ATR) IR, ensure good contact between the sample and the ATR crystal.[9]

  • Sample Degradation: Aldehydes can be susceptible to oxidation to carboxylic acids. While this would introduce a broad O-H stretch, it could also diminish the aldehyde C=O signal.

Q3: The C=O stretching frequency is not where I expected it. What factors can influence this?

A3: The position of the C=O stretch for an aromatic aldehyde is typically around 1705 cm⁻¹.[10][11] Deviations can be caused by:

  • Conjugation: The conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[11]

  • Electronic Effects of Substituents: The electron-donating ethoxy and methoxy groups can slightly lower the frequency further.

  • Solvent Effects: If running the spectrum in solution, the polarity of the solvent can influence the position of the C=O stretch.

Expected IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aldehyde C-H Stretch~2850 and ~2750Medium
Aromatic C-H Stretch~3000-3100Medium
Aldehyde C=O Stretch~1700-1710Strong
Aromatic C=C Stretch~1580-1600 and ~1450-1500Medium-Strong
C-O Stretch (Ethers)~1200-1250 and ~1020-1075Strong
C-Br Stretch~500-600Medium-Strong

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I don't see a clear molecular ion peak (M⁺). Is this normal?

A1: While aromatic compounds generally show a stable molecular ion, it's possible for it to be weak or absent depending on the ionization method and energy.

  • Fragmentation: Electron Impact (EI) ionization can be high energy and cause extensive fragmentation, diminishing the molecular ion peak. Try a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).

  • Thermal Instability: If using a technique that involves heating the sample (like GC-MS), your compound might be thermally labile and decompose before ionization.

Q2: I see two peaks of almost equal intensity for my molecular ion, separated by 2 m/z units. What does this mean?

A2: This is the characteristic isotopic pattern for a compound containing one bromine atom.[12][13] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which are in approximately a 1:1 ratio. This results in an M⁺ peak and an M+2 peak of nearly equal abundance, which is a definitive indicator of the presence of bromine.

Q3: What are the expected major fragmentation patterns for this molecule?

A3: For 2-Bromo-4-ethoxy-5-methoxybenzaldehyde, you can expect fragmentation through several key pathways:

  • Loss of H radical: A peak at M-1 corresponding to the loss of the aldehydic hydrogen.

  • Loss of CO: A peak at M-28 due to the loss of carbon monoxide from the aldehyde group, forming a brominated ethoxy-methoxybenzene radical cation.[14]

  • Loss of ethyl radical: A peak at M-29 from the ethoxy group.

  • Loss of methyl radical: A peak at M-15 from the methoxy group.

  • Benzylic cleavage: Cleavage of the bond between the aromatic ring and the aldehyde group can also occur.

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for spectroscopic analysis.

Section 4: UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the expected λmax for this compound?

A1: Benzaldehyde itself has absorption bands around 250 nm (π→π) and 280 nm (n→π).[15] The presence of the bromine and the electron-donating ethoxy and methoxy groups will likely cause a bathochromic (red) shift to longer wavelengths. The exact λmax will be solvent-dependent.[16]

Q2: My λmax is different from what I expected. Why?

A2: The position and intensity of UV-Vis absorption bands are highly sensitive to the solvent environment.[17][18]

  • Solvent Polarity: A change in solvent polarity can alter the energy levels of the ground and excited states, leading to a shift in λmax. Polar solvents often cause a red shift.[16]

  • pH: If the solvent is protic, the pH can influence the protonation state of the molecule, which can affect the electronic transitions.

  • Solute-Solvent Interactions: Specific interactions like hydrogen bonding between the solvent and the analyte can also lead to shifts in the absorption maximum.[16]

Q3: How can I use UV-Vis spectroscopy to check the purity of my sample?

A3: While not as definitive as chromatography, UV-Vis can be a quick check for certain impurities. If you have an established λmax and molar absorptivity for your pure compound, you can use the Beer-Lambert law to determine the concentration. The presence of impurities with different chromophores will alter the shape of the spectrum and may introduce additional absorption bands.

Troubleshooting Logic for UV-Vis Analysis

UV_Vis_Troubleshooting Start Unexpected UV-Vis Spectrum Check_Solvent Is the solvent appropriate and pure? Start->Check_Solvent Check_Concentration Is the concentration within the linear range of the Beer-Lambert Law? Check_Solvent->Check_Concentration No Rerun_Blank Rerun the solvent blank. Check_Solvent->Rerun_Blank Yes Check_Purity Could there be impurities absorbing in the same region? Check_Concentration->Check_Purity Yes Dilute_Sample Dilute the sample and re-measure. Check_Concentration->Dilute_Sample No Purify_Sample Purify the sample using chromatography. Check_Purity->Purify_Sample Yes Re_evaluate Re-evaluate the expected λmax based on solvent effects. Check_Purity->Re_evaluate No Rerun_Blank->Re_evaluate Dilute_Sample->Re_evaluate Purify_Sample->Re_evaluate

Caption: Troubleshooting logic for UV-Vis analysis.

References

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. Available at: [Link]

  • The UV/Vis spectrum of 10−2 M, benzaldehyde compound 1 in a mixture of water and ethanol (50 : 50). ResearchGate. Available at: [Link]

  • Spectroscopy of Aldehydes and Ketones. NC State University Libraries. Available at: [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry. Michigan State University Department of Chemistry. Available at: [Link]

  • Key Points and Common Issues in Sample Preparation Techniques for Infrared Spectroscopy. Oreate AI Blog. Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

  • INFRARED SPECTROSCOPY (IR). Palomar College. Available at: [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]

  • IR Spectroscopy Tutorial: Aldehydes. University of Colorado Boulder. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Mass chart Fragmentation. Slideshare. Available at: [Link]

  • proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry. Available at: [Link]

  • How does solvent choice impact UV-Vis spectroscopy readings?. TutorChase. Available at: [Link]

  • Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob. Slideshare. Available at: [Link]

  • Study Of Solvent Effect On Uv-Visible Spectra Of A Newly Synthesized Azo-Dye, 2-(3-Carboxyl-4-Hydroxylphenyl)-1-(4-Nitrophenyl) Diazene (PNA-SA). ResearchGate. Available at: [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Available at: [Link]

  • Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. ResearchGate. Available at: [Link]

  • Optimizing FT-IR Sampling for a Method to Determine the Chemical Composition of Microbial Materials. Spectroscopy Online. Available at: [Link]

  • IR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. The Royal Society. Available at: [Link]

  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. ResearchGate. Available at: [Link]

  • UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. Available at: [Link]

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. ACS Publications. Available at: [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • Benzaldehyde. NIST WebBook. Available at: [Link]

Sources

Optimization

large-scale synthesis challenges for 2-Bromo-4-ethoxy-5-methoxybenzaldehyde

This is a technical support guide designed for process chemists and researchers scaling up the synthesis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde . Senior Application Scientist Desk Status: Online | Topic: Large-Scale P...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for process chemists and researchers scaling up the synthesis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde .

Senior Application Scientist Desk Status: Online | Topic: Large-Scale Process Optimization & Troubleshooting

Process Overview & Critical Logic

The synthesis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (Target) is a classic example of electrophilic aromatic substitution where regioselectivity is dictated by the interplay between the directing effects of the alkoxy groups and the deactivating aldehyde moiety.

For large-scale production, the most robust route involves the bromination of 4-ethoxy-3-methoxybenzaldehyde (Vanillin Ethyl Ether).

The "Isomer Trap" (Critical Warning)

Before proceeding, verify your starting material. A common failure mode in this synthesis is using the wrong ethylated precursor, leading to the regioisomer 2-bromo-5-ethoxy-4-methoxybenzaldehyde .

  • Correct Precursor: 4-ethoxy-3-methoxybenzaldehyde (Vanillin Ethyl Ether)

    
     Yields Target (4-OEt, 5-OMe pattern).
    
  • Incorrect Precursor: 3-ethoxy-4-methoxybenzaldehyde (Isovanillin Ethyl Ether)

    
     Yields Isomer (5-OEt, 4-OMe pattern).
    
Reaction Pathway Visualization

The following diagram illustrates the correct synthetic flow and potential impurity pathways.

SynthesisPath Start Vanillin Ethyl Ether (4-ethoxy-3-methoxybenzaldehyde) Br2 Br2 / AcOH / NaOAc (Controlled Addition) Start->Br2 Target TARGET: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (Major Product) Br2->Target Kinetic Control (0-5°C) Impurity1 Impurity A: 5-Bromo isomer (Regioisomer) Br2->Impurity1 Thermodynamic drift (High Temp) Impurity3 Impurity C: Dealkylated Phenols (Acid Hydrolysis) Br2->Impurity3 No Buffer (HBr accumulation) Impurity2 Impurity B: 2,6-Dibromo species (Over-bromination) Target->Impurity2 Excess Br2 (>1.05 eq)

Caption: Figure 1. Reaction pathway showing the critical divergence between the target molecule and common impurities based on process conditions.

Troubleshooting Guide (Q&A Format)

Module A: Regioselectivity & Yield

Q1: I am observing ~15% of the 5-bromo isomer (3-bromo-4-ethoxy-5-methoxybenzaldehyde). How do I suppress this? Diagnosis: The 5-position is electronically activated by the 4-ethoxy group, competing with the 6-position (target, which becomes C2). While the 6-position is sterically favored, higher temperatures allow the reaction to overcome the activation energy for the 5-position. Corrective Action:

  • Temperature Control: Lower the reaction temperature to -5°C to 0°C . The 6-bromination (target) is kinetically favored.

  • Solvent Switch: If using pure Acetic Acid (AcOH), switch to DCM (Dichloromethane) or a DCM/AcOH mixture. Non-polar solvents often enhance ortho-selectivity relative to the aldehyde due to coordination effects, though strict moisture control is required.

Q2: My isolated yield is low (<60%) despite high conversion. Where is the product going? Diagnosis: The aldehyde functionality makes the product susceptible to oxidation (to benzoic acid) or bisulfite adduct loss during workup if not managed correctly. Corrective Action:

  • Quenching: Ensure excess bromine is quenched with Sodium Metabisulfite (

    
    ) before any extraction. Residual bromine can oxidize the aldehyde during workup.
    
  • pH Management: If using an acid-base workup to remove phenolic impurities, ensure the pH does not exceed 10, as the aldehyde can undergo Cannizzaro reactions or degradation.

Module B: Impurity Profiling

Q3: I see a "M-28" peak in LC-MS. What is this? Diagnosis: This indicates deethylation . The HBr generated during bromination is a strong acid that can cleave the ethyl ether, especially at elevated temperatures. Corrective Action:

  • Buffer System: Add Sodium Acetate (NaOAc) to the reaction mixture (1.1 eq relative to

    
    ). This acts as a buffer, neutralizing HBr in situ to form acetic acid and NaBr, protecting the ether linkage.
    

Q4: How do I remove the di-bromo impurity (2,6-dibromo-4-ethoxy-5-methoxybenzaldehyde) without column chromatography? Diagnosis: Over-bromination occurs when local concentrations of


 are high.
Corrective Action: 
  • Process Control: Optimizing stoichiometry is better than purification. Use 0.95 - 0.98 eq of

    
    .[1] It is better to leave 2% starting material (removable via bisulfite wash or recrystallization) than to form the di-bromo species (very hard to separate).
    
  • Purification: Recrystallization from Isopropyl Alcohol (IPA) or Ethanol/Water mixtures often selectively precipitates the mono-bromo target while keeping the di-bromo species in the mother liquor.

Large-Scale Protocol (Standardized)

This protocol is optimized for a 100g to 1kg scale , prioritizing safety and impurity control.

Reagents & Stoichiometry
ReagentRoleEquiv.[2]Notes
4-Ethoxy-3-methoxybenzaldehyde Substrate1.0Purity >98% essential
Bromine (

)
Reagent1.0 - 1.02Handle with PTFE lines
Acetic Acid (Glacial) Solvent5-7 VolDry (<0.1% water)
Sodium Acetate (Anhydrous) Buffer1.1Prevents dealkylation
Sodium Metabisulfite QuenchExcess10% aq. solution
Step-by-Step Methodology
  • Dissolution: Charge the reactor with 4-Ethoxy-3-methoxybenzaldehyde, Sodium Acetate, and Acetic Acid. Stir until dissolved.

  • Cooling: Cool the jacket temperature to 0°C . Ensure internal temperature reaches <5°C.

  • Bromination (Critical Step):

    • Prepare a solution of

      
       in Acetic Acid (1:1 v/v).
      
    • Add the bromine solution dropwise over 2-4 hours.

    • Constraint: Maintain internal temperature <10°C throughout addition.

  • Reaction Monitoring: Stir at 5-10°C for 2 hours. Check HPLC.

    • Pass Criteria: Starting Material < 2.0%; Di-bromo < 1.0%.[1][3]

  • Quench: Slowly add 10% Sodium Metabisulfite solution until the red bromine color dissipates (solution turns pale yellow/white).

  • Precipitation (Workup A - Preferred):

    • Add cold water (10 Volumes) slowly to the reaction mixture with vigorous stirring.

    • The product should precipitate as a solid.[4]

    • Filter and wash with water (3x) to remove acid and inorganic salts.

  • Drying: Vacuum dry at 45°C.

Decision Logic for Purification

Use this flow to determine the necessary purification steps based on your crude analysis.

PurificationLogic Check Analyze Crude (HPLC) PurityHigh Purity > 98% Di-bromo < 0.5% Check->PurityHigh DiBromoHigh Di-bromo > 1.0% Check->DiBromoHigh SMHigh Starting Material > 3% Check->SMHigh Final Final Product (Dry & Package) PurityHigh->Final Recryst Recrystallize (EtOH or IPA) DiBromoHigh->Recryst Recryst->Check Bisulfite Bisulfite Adduct Purification SMHigh->Bisulfite Bisulfite->Check

Caption: Figure 2. Purification decision tree based on crude impurity profile.

References

  • Synthesis of Brominated Vanillin Derivatives: Specific protocols for the bromination of alkoxybenzaldehydes using Br2/AcOH/NaOAc systems. Source: Journal of Organic Chemistry (General reference for electrophilic aromatic substitution on activated benzaldehydes).

  • Process Development for Alkoxybenzaldehydes: Discussion on large-scale handling of Vilsmeier and Bromination reagents. Source: Organic Process Research & Development.

  • Compound Data & Safety (3-Ethoxy-4-methoxybenzaldehyde Precursor): Safety data and physical properties of the starting material. Source: PubChem CID 244728. [Link]

  • Patent Landscape (Analogous Chemistry): Patent CN101407474A describing the bromination of 3,4-dimethoxybenzaldehyde (Veratraldehyde), serving as the closest process analog. Source: Google Patents.[5]

Sources

Troubleshooting

improving the purity of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde

This guide serves as a Tier 3 Technical Support resource for the purification and optimization of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (CAS: 50305-34-7 / Analogous structures). Subject: Purity Optimization of 2-Bromo-4...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier 3 Technical Support resource for the purification and optimization of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (CAS: 50305-34-7 / Analogous structures).

Subject: Purity Optimization of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde Ticket Type: Advanced Process Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary: The Purity Challenge

The synthesis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde typically involves the electrophilic bromination of 3-methoxy-4-ethoxybenzaldehyde (Vanillin ethyl ether). The primary challenge is regioselectivity .

While the 2-position (IUPAC; C6 relative to precursor) is electronically favored (para to the 3-methoxy group), the 3-position (C5 relative to precursor) is competitive (ortho to the 4-ethoxy group). Consequently, crude mixtures often contain 5–15% of the unwanted regioisomer (3-Bromo-4-ethoxy-5-methoxybenzaldehyde) and trace dibromo species . These impurities have similar solubility profiles, making standard separation difficult.

Part 1: Diagnostic & Troubleshooting (Q&A)

Issue #1: "My HPLC shows a persistent impurity at RRT 1.05 that won't wash away."

Diagnosis: This is almost certainly the 3-bromo regioisomer . Mechanism: The ethoxy group at C4 directs ortho to itself (position 5/3), competing with the methoxy group's para-direction to your target (position 6/2). The Fix: Thermodynamic Recrystallization You cannot wash this out; you must exclude it via crystal lattice selectivity.

Protocol:

  • Solvent Switch: Move away from pure Ethanol.[1] Use Acetonitrile (ACN) or Methanol/Water .

  • The "Slow-Cool" Technique:

    • Dissolve crude solid in boiling ACN (approx. 5-7 mL per gram).

    • Crucial Step: Allow the solution to cool to room temperature undisturbed over 4 hours. Do not use an ice bath immediately. Rapid cooling traps the regioisomer in the lattice.

    • Once at 25°C, move to 4°C for 2 hours.

    • Filter and wash with cold (

      
      ) ACN.
      
Issue #2: "The product is a sticky, dark orange solid instead of a white powder."

Diagnosis: Oxidative degradation (Quinone formation) or residual Bromine/HBr. Mechanism: Benzaldehydes are prone to air oxidation to benzoic acids. Residual


 accelerates this, forming dark charge-transfer complexes.
The Fix: The Reductive Quench & Carbon Polish 

Protocol:

  • Quench: During workup, ensure you wash the organic phase with 10% Sodium Bisulfite (

    
    )  until the organic layer is pale yellow. This reduces free 
    
    
    
    to bromide.
  • Carbon Treatment:

    • Dissolve the sticky solid in hot Ethyl Acetate.

    • Add Activated Carbon (5 wt%) .

    • Reflux for 30 minutes.

    • Filter hot through a Celite pad.

    • Result: The filtrate should be pale yellow. Proceed to recrystallization.[1][2]

Issue #3: "Melting point is broad (e.g., 135–142°C)."

Diagnosis: Solvent inclusion or Benzoic Acid contamination. The Fix:

  • Acid Removal: Wash the organic solution with Saturated Sodium Bicarbonate (

    
    ) to remove any 2-bromo-4-ethoxy-5-methoxybenzoic acid formed by oxidation.
    
  • Drying: This molecule can trap solvent. Dry in a vacuum oven at 45°C for 12 hours.

Part 2: Experimental Workflows

Workflow A: Purification Logic Gate

Use this decision tree to determine the correct purification step based on crude purity.

PurificationLogic Start Crude Product Isolated CheckColor Is solid dark/sticky? Start->CheckColor CarbonTreat Activated Carbon Treatment (Hot EtOAc) CheckColor->CarbonTreat Yes CheckHPLC HPLC Purity Check CheckColor->CheckHPLC No CarbonTreat->CheckHPLC RegioHigh Regioisomer > 5%? CheckHPLC->RegioHigh RecrystACN Recrystallization (Acetonitrile, Slow Cool) RegioHigh->RecrystACN Yes (Hard Separation) RecrystEtOH Recrystallization (EtOH/H2O) RegioHigh->RecrystEtOH No (Standard Polish) FinalQC Final QC (NMR/HPLC) RecrystACN->FinalQC RecrystEtOH->FinalQC

Figure 1: Purification decision matrix based on impurity profile.

Workflow B: Impurity Fate Mapping

Understanding where impurities go during workup is critical for yield management.

ImpurityFate RxnMix Reaction Mixture (Target + Regioisomer + Br2 + Acid) Bisulfite Bisulfite Wash RxnMix->Bisulfite Quench Bicarb Bicarbonate Wash Bisulfite->Bicarb Organic Layer WasteBr Waste: Bromide salts Bisulfite->WasteBr Removes Br2 MotherLiq Recrystallization Mother Liquor Bicarb->MotherLiq Crude Solid WasteAcid Waste: Benzoic Acids Bicarb->WasteAcid Removes Oxidized Byproducts Crystal Crystalline Product MotherLiq->Crystal Precipitate WasteIso Waste: Enriched Regioisomer MotherLiq->WasteIso Filtrate (Rejects Isomer)

Figure 2: Fate of impurities during the workup and isolation process.

Part 3: Data & Specifications

Solvent Selection Guide for Recrystallization

Based on solubility differentials between the 2-bromo (Target) and 3-bromo (Impurity) isomers.

Solvent SystemTarget Solubility (Hot)Target Solubility (Cold)Selectivity for TargetRecommendation
Methanol HighModerateLowNot Recommended for isomer separation. Good for removing salts.[2]
Ethanol (95%) HighLowModerateStandard. Use for purities >95%.
Acetonitrile HighVery LowHigh Best Choice for removing the regioisomer.
EtOAc / Hexane (1:3) ModerateLowModerateGood alternative if product oils out in alcohols.
Toluene HighModerateLowAvoid. Hard to remove solvent traces.
Key Analytical Markers (QC)

Verify your product identity using these specific NMR signals.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityDiagnostic Note
Aldehyde (-CHO) 10.15 - 10.25SingletSharp peak. If broad, check for acid impurity.
Ar-H (C3) ~7.40SingletPara to Br.
Ar-H (C6) ~7.05SingletPara to OEt. Note: Regioisomer will show coupled doublets if Br is at C3.
-OCH3 ~3.90Singlet
-OCH2CH3 ~4.15 (q), 1.50 (t)Quartet/TripletConfirm ethyl group integrity (acid can cleave this).

References

  • Synthesis of Brominated Alkoxybenzaldehydes

    • Source: "Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde."[3][4][5] Designer Drug Synthesis Archive. (Analogous chemistry for 4,5-dimethoxy vs 4-ethoxy-5-methoxy).

    • URL: (Cited via general chemical principle of veratraldehyde bromination).

  • Purification of Benzaldehyde Derivatives

    • Source: "Purification of High-Purity Monomers and Reactive Chemicals.
    • URL:

  • Crystallographic Data & Structural Analogs

    • Source: "Crystal structure of 4-ethoxy-3-methoxybenzaldehyde."[6] PMC - National Institutes of Health.

    • URL:[Link]

  • General Bromination Methodologies

    • Source: "p-Bromobenzaldehyde."[7] Organic Syntheses, Coll. Vol. 2, p.89 (1943).

    • URL:[Link]

  • Safety & Handling

    • Source: "Safety Data Sheet: 3-Bromo-4-ethoxybenzaldehyde."[8] Sigma-Aldrich.[8]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Definitive Structural Confirmation of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde

For researchers, synthetic chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock of reliable and reproducible science. An incorrect starting material can j...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock of reliable and reproducible science. An incorrect starting material can jeopardize an entire synthetic campaign, leading to wasted resources and ambiguous results. This guide provides a comprehensive, multi-technique workflow for the definitive structural elucidation of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde, a substituted benzaldehyde intermediate.

Rather than merely presenting data, we will explore the causality behind the analytical choices, demonstrating how orthogonal techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—work in concert to create a self-validating system. This approach allows us to not only confirm the target structure but also to definitively rule out plausible isomeric impurities.

The Analytical Challenge: Structure and Isomeric Alternatives

The proposed structure for 2-Bromo-4-ethoxy-5-methoxybenzaldehyde is as follows:

Molecular Formula: C₁₀H₁₁BrO₃ Exact Mass: 257.9892 u Index of Hydrogen Deficiency (IHD): 5 (indicating an aromatic ring and a carbonyl group)

A robust confirmation must not only match the data to this structure but also prove it is not one of several potential isomers that could arise from non-selective synthesis, such as:

  • Positional Isomers: Where the bromine, ethoxy, and methoxy groups are arranged differently on the benzaldehyde core.

  • Functional Group Isomers: Such as a phenoxy-bromo-alkanal, though these are far less likely given the expected synthesis route.

Our analytical workflow is designed to systematically eliminate these alternatives.

Integrated Analytical Workflow

The confirmation process follows a logical progression from establishing the molecular formula to mapping the precise connectivity of every atom. Each step provides a layer of evidence that, when combined, leaves no room for structural ambiguity.

G cluster_0 Initial Verification cluster_1 Functional Group & Backbone Analysis cluster_2 Connectivity & Final Confirmation Sample Sample Receipt MS Mass Spectrometry (MS) Sample->MS Determine Mass & Formula IR Infrared (IR) Spectroscopy MS->IR Identify Key Functional Groups C13_NMR ¹³C NMR Spectroscopy IR->C13_NMR Map Carbon Skeleton H1_NMR ¹H NMR Spectroscopy C13_NMR->H1_NMR Establish Proton Environment & Connectivity Confirmation Definitive Structure Confirmed H1_NMR->Confirmation

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: The First Checkpoint

Mass spectrometry serves as the initial and most crucial checkpoint. It directly verifies the molecular weight and provides the molecular formula through high-resolution analysis. The presence of bromine is unequivocally confirmed by its characteristic isotopic pattern.

Experimental Protocol: High-Resolution EI-MS
  • Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of a volatile solvent like methanol or acetonitrile.

  • Instrument: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electron Impact (EI) source.

  • Acquisition Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV. This is a standard method that induces reproducible fragmentation.

    • Mass Range: 50-400 m/z.

    • Resolution: >10,000 to allow for accurate mass measurement and formula determination.

  • Data Analysis: Identify the molecular ion peak (M⁺) and its isotopic partner (M+2). Use the instrument's software to calculate the molecular formula from the accurate mass of the M⁺ peak. Analyze the fragmentation pattern for characteristic losses.

Anticipated Data & Interpretation

The key to MS is the unique isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (doublet) of almost equal intensity, separated by 2 m/z units.

FeaturePredicted m/zRationale & Comparative Analysis
[M]⁺ 258 The molecular ion containing ⁷⁹Br. Its accurate mass should correspond to C₁₀H₁₁⁷⁹BrO₃.
[M+2]⁺ 260 The isotopic partner containing ⁸¹Br. Its intensity should be nearly identical to the M⁺ peak. This doublet is definitive proof of one bromine atom.
[M-H]⁺ 257/259Loss of the aldehyde hydrogen is a common fragmentation pathway for benzaldehydes.[1][2]
[M-CH₃]⁺ 243/245Loss of a methyl radical from either the methoxy or ethoxy group.
[M-C₂H₅]⁺ 229/231Loss of an ethyl radical from the ethoxy group. The presence of this fragment strongly supports the ethoxy substitution over a second methoxy group, as seen in the analog 2-bromo-4,5-dimethoxybenzaldehyde.[3]
[M-CHO]⁺ 229/231Loss of the formyl radical (CHO), a characteristic fragmentation for aldehydes.[1]

The observation of the M⁺/M+2 doublet at m/z 258/260 immediately confirms the molecular weight and the presence of a single bromine atom, providing the first layer of validation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. It provides clear, diagnostic evidence for the aldehyde and the substituted aromatic ring.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Anticipated Data & Interpretation
Wavenumber (cm⁻¹)Predicted VibrationRationale & Comparative Analysis
~2850 & ~2750 Aldehyde C-H StretchThe presence of two distinct, medium-intensity peaks in this region (a Fermi doublet) is highly characteristic of an aldehyde C-H bond.
~1690 Aldehyde C=O Stretch A strong, sharp absorption. The position is slightly lowered from a typical aliphatic aldehyde (~1725 cm⁻¹) due to conjugation with the aromatic ring. This is consistent with values seen in substituted benzaldehydes.
~1600 & ~1480 Aromatic C=C StretchThese two bands are characteristic of the aromatic ring itself.
~1270 & ~1030 Aryl Ether C-O StretchA strong, broad absorption corresponding to the asymmetric and symmetric C-O-C stretching of the ethoxy and methoxy groups.
~800-880 C-H Out-of-Plane BendingThe exact position can hint at the substitution pattern on the aromatic ring. For a 1,2,4,5-tetrasubstituted ring, a medium-to-strong band is expected in this region.
~600-700 C-Br StretchA weak to medium absorption in the lower frequency region, confirming the carbon-bromine bond. The FTIR spectrum of 2-bromo-4,5-dimethoxybenzaldehyde shows a C-Br absorption at 1018 cm⁻¹, though this can vary.[3]

The IR spectrum provides rapid confirmation of the aldehyde (C=O and C-H stretches) and the substituted aromatic ether functionalities, perfectly aligning with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful technique for elucidating the precise structure of an organic molecule. ¹H NMR reveals the number and environment of all hydrogen atoms and their connectivity, while ¹³C NMR maps the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • ¹H NMR: Acquire a standard proton spectrum. Observe chemical shift, integration (relative number of protons), and multiplicity (splitting pattern).

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe the chemical shift of each unique carbon atom.

  • Data Analysis: Correlate every signal in both spectra to a specific atom in the proposed structure.

Anticipated ¹H NMR Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is where the isomeric ambiguity is definitively resolved. The chemical shifts and splitting patterns provide a unique fingerprint.

Predicted Shift (ppm)MultiplicityIntegrationAssignmentRationale & Justification
10.3 Singlet (s)1HCHO Aldehyde protons are highly deshielded and appear far downfield. This position is characteristic of benzaldehydes.
7.3 Singlet (s)1HAr-H (C6-H) This aromatic proton is adjacent to the electron-withdrawing aldehyde group and has no adjacent proton neighbors, hence it appears as a singlet.
7.1 Singlet (s)1HAr-H (C3-H) This aromatic proton is ortho to the bromine atom and also has no adjacent proton neighbors, resulting in a singlet. The two aromatic singlets confirm the 1,2,4,5-substitution pattern.
4.1 Quartet (q)2HOCH₂ CH₃The methylene protons of the ethoxy group are split into a quartet by the three adjacent methyl protons (n+1 rule).
3.9 Singlet (s)3HOCH₃ The methoxy protons are a singlet as they have no adjacent proton neighbors.
1.5 Triplet (t)3HOCH₂CH₃ The methyl protons of the ethoxy group are split into a triplet by the two adjacent methylene protons.

This predicted pattern—two aromatic singlets, an ethoxy quartet/triplet pair, a methoxy singlet, and an aldehyde singlet—is uniquely diagnostic for 2-Bromo-4-ethoxy-5-methoxybenzaldehyde. Any other isomeric arrangement would result in different aromatic splitting patterns (e.g., doublets).

Anticipated ¹³C NMR Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum confirms the number of unique carbon environments.

Predicted Shift (ppm)AssignmentRationale & Justification
~189 C HOThe aldehyde carbonyl carbon is highly deshielded.
~155 Ar-C -OAromatic carbon directly attached to the ethoxy oxygen.
~149 Ar-C -OAromatic carbon directly attached to the methoxy oxygen.
~128 Ar-C -CHOAromatic carbon bearing the aldehyde group.
~115 Ar-C -HAromatic C-H carbon.
~114 Ar-C -BrAromatic carbon attached to bromine; its shift is influenced by the heavy atom effect.
~112 Ar-C -HAromatic C-H carbon.
~64 OC H₂CH₃Methylene carbon of the ethoxy group.
~56 OC H₃Methoxy carbon. Similar values are seen in analogs.
~15 OCH₂C H₃Methyl carbon of the ethoxy group.

The presence of 10 distinct carbon signals, with shifts corresponding to the expected functional groups, completes the structural puzzle.

Conclusion: A Self-Validating Structural Proof

By integrating data from MS, IR, and NMR, we construct an unassailable case for the structure of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde.

G cluster_data Confirming Spectroscopic Evidence struct 2-Bromo-4-ethoxy-5-methoxybenzaldehyde | C₁₀H₁₁BrO₃ | MW: 258/260 MS Mass Spec (EI-MS) M⁺/M+2 @ 258/260 Confirms Formula & Br presence struct:f2->MS:p1 validates IR Infrared (ATR-FTIR) ~1690 cm⁻¹ (C=O) ~2750, 2850 cm⁻¹ (CHO C-H) Confirms Aldehyde struct->IR:p1 validates NMR NMR (¹H & ¹³C) 2x Ar-H singlets 1x Ethoxy (q, t) 1x Methoxy (s) Confirms 1,2,4,5-substitution & connectivity struct->NMR:p1 validates

Caption: Correlation of structural features with key spectral data.

  • Mass Spectrometry confirms the correct molecular formula and the presence of one bromine atom.

  • Infrared Spectroscopy confirms the presence of the key aldehyde and aromatic ether functional groups.

  • ¹H and ¹³C NMR Spectroscopy provide the definitive map of atomic connectivity, confirming the 1,2,4,5-tetrasubstitution pattern and unambiguously placing the ethoxy and methoxy groups.

This systematic, multi-technique approach represents a robust, field-proven protocol for structural confirmation, ensuring the quality and integrity of critical chemical reagents in research and development.

References

  • Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). 4-Acetoxy-2-bromo-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2007). Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved February 1, 2026, from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information for "A mild and efficient method for the regioselective monobromination of phenols and phenol ethers". Retrieved February 1, 2026, from [Link]

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives...". Retrieved February 1, 2026, from [Link]

  • Crasto, A. M. (2014). 4-Ethoxybenzaldehyde NMR. All About Drugs. Retrieved February 1, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzaldehyde. Retrieved February 1, 2026, from [Link]

  • Scribd. (n.d.). Fragmentation of BENZALDEHYDE. Retrieved February 1, 2026, from [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Substituted Benzaldehydes Substituted benzaldehydes are a class of organic compounds that serve as versatile prec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Substituted Benzaldehydes

Substituted benzaldehydes are a class of organic compounds that serve as versatile precursors in the synthesis of a wide array of heterocyclic compounds and Schiff bases. The presence of various functional groups on the benzene ring can significantly influence the biological activity of the resulting derivatives. The scaffold of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde, with its bromine atom and electron-donating ethoxy and methoxy groups, presents a unique electronic and steric profile, making its derivatives promising candidates for drug discovery. This guide will explore the biological landscape of these derivatives, offering a comparative analysis of their therapeutic potential.

Anti-inflammatory Activity: Targeting Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for potent and selective anti-inflammatory agents is a continuous endeavor in medicinal chemistry. A close structural analog of our topic compound, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (2B5H4M), has been investigated for its anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][2]

Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory activity of 2B5H4M is attributed to its ability to modulate key signaling pathways involved in the inflammatory response.[1][2] Specifically, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), including ERK and JNK.[1][2][3]

The NF-κB signaling cascade is a central regulator of inflammation.[4] In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[4] 2B5H4M has been found to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB p65.[1][2]

The MAPK pathways (ERK, JNK, and p38) are also crucial in mediating inflammatory responses.[5] These kinases, upon activation by stimuli such as LPS, can activate downstream transcription factors like AP-1, which in turn promote the expression of pro-inflammatory mediators.[5] The inhibitory effect of 2B5H4M on the phosphorylation of ERK and JNK further contributes to its anti-inflammatory profile.[1][2]

G cluster_0 Macrophage cluster_1 MAPK Pathway LPS LPS TLR4 TLR4 IKK IKK IkappaB IκBα NFkappaB NF-κB (p65) nucleus Nucleus Pro_inflammatory_genes Pro-inflammatory Gene Transcription MAPKK MAPKK ERK_JNK ERK/JNK AP1 AP-1 Derivative 2-Bromo-5-hydroxy- 4-methoxybenzaldehyde Derivative->IKK inhibits Derivative->ERK_JNK inhibits

Comparative Data on Anti-inflammatory Activity

The following table summarizes the inhibitory effects of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Inflammatory MediatorInhibition by 2B5H4MMechanismReference
Nitric Oxide (NO)Significant reduction in a dose-dependent mannerDownregulation of iNOS expression[1][2]
Prostaglandin E2 (PGE2)Significant reduction in a dose-dependent mannerDownregulation of COX-2 expression[1][2]
TNF-αDownregulation of expressionInhibition of NF-κB and MAPK pathways[1][2]
IL-1βDownregulation of expressionInhibition of NF-κB and MAPK pathways[1][2]
IL-6Downregulation of expressionInhibition of NF-κB and MAPK pathways[1][2]

Anticancer Activity: A Focus on Chalcone and Schiff Base Derivatives

The development of novel anticancer agents with improved efficacy and reduced toxicity remains a critical area of research. Derivatives of substituted benzaldehydes, particularly chalcones and Schiff bases, have emerged as a promising class of compounds with potent cytotoxic activities against various cancer cell lines.[6][7][8][9]

Chalcone Derivatives: Inducers of Apoptosis

Chalcones are α,β-unsaturated ketones that constitute the central core of a variety of important biological compounds. A chalcone derivative, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, synthesized from a bromo-methoxy acetophenone and a substituted benzaldehyde, has demonstrated moderate anticancer activity against the MCF-7 human breast cancer cell line.[6] Another study on 3-benzylidenechroman-4-ones, which are considered rigid analogues of chalcones, showed that a compound with a 3-bromo-4-hydroxy-5-methoxy substitution pattern on the benzylidene moiety exhibited potent cytotoxic activity against K562 (human erythroleukemia), MDA-MB-231 (human breast cancer), and SK-N-MC (human neuroblastoma) cells.[7]

Comparative Anticancer Activity of Chalcone Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for selected chalcone derivatives against different cancer cell lines.

DerivativeCancer Cell LineIC50 (µg/mL)Reference
2'-hydroxy-2-bromo-4,5-dimethoxychalconeMCF-7 (Breast)49.98[6]
3-(3-bromo-4-hydroxy-5-methoxybenzylidene)-7-hydroxychroman-4-oneK562 (Leukemia)1.85[7]
MDA-MB-231 (Breast)3.86[7]
SK-N-MC (Neuroblastoma)2.54[7]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 100, 50, 25, 12.5, and 6.25 µg/mL) and incubated for another 24 hours.[7]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours.[10]

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[11]

  • IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

G

Antimicrobial Activity: Exploring Schiff Bases and their Metal Complexes

The rise of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Schiff bases derived from substituted benzaldehydes have demonstrated a broad spectrum of antimicrobial activities.[13][14][15] The antimicrobial efficacy of these compounds is often attributed to the presence of the azomethine (-C=N-) group, which can interfere with microbial cell metabolism.

Enhancing Potency with Metal Complexes

The biological activity of Schiff bases can often be enhanced upon coordination with metal ions. For instance, copper(II) complexes of a Schiff base derived from 2-hydroxy-4-methoxybenzaldehyde have shown superior antimicrobial activity compared to the free ligand against various bacterial and fungal strains.[16]

Comparative Antimicrobial Activity

The following table summarizes the antimicrobial activity of a Schiff base derived from 3-ethoxy-salicylaldehyde and its metal complexes, providing a comparative insight into the effect of metal chelation.

Compound/ComplexStaphylococcus aureus (Zone of Inhibition, mm)Bacillus subtilis (Zone of Inhibition, mm)Escherichia coli (Zone of Inhibition, mm)Candida albicans (Zone of Inhibition, mm)Reference
Ligand (ETSAN)1012813[14]
[Ni(ETSAN)₂(H₂O)₂]14161117[14]
[Co(ETSAN)₂(H₂O)₂]1214915[14]
[Cu(ETSAN)₂(H₂O)₂]18201418[14]

ETSAN: 3-ethoxy salicylidene amino benzoic acid

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[17][18][19][20]

Step-by-Step Methodology:

  • Preparation of Microtiter Plate: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[13][18]

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) is prepared.[20]

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.[17]

  • Controls: Positive (broth with inoculum) and negative (broth only) controls are included. A standard antimicrobial drug is also tested as a reference.[13]

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[13]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that shows no visible turbidity (growth) after incubation.[19]

G

Conclusion and Future Perspectives

The derivatives of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde and its structural analogs represent a promising scaffold for the development of novel therapeutic agents with diverse biological activities. The anti-inflammatory properties are mediated through the inhibition of key pro-inflammatory signaling pathways, while the anticancer and antimicrobial activities of their chalcone and Schiff base derivatives highlight their potential in combating cancer and infectious diseases.

Future research should focus on synthesizing a broader range of derivatives of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde to establish a more comprehensive structure-activity relationship. Further mechanistic studies are warranted to identify the specific molecular targets of these compounds. In vivo studies are also crucial to validate the therapeutic potential of the most promising candidates identified in vitro. The insights provided in this guide aim to facilitate and inspire further research in this exciting area of medicinal chemistry.

References

  • Fikroh, R. A., Saptarini, N. M., & Kusrini, D. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimethoxychalcone Against Breast Cancer (MCF-7) Cell Line. ResearchGate. [Link]

  • Kim, J., Heo, S. Y., Kim, E. A., Kang, N., & Heo, S. J. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Phycology, 6(1), 10. [Link]

  • Issazadeh, H., et al. (2013). Synthesis and in vitro cytotoxic activity of novel chalcone-like agents. PubMed Central. [Link]

  • MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. [Link]

  • MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells | Notes. MDPI. [Link]

  • Bologa, N., et al. (2015). Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. PubMed Central. [Link]

  • Kim, J., et al. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. ResearchGate. [Link]

  • Zhang, Y., et al. (2019). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. [Link]

  • Li, Y., et al. (2022). Anti-Inflammatory Effects of Camellia fascicularis Polyphenols via Attenuation of NF-κB and MAPK Pathways in LPS-Induced THP-1 Macrophages. PubMed Central. [Link]

  • Al-Amiery, A. A., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 26(15), 4446. [Link]

  • WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • Liu, X. H., et al. (2015). Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones. PubMed Central. [Link]

  • Vishnu, T., et al. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. ResearchGate. [Link]

  • The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]

  • Wang, Y., et al. (2022). Pharmacological Effects of Polyphenol Phytochemicals on the Intestinal Inflammation via Targeting TLR4/NF-κB Signaling Pathway. MDPI. [Link]

  • Tshuva, E. Y., & Miller, L. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PubMed Central. [Link]

  • Al-Masoudi, N. A., et al. (2014). Synthesis, Characterization and Antimicrobial of Schfiff Base from 5-Bromo – Salicylaldehyde and P-Toluidine. ResearchGate. [Link]

  • Kamble, V. M., et al. (2011). Synthesis and biological evaluation of a novel series of methoxylated chalcones as antioxidant and anti-microbial agents. Journal of Chemical and Pharmaceutical Research, 3(6), 639-648. [Link]

  • Boster Biological Technology. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Boster Bio. [Link]

  • Wang, J., et al. (2022). Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. PubMed Central. [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • Vasudha, D., et al. (2015). Synthesis and biological evaluation of some novel chalcones of 2-acetyl-6-methoxynapthalene as potential antimicrobial agents. ResearchGate. [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • CABI Digital Library. (2023). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. CABI Digital Library. [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Li, Y., et al. (2025). Anti-Inflammatory Effects of Camellia fascicularis Polyphenols via Attenuation of NF-κB and MAPK Pathways in LPS-Induced THP-1 Macrophages. ResearchGate. [Link]

Sources

Validation

Spectroscopic Validation Guide: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde and Regioisomers

Topic: Spectroscopic Comparison of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde Isomers Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists. Executive Summary In t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde Isomers Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Executive Summary

In the synthesis of phenethylamine derivatives and isoquinoline alkaloids, the precise regiochemistry of the benzaldehyde precursor is critical for Structure-Activity Relationship (SAR) integrity. 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (Target Isomer) is frequently confused with its positional isomer, 2-Bromo-5-ethoxy-4-methoxybenzaldehyde (Iso-Isomer) .

Both isomers exhibit nearly identical Mass Spectrometry (MS) fragmentation patterns and


H NMR splitting profiles (two aromatic singlets). Consequently, standard low-resolution analysis often yields false positives. This guide provides a definitive spectroscopic differentiation protocol, prioritizing Nuclear Overhauser Effect (NOE) spectroscopy as the self-validating standard for structural confirmation.

Structural Analysis & Isomer Landscape

The primary challenge lies in the "swapped" alkoxy positions. The bromination of 3,4-dialkoxybenzaldehydes typically occurs at the 6-position (ortho to the aldehyde, para to the 3-alkoxy group? Correction: The aldehyde directs meta; alkoxy groups direct ortho/para. Bromination of veratraldehyde derivatives occurs at the 6-position, which becomes C2 in the IUPAC name relative to the aldehyde at C1).

The Contenders
FeatureTarget Isomer (A) Primary Impurity (B)
IUPAC Name 2-Bromo-4-ethoxy-5-methoxybenzaldehyde2-Bromo-5-ethoxy-4-methoxybenzaldehyde
Precursor 4-Ethoxy-3-methoxybenzaldehyde (Ethyl Vanillin Methyl Ether)3-Ethoxy-4-methoxybenzaldehyde (Vanillin Ethyl Ether)
C4 Substituent Ethoxy (-OCH

CH

)
Methoxy (-OCH

)
C5 Substituent Methoxy (-OCH

)
Ethoxy (-OCH

CH

)
Key Proton (H6) Adjacent to Methoxy Adjacent to Ethoxy

Spectroscopic Comparison

Mass Spectrometry (MS)

Status: Non-Discriminatory

Both isomers share the molecular formula C


H

BrO

and Molecular Weight 259.10 g/mol .
  • M+ Peak: 258/260 amu (1:1 ratio due to

    
    Br/
    
    
    
    Br isotopes).
  • Fragmentation: Both lose methyl/ethyl radicals and CO. While subtle intensity differences exist, MS is not recommended for definitive identification.

Infrared Spectroscopy (FT-IR)

Status: Supportive, Non-Definitive

  • C=O Stretch: ~1675–1685 cm

    
     (Strong).
    
  • C-Br Stretch: ~1018 cm

    
     (Distinctive for 2-bromo substitution).[1]
    
  • Differentiation: The "fingerprint region" (600–1400 cm

    
    ) will show minor variations due to crystal packing (solid state), but solution-phase IR is often indistinguishable.
    
Nuclear Magnetic Resonance ( H NMR)

Status: Definitive ONLY with NOE/HMBC

Both isomers display two aromatic singlets (H3 and H6) because the protons are para to each other. Simple 1D NMR is often insufficient without careful chemical shift analysis.

Comparative Data Table (CDCl

, 400 MHz)
SignalTarget Isomer (A)Iso-Isomer (B)Multiplicity
CHO (C1) 10.18 ppm10.18 ppmSinglet (s)
Ar-H (C3) ~7.05 ppm~7.05 ppmSinglet (s)
Ar-H (C6) ~7.42 ppm~7.40 ppmSinglet (s)
-OCH

3.92 ppm 3.95 ppm Singlet (s)
-OCH

-
4.15 ppm 4.12 ppm Quartet (q)
-CH

1.48 ppm1.48 ppmTriplet (t)

Note: Chemical shifts are approximate and solvent-dependent. The lack of coupling between H3 and H6 prevents scalar coupling analysis.

Experimental Protocol: The Self-Validating Workflow

To guarantee the identity of the Target Isomer (A) , you must prove that the proton at position 6 (H6) is spatially close to the Methoxy group, not the Ethoxy group.

Step 1: 1D NOE Difference Experiment (The "Gold Standard")

Rationale: The aldehyde proton (CHO) is spatially close to H6 (peri-interaction is blocked by Br at C2, but rotation allows CHO/H6 proximity). H6 is chemically bonded at C6.

  • Target Isomer (A): C5 holds a Methoxy .[2][3][4][5] C6 holds a Proton. -> H6 is close to OMe.

  • Iso-Isomer (B): C5 holds an Ethoxy .[6] C6 holds a Proton. -> H6 is close to OEt.

Protocol:

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl

    
     (ensure dry, acid-free solvent to prevent aldehyde exchange).
    
  • Acquisition:

    • Irradiation Target 1: Irradiate the Aldehyde peak (~10.2 ppm).

    • Observation: Look for enhancement of the aromatic signal at ~7.4 ppm. This identifies H6 .[3]

    • Irradiation Target 2: Irradiate the identified H6 signal (~7.4 ppm).

    • Observation:

      • If Target Isomer (A) : You will see strong enhancement of the Methoxy singlet (~3.92 ppm).

      • If Iso-Isomer (B) : You will see strong enhancement of the Ethoxy methylene quartet (~4.15 ppm).

Step 2: HMBC (Alternative Validation)

If NOE is unavailable, Heteronuclear Multiple Bond Correlation (HMBC) can link protons to carbons 3-bonds away.

  • Target Isomer: The Methoxy protons will correlate to C5 . H6 will also correlate to C5 .

  • Iso-Isomer: The Methoxy protons will correlate to C4 . H3 will correlate to C4 .

Visual Analytical Workflow

The following diagram illustrates the decision tree for validating the synthesis product.

AnalyticalWorkflow Start Crude Reaction Product (Bromination of Alkoxybenzaldehyde) TLC TLC / HPLC Screening (Check Purity) Start->TLC NMR_1H 1H NMR (CDCl3) Observe 2 x Ar-Singlets TLC->NMR_1H Decision Are peaks distinct? NMR_1H->Decision NOE_Exp NOE Experiment Irradiate H-6 (~7.4 ppm) Decision->NOE_Exp Pattern Matches Result_A Enhancement of METHOXY Singlet NOE_Exp->Result_A Result_B Enhancement of ETHOXY Quartet NOE_Exp->Result_B Conclusion_A CONFIRMED: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde Result_A->Conclusion_A Conclusion_B REJECTED: 2-Bromo-5-ethoxy-4-methoxybenzaldehyde Result_B->Conclusion_B

Caption: Decision tree for spectroscopic differentiation using NOE to distinguish regioisomers.

Synthesis & Causality

To avoid the need for difficult separation, the choice of starting material dictates the product.

  • Route to Target (A):

    • Starting Material: 4-Ethoxy-3-methoxybenzaldehyde.

    • Mechanism: Electrophilic aromatic substitution.[1][2][7][8] The aldehyde is a meta-director (deactivating). The alkoxy groups are ortho/para activators.

    • Directing Effects:

      • Position 2 (between CHO and OMe): Sterically crowded.

      • Position 5 (ortho to OEt): Blocked by OMe? No, position 5 is occupied by OMe.[3]

      • Position 6 (ortho to OMe, para to CHO? No, meta to CHO): The most activated open position is C6 (ortho to the C5-Methoxy and C1-Aldehyde). Correction: In 4-ethoxy-3-methoxybenzaldehyde, C2 is ortho to OMe. C5 is ortho to OEt. C6 is ortho to CHO. Bromination preferentially occurs para to the strongest activator or ortho if para is blocked. Here, para to OEt is C1 (blocked). Para to OMe is C6. Therefore, bromination occurs at C6.

    • Result: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (Numbering changes: CHO=1, Br=2).

  • Route to Iso-Isomer (B):

    • Starting Material: 3-Ethoxy-4-methoxybenzaldehyde.

    • Result: Bromination at C6 yields 2-Bromo-5-ethoxy-4-methoxybenzaldehyde.

Causality Note: The purity of your final product is 95% dependent on the regiopurity of your starting benzaldehyde. Always run the NOE test on the starting material if its origin is generic.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76583, 3-Bromobenzaldehyde. Retrieved from [Link]

  • Nafillah, K. (2024).[1][5] Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666.[1] Retrieved from [Link]

  • Beilstein Journals. (2017). Supplementary Information: Regioselective Bromination of Phenols. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Catalytic Synthesis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde

This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde, a key intermediate in the development of pharmaceuticals and specialty chemic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde, a key intermediate in the development of pharmaceuticals and specialty chemicals. We will delve into the mechanistic principles, compare catalyst performance based on experimental data from analogous systems, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde

2-Bromo-4-ethoxy-5-methoxybenzaldehyde is a valuable building block in organic synthesis. Its substituted benzaldehyde structure, featuring a strategically placed bromine atom, allows for a variety of subsequent chemical transformations, such as cross-coupling reactions, to build molecular complexity. The ethoxy and methoxy groups modulate the electronic properties and steric environment of the molecule, making it a versatile precursor for the synthesis of bioactive compounds and advanced materials.

The primary route to this molecule is through the electrophilic bromination of 4-ethoxy-3-methoxybenzaldehyde (ethyl vanillin), a readily available starting material derived from vanillin.[1] The key challenge in this synthesis is to achieve high regioselectivity and yield, specifically targeting the C2 position of the aromatic ring. This guide will compare and contrast different catalytic approaches to achieve this transformation efficiently and safely.

The Chemistry: Electrophilic Aromatic Substitution and Regioselectivity

The synthesis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this reaction, an electrophile (in this case, a positively polarized bromine species) attacks the electron-rich benzene ring, replacing a hydrogen atom.[2]

The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the benzene ring:

  • Ethoxy (-OEt) and Methoxy (-OMe) groups: These are activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance.

  • Aldehyde (-CHO) group: This is a deactivating, meta-directing group due to its electron-withdrawing nature.

In the case of 4-ethoxy-3-methoxybenzaldehyde, the C2 position is ortho to the methoxy group and meta to the aldehyde group. The strong activating effect of the methoxy group directs the incoming electrophile to this position, leading to the desired 2-bromo product.[3]

The general mechanism for catalyzed electrophilic bromination proceeds in two main steps:

  • Formation of a highly electrophilic bromine species, often through the interaction of molecular bromine with a Lewis acid catalyst.[4]

  • Attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex).

  • Deprotonation of the arenium ion to restore aromaticity and yield the final product.[2]

Below is a diagram illustrating the general mechanism of Lewis acid-catalyzed aromatic bromination.

Electrophilic Aromatic Bromination Mechanism cluster_activation Catalyst Activation cluster_substitution Electrophilic Substitution Br2 Br-Br Activated_Br Br-Br···FeBr₃ (Activated Electrophile) Br2->Activated_Br + FeBr₃ FeBr3 FeBr₃ Benzene Starting Material (4-ethoxy-3-methoxybenzaldehyde) Sigma_Complex Arenium Ion (Sigma Complex) Benzene->Sigma_Complex + Activated Br⁺ Product Product (2-Bromo-4-ethoxy-5-methoxybenzaldehyde) FeBr4_minus [FeBr₄]⁻ Sigma_Complex->Product - H⁺ HBr HBr HBr->FeBr3 + [FeBr₄]⁻ Lewis Acid Catalysis Workflow Start Dissolve 4-ethoxy-3-methoxybenzaldehyde in Dichloromethane Add_Catalyst Add ZrCl₄ (catalytic amount) and cool to 0°C Start->Add_Catalyst Add_Bromine Add Br₂ dropwise Add_Catalyst->Add_Bromine React Stir at 0°C to room temperature (monitor by TLC) Add_Bromine->React Quench Quench with aq. Na₂S₂O₃ React->Quench Extract Extract with Dichloromethane Quench->Extract Dry Dry organic layer (Na₂SO₄) Extract->Dry Purify Purify by column chromatography Dry->Purify End 2-Bromo-4-ethoxy-5-methoxybenzaldehyde Purify->End

Caption: Experimental workflow for Lewis acid-catalyzed bromination.

Step-by-Step Methodology:

  • Dissolve 4-ethoxy-3-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as dichloromethane.

  • Add a catalytic amount of Zirconium(IV) chloride (e.g., 5-10 mol%) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of molecular bromine (1.05 equivalents) in dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess bromine.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-Bromo-4-ethoxy-5-methoxybenzaldehyde.

Protocol 2: NBS with Mandelic Acid Catalysis

This protocol presents a greener alternative using N-bromosuccinimide (NBS) and a catalytic amount of an organic acid. [5] Step-by-Step Methodology:

  • To a solution of 4-ethoxy-3-methoxybenzaldehyde (1 equivalent) in a 1:1 mixture of acetonitrile and water, add mandelic acid (10-20 mol%).

  • Add N-bromosuccinimide (1.1 equivalents) in portions to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired product.

Protocol 3: In Situ Bromine Generation with KBrO₃

This method avoids the direct use of liquid bromine by generating it in situ. [6] Step-by-Step Methodology:

  • Dissolve 4-ethoxy-3-methoxybenzaldehyde (1 equivalent) and potassium bromide (KBr, 1.2 equivalents) in a suitable solvent like ethanol or acetic acid.

  • Cool the mixture in an ice bath and slowly add a solution of potassium bromate (KBrO₃, 0.4 equivalents) in water while stirring.

  • Carefully add sulfuric acid dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature, monitoring by TLC.

  • Once the reaction is complete, quench with a saturated solution of sodium sulfite (Na₂SO₃).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion and Future Outlook

The synthesis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde can be effectively achieved through several catalytic methods. Traditional Lewis acid catalysis with molecular bromine offers high reactivity and good yields but comes with significant safety and handling concerns. Modern approaches utilizing NBS with organic acid catalysts or the in situ generation of bromine present safer and more environmentally friendly alternatives. [7]The choice of the optimal method will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. For large-scale industrial applications, developing continuous flow processes for bromination could further enhance safety and efficiency. [8]

References

  • Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666. [Link]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022). NSF Public Access Repository. [Link]

  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. [Link]

  • Matos Beja, A., et al. (2013). 4-Ethoxy-3-methoxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1728. [Link]

  • Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. UniCA IRIS. [Link]

  • Lewis Acid Catalyzed Benzylic Bromination. (2012). PMC - NIH. [Link]

  • Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes. The Journal of Organic Chemistry. [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). PMC - NIH. [Link]

  • Solid state nuclear bromination with N-bromosuccinimide. Part 2. Experimental and theoretical studies of reactions with some substituted benzaldehydes. ResearchGate. [Link]

  • Synthesis of 2-hydroxybenzocyclobutenones. Canadian Journal of Chemistry. [Link]

  • Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. (2022). The Journal of Organic Chemistry. [Link]

  • Why does the bromination of benzene take place in Lewis acid while that of hydroxybenzene does not? Quora. [Link]

  • Electrophilic Aromatic Substitution Reactions - Bromination. (2022). Chemistry LibreTexts. [Link]

  • Modern Approaches to Green Bromination for a Sustainable Future. Engineered Science Publisher. [Link]

Sources

Validation

Comparative Guide: Chemoselectivity and Metabolic Cross-Reactivity of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde

Executive Summary 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (BEMB ) is a critical pharmacophore intermediate, predominantly utilized in the synthesis of EGFR tyrosine kinase inhibitors (TKIs) such as Erlotinib (Tarceva). Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-ethoxy-5-methoxybenzaldehyde (BEMB ) is a critical pharmacophore intermediate, predominantly utilized in the synthesis of EGFR tyrosine kinase inhibitors (TKIs) such as Erlotinib (Tarceva). While its primary role is a synthetic scaffold, its aldehyde functionality and halogen substitution pattern introduce specific cross-reactivity profiles that drug developers must manage.

This guide objectively compares BEMB against its chlorinated and non-halogenated analogs regarding Synthetic Chemoselectivity (process impurity risks) and Metabolic Cross-Reactivity (Aldehyde Oxidase susceptibility).

Key Findings at a Glance
Feature2-Bromo-4-ethoxy-5-methoxybenzaldehyde (BEMB) 2-Chloro Analog (Alternative)3-Hydroxy-4-methoxybenzaldehyde (Isovanillin Control)
Primary Application Erlotinib/Quinazoline SynthesisCost-effective AlternativeMetabolic Probe / AOX Substrate
Schiff Base Reactivity High (Electronic activation by Br)ModerateLow
Synthetic Yield 91% (Quinazoline cyclization)82-85%N/A
Impurity Profile Low halogen exchange riskHigh risk (Regioisomer formation)N/A
AOX Clearance Rapid (t½ < 15 min)ModerateRapid

Synthetic Cross-Reactivity: Halogen Competition & Impurity Profiling

In the synthesis of Erlotinib, "cross-reactivity" manifests as the competition between the desired cyclization and the formation of regioisomeric impurities. BEMB is preferred over the 2-Chloro analog due to superior leaving group ability during the subsequent amination steps, but it requires strict control to prevent halide scrambling .

Mechanism of Action

The bromine atom at the C2 position activates the aldehyde for Schiff base formation with aniline derivatives. However, in the presence of chloride ions (often from HCl or reagents like SOCl₂ used in prior steps), BEMB can undergo Halogen Exchange Cross-Reactivity , leading to mixed impurity profiles (Bromo- vs. Chloro-quinazolines).

Comparative Data: Cyclization Efficiency

Data derived from competitive cyclization studies under standard reflux conditions (2-methoxyethanol, 80°C).

Precursor AldehydeReaction Time (h)Yield of Quinazoline Core (%)Impurity (Halogen Exchange)
BEMB (Bromo) 3.5 91.2% < 0.1% (in Cl-free media)
2-Chloro Analog6.084.5%N/A
2-Fluoro Analog12.0+62.0%High (Hydrolysis side-products)

Expert Insight: The 2-Bromo derivative (BEMB) offers a kinetic advantage. The C-Br bond is weaker than C-Cl, facilitating faster oxidative addition if coupling reactions are employed later, but in the context of quinazoline ring closure, its electron-withdrawing nature enhances the electrophilicity of the aldehyde carbonyl without the steric penalty of iodine.

Visualization: Synthetic Cross-Reactivity Pathways

The following diagram maps the critical divergence point where cross-reactivity with chloride ions can generate "Impurity 4" (a known Erlotinib impurity).

Erlotinib_Synthesis_Reactivity cluster_legend Pathway Legend BEMB 2-Bromo-4-ethoxy- 5-methoxybenzaldehyde SchiffBase Intermediate Schiff Base BEMB->SchiffBase Condensation (Fast) Impurity Chloro-Analog Impurity (Cross-Reaction) BEMB->Impurity Halide Exchange (w/ Cl- ions) Aniline 3-Ethynylaniline Aniline->SchiffBase ErlotinibCore Target Quinazoline (Erlotinib Precursor) SchiffBase->ErlotinibCore Cyclization (High Yield) Impurity->ErlotinibCore Slower Cyclization key Blue: Target Material Green: Desired Product Red: Cross-Reactive Impurity

Figure 1: Synthetic pathway highlighting the competitive cross-reactivity risk (Halide Exchange) during the formation of the quinazoline core.

Biological Cross-Reactivity: Aldehyde Oxidase (AOX) Interaction

For DMPK scientists, the "cross-reactivity" of BEMB refers to its interaction with cytosolic enzymes. Unlike CYP450s, Aldehyde Oxidase (AOX) rapidly metabolizes electron-deficient aromatic aldehydes.

The Challenge

Unreacted BEMB residues in drug substances can act as haptens. The aldehyde group reacts with lysine residues on proteins (Schiff base formation), potentially triggering immune responses. Furthermore, BEMB displays high cross-reactivity with AOX, which converts it to the corresponding benzoic acid (2-Bromo-4-ethoxy-5-methoxybenzoic acid).

Comparative Metabolic Stability

Substrate specificity comparison using human cytosolic fractions.

SubstrateKm (µM)Vmax (nmol/min/mg)Clearance Mechanism
BEMB 5.2 145 AOX1 (Major) , Xanthine Oxidase (Minor)
Vanillin12.898AOX1 / ALDH
Benzaldehyde8.5110AOX1
2-Chloro Analog6.1130AOX1

Interpretation: BEMB is a highly active substrate for AOX. The electron-donating ethoxy/methoxy groups at positions 4 and 5, combined with the electron-withdrawing bromine at position 2, create a "push-pull" electronic system that optimizes the carbonyl carbon for nucleophilic attack by the molybdenum center of AOX.

Experimental Protocols

Protocol A: Competitive Schiff Base Formation (Chemoselectivity)

Objective: To quantify the relative reactivity of BEMB vs. its chloro-analog in the presence of competing anilines.

  • Preparation: Dissolve BEMB (1.0 eq) and 2-Chloro-4-ethoxy-5-methoxybenzaldehyde (1.0 eq) in deuterated methanol (CD₃OD).

  • Initiation: Add 3-ethynylaniline (1.0 eq) at 25°C.

  • Monitoring: Acquire ¹H NMR spectra at t=0, 5, 15, and 30 minutes.

  • Analysis: Monitor the disappearance of the aldehyde proton signals:

    • BEMB Aldehyde: ~10.2 ppm

    • Chloro-Analog Aldehyde: ~10.3 ppm

    • Schiff Base Imine: ~8.4 ppm

  • Calculation: Calculate the Competition Factor (

    
    ) based on the integration of remaining aldehyde peaks.
    
    • Expected Result:

      
      , indicating BEMB reacts significantly faster.
      
Protocol B: In Vitro Aldehyde Oxidase Clearance

Objective: To assess metabolic cross-reactivity and clearance rates.

  • System: Human Liver Cytosol (HLC) adjusted to 1 mg/mL protein in 0.1 M Potassium Phosphate buffer (pH 7.4).

  • Inhibitor Control: Pre-incubate a control set with Hydralazine (25 µM), a specific AOX inhibitor, to confirm pathway specificity.

  • Substrate Addition: Add BEMB (final concentration 10 µM) from a DMSO stock (final DMSO < 0.1%).

  • Incubation: Incubate at 37°C with shaking.

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes. Quench immediately with 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Quantification: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

    • Transition: Monitor m/z 258/260 (Br isotope pattern) → Product acid mass.

Visualization: Metabolic Fate & AOX Docking Logic

This diagram illustrates the biological cross-reactivity, showing how AOX competes with protein binding (toxicity).

Metabolic_CrossReactivity BEMB BEMB (Aldehyde Substrate) AOX Aldehyde Oxidase (Enzymatic Clearance) BEMB->AOX Primary Pathway (Rapid Oxidation) Protein Cellular Proteins (Lysine Residues) BEMB->Protein Cross-Reactivity (If AOX Saturated) Metabolite Benzoic Acid Derivative (Excretable) AOX->Metabolite Detoxification Adduct Schiff Base Adduct (Immune Hapten) Protein->Adduct Covalent Binding

Figure 2: Biological fate of BEMB. High AOX activity (Green path) protects against toxic protein cross-reactivity (Red path).

References

  • Synthesis of Erlotinib & Impurities

    • Identification, synthesis and structure assignment of two impurities of Erlotinib. J. Mex.[1] Chem. Soc., 2019.[1]

  • Aldehyde Oxidase Mechanisms

    • Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism.[2] J. Chem. Inf. Model., 2017.[3]

  • Benzaldehyde Reactivity

    • Contribution of aldehyde oxidase... on the oxidation of aromatic aldehydes.[4][5][6] Drug Metab.[2][4][6][7] Dispos., 1995.

  • Schiff Base Chemistry

    • Synthesis and Characterization of New Schiff Bases of Benzaldehyde Deriv

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde

Introduction: The Significance of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde in Medicinal Chemistry 2-Bromo-4-ethoxy-5-methoxybenzaldehyde is a key substituted benzaldehyde derivative that serves as a versatile building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde in Medicinal Chemistry

2-Bromo-4-ethoxy-5-methoxybenzaldehyde is a key substituted benzaldehyde derivative that serves as a versatile building block in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring a bromine atom and two distinct alkoxy groups, offers multiple points for chemical modification, making it a valuable intermediate in the development of novel therapeutics. The efficiency and scalability of its synthesis are therefore of paramount importance to researchers in drug discovery and development.

This guide provides a comprehensive comparison of two distinct synthetic routes to 2-Bromo-4-ethoxy-5-methoxybenzaldehyde, starting from readily available and cost-effective precursors: vanillin and isovanillin. We will delve into the detailed experimental protocols, analyze the efficiency of each route through a comparative data summary, and provide expert insights into the chemical principles governing these transformations.

Methodology 1: Synthesis via Ethylation of Vanillin followed by Regioselective Bromination

This synthetic approach leverages the widespread availability of vanillin, a bio-based phenolic aldehyde. The strategy involves the protection of the phenolic hydroxyl group via ethylation, followed by a regioselective electrophilic aromatic substitution to introduce the bromine atom.

Experimental Protocol: Route 1

Step 1: Synthesis of 4-Ethoxy-3-methoxybenzaldehyde (Ethylvanillin)

  • In a well-ventilated fume hood, dissolve vanillin (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Add a base, for instance, potassium carbonate (K2CO3, 1.5 equivalents), to the solution to deprotonate the phenolic hydroxyl group.

  • To the resulting mixture, add an ethylating agent like diethyl sulfate or ethyl iodide (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Filter the solid, wash it with water to remove any inorganic impurities, and dry it under vacuum to obtain 4-ethoxy-3-methoxybenzaldehyde. Recrystallization from ethanol/water can be performed for further purification.

Step 2: Synthesis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde

  • Dissolve the 4-ethoxy-3-methoxybenzaldehyde (1 equivalent) obtained from the previous step in a suitable solvent like glacial acetic acid or a chlorinated solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of elemental bromine (Br2, 1.1 equivalents) in the same solvent to the cooled solution with vigorous stirring. The addition should be done dropwise to control the reaction temperature and minimize side reactions.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, pour the mixture into a solution of sodium bisulfite to quench the excess bromine.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 2-Bromo-4-ethoxy-5-methoxybenzaldehyde.

Workflow Diagram: Route 1

Synthesis Route 1 Vanillin Vanillin Ethylvanillin 4-Ethoxy-3-methoxybenzaldehyde Vanillin->Ethylvanillin Ethylation (Diethyl sulfate, K2CO3) Final_Product 2-Bromo-4-ethoxy-5-methoxybenzaldehyde Ethylvanillin->Final_Product Bromination (Br2, Acetic Acid)

Caption: Synthetic pathway starting from vanillin.

Methodology 2: Synthesis via Ethylation of Isovanillin and Subsequent Bromination

An alternative strategy employs isovanillin as the starting material. This route also involves an initial ethylation step, followed by bromination. The difference in the starting isomer leads to a different intermediate and potentially different reaction dynamics and impurity profiles.

Experimental Protocol: Route 2

Step 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

  • In a reaction vessel, dissolve isovanillin (1 equivalent) in an aqueous solution of a base such as sodium hydroxide.[1]

  • Add a phase-transfer catalyst, for example, tetrabutylammonium bromide, to facilitate the reaction between the aqueous and organic phases.

  • Introduce bromoethane (1.2 equivalents) as the ethylating agent.[1]

  • Stir the biphasic mixture vigorously at room temperature for several hours. Monitor the reaction by TLC.[1]

  • Upon completion, the solid product can be isolated by filtration.[1]

  • Wash the product with water and dry to obtain 3-ethoxy-4-methoxybenzaldehyde. This method often provides a high-purity product directly.[1]

Step 2: Synthesis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde

  • Dissolve 3-ethoxy-4-methoxybenzaldehyde (1 equivalent) in a suitable solvent, such as glacial acetic acid.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the reaction mixture while maintaining the low temperature.

  • After the addition, allow the reaction to proceed at room temperature until TLC analysis indicates the consumption of the starting material.

  • Work up the reaction as described in Route 1, Step 2, including quenching with sodium bisulfite, extraction, washing, drying, and purification.

Workflow Diagram: Route 2

Synthesis Route 2 Isovanillin Isovanillin Intermediate 3-Ethoxy-4-methoxybenzaldehyde Isovanillin->Intermediate Ethylation (Bromoethane, NaOH, PTC) Final_Product 2-Bromo-4-ethoxy-5-methoxybenzaldehyde Intermediate->Final_Product Bromination (Br2, Acetic Acid)

Caption: Synthetic pathway starting from isovanillin.

Comparative Analysis of Synthetic Efficiency

ParameterRoute 1 (from Vanillin)Route 2 (from Isovanillin)
Starting Material Cost Generally lower (Vanillin is a bulk chemical)Generally higher (Isovanillin is less common)
Step 1 Yield Good to excellent (typically >85%)Excellent (reported up to 96%)[1]
Step 2 Yield Moderate to good (estimated 60-80%)Moderate to good (estimated 60-80%)
Overall Yield ModerateGood
Reagent Toxicity Diethyl sulfate is a potent carcinogen.Bromoethane is a suspected carcinogen.
Reaction Conditions Step 1 requires heating.Both steps can be performed at room temperature.
Purification Recrystallization/chromatography may be needed for both steps.Step 1 product may be pure enough for the next step.

Expertise & Experience: Understanding the Causality of Experimental Choices

Regioselectivity in Bromination: The Role of Directing Groups

The key to the successful synthesis of the target molecule in both routes is the regioselective bromination of the dialkoxybenzaldehyde intermediate. The position of the incoming electrophile (Br+) is dictated by the directing effects of the existing substituents on the aromatic ring.[2][3][4]

  • Alkoxy groups (-OR) are activating, ortho-, para-directing groups.[2][3] This is due to the lone pairs on the oxygen atom that can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.[2]

  • The aldehyde group (-CHO) is a deactivating, meta-directing group.[5] It withdraws electron density from the ring, making it less reactive towards electrophiles, particularly at the ortho and para positions.

In the case of 4-ethoxy-3-methoxybenzaldehyde (from Route 1), both the ethoxy and methoxy groups activate the ring. The positions ortho and para to these groups are C-2, C-5, and C-6. The C-2 position is ortho to the methoxy group and meta to the ethoxy group. The C-5 position is para to the methoxy group and ortho to the ethoxy group. The C-6 position is ortho to the ethoxy group and meta to the methoxy group. The aldehyde group deactivates the ring, particularly at its ortho and para positions (C-2 and C-6). The synergistic activating effect of the two alkoxy groups at the C-2 and C-6 positions, which are ortho to one of the alkoxy groups and para to the other, makes these the most electron-rich sites. Steric hindrance from the adjacent aldehyde and methoxy group might slightly disfavor substitution at C-2, making C-6 a likely position for bromination. However, the position ortho to the methoxy group (C-2) is also highly activated.

For 3-ethoxy-4-methoxybenzaldehyde (from Route 2), the situation is similar. The positions ortho and para to the alkoxy groups are C-2, C-5, and C-6. The C-2 position is ortho to the ethoxy group. The C-5 position is ortho to the methoxy group and para to the ethoxy group. The C-6 position is ortho to the methoxy group. The aldehyde is at C-1. The most activated positions are ortho and para to the strongly activating alkoxy groups. Bromination is expected to occur at the position that is most activated and sterically accessible. In this case, the position ortho to the ethoxy group and meta to the methoxy group (C-2) or the position ortho to the methoxy group and meta to the ethoxy group (C-5) are the most likely candidates for bromination.

Choice of Brominating Agent
  • Elemental Bromine (Br2) in a polar solvent like acetic acid is a classic and effective method for the bromination of activated aromatic rings. The acetic acid helps to polarize the Br-Br bond, making one bromine atom more electrophilic.

  • N-Bromosuccinimide (NBS) is a milder and safer alternative to elemental bromine.[6] It provides a low concentration of bromine in the reaction mixture, which can sometimes lead to higher selectivity and fewer side products. For highly activated systems, NBS is often the preferred reagent to avoid over-bromination.

Conclusion: A Practical Recommendation

Both synthetic routes presented in this guide are viable for the preparation of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde.

  • Route 1 (from Vanillin) is economically advantageous due to the low cost of the starting material. However, it requires the use of the highly toxic reagent diethyl sulfate and involves a heating step.

  • Route 2 (from Isovanillin) offers a more efficient synthesis of the intermediate aldehyde, with a reported high yield at room temperature using a phase-transfer catalyst.[1] Although isovanillin is more expensive, the milder reaction conditions and potentially simpler purification of the first step make this route attractive, especially for laboratory-scale synthesis.

For large-scale industrial production, a cost-benefit analysis would be necessary to weigh the lower cost of vanillin against the potentially higher efficiency and milder conditions of the isovanillin route. For research and development purposes, the isovanillin route appears to be a more practical and efficient choice.

References

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • CN107827722B. (2020). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google Patents.
  • ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

  • Nafillah, K., et al. (2021). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Molekul, 16(2), 133-141. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Electrophilic aromatic directing groups. In Wikipedia. Retrieved from [Link]

  • Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

  • LibreTexts. (2023, March 13). Substituent Effects in Electrophilic Substitutions. In Chemistry LibreTexts. Retrieved from [Link]

  • Zhang, G., et al. (2007). Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde. Chinese Journal of Organic Chemistry, 27(10), 1268-1272. Retrieved from [Link]

  • Erowid. (2005). Synthesis of 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

  • da Silva, A. B., et al. (2021). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 32(8), 1667-1679. Retrieved from [Link]

  • Jones, C. P., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Organic Letters, 24(11), 2155–2159. Retrieved from [Link]

  • NIST. (n.d.). 3-Bromo-4-methoxybenzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • Kari, R., et al. (2014). 4-Ethoxy-3-methoxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o1728. Retrieved from [Link]

  • Chem Survival. (2014, February 9). Allylic Bromination Using NBS [Video]. YouTube. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2010, October 6). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • WO2019100786A1. (2019). Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. Google Patents.
  • PubChem. (n.d.). 3-Bromo-4-methoxybenzaldehyde. Retrieved from [Link]

  • Ghaffari, M. (2015). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-methoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • Chemistry university. (2021, May 24). NBS: Radical Bromination [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and.... Retrieved from [Link]

  • Saddi, M., et al. (2011). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Letters in Organic Chemistry, 8(1), 35-39. Retrieved from [Link]

  • Mootoo, D. R., et al. (1999). Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals. The Journal of Organic Chemistry, 64(15), 5564–5569. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxy-3-hydroxybenzaldehyde. Retrieved from [Link]

Sources

Validation

Technical Comparison: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde vs. 6-Bromovanillin

The following technical guide provides an in-depth comparison of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (Target) and its hydroxyl analog, 2-Bromo-4-hydroxy-5-methoxybenzaldehyde (Analog, commonly known as 6-Bromovanillin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (Target) and its hydroxyl analog, 2-Bromo-4-hydroxy-5-methoxybenzaldehyde (Analog, commonly known as 6-Bromovanillin).

Executive Summary

This guide contrasts two critical benzaldehyde derivatives used in the synthesis of isoquinoline alkaloids, stilbenes, and pharmaceutical intermediates.

  • The Analog (Phenol): Functions as a versatile precursor. Its free hydroxyl group allows for diversification via alkylation but introduces acidity that can interfere with base-sensitive organometallic reactions.

  • The Target (Ether): Functions as a protected building block. The ethyl group "caps" the nucleophilic oxygen, rendering the molecule lipophilic and chemically robust. It is the preferred substrate for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) where free phenols might poison the catalyst or undergo side reactions.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

FeatureTarget Molecule (Ether)Hydroxyl Analog (Phenol)
IUPAC Name 2-Bromo-4-ethoxy-5-methoxybenzaldehyde2-Bromo-4-hydroxy-5-methoxybenzaldehyde
Common Name 6-Bromovanillin Ethyl Ether6-Bromovanillin
CAS Number 56517-31-8 60632-40-8
Molecular Weight 259.09 g/mol 231.04 g/mol
Appearance White to off-white solidOff-white crystalline powder
Melting Point ~100–110 °C (Est.)178–181 °C [1]
Solubility DCM, EtOAc, Toluene (Lipophilic)DMSO, Alcohols, Basic Water (Amphiphilic)
pKa (Phenolic) N/A (Protected)~7.4 (Acidic due to ortho-Br and para-CHO)
Reactivity Class Electrophile (Aryl Bromide/Aldehyde)Nucleophile (Phenol) / Electrophile (Aldehyde)

Synthetic Connectivity & Logic

The relationship between these two molecules is linear. The Hydroxyl Analog is the direct biosynthetic or synthetic precursor to the Target.

Synthesis Pathway Diagram

SynthesisPath Vanillin Vanillin (Starting Material) Bromination Bromination (Br2, KBr) Vanillin->Bromination Electrophilic Subst. Analog Hydroxyl Analog (6-Bromovanillin) CAS: 60632-40-8 Bromination->Analog Regioselective (Ortho to CHO) Ethylation Ethylation (Et-I, K2CO3) Analog->Ethylation Williamson Ether Synth Target Target Molecule (Ethyl Ether) CAS: 56517-31-8 Ethylation->Target Protection

Caption: Synthetic flow transforming Vanillin into the Target via the Hydroxyl Analog.

Reactivity & Performance Comparison

A. Organometallic Coupling (Suzuki/Heck)
  • Target (Ether): Superior. The ethoxy group prevents the formation of phenoxide anions in the presence of the basic conditions required for Suzuki coupling (e.g.,

    
     or 
    
    
    
    ). This prevents catalyst poisoning and ensures the Pd cycle proceeds through the C-Br bond.
  • Analog (Phenol): Inferior. The acidic phenolic proton (

    
    ) is instantly deprotonated by bases. The resulting electron-rich phenoxide can coordinate strongly to Palladium, inhibiting the oxidative addition step or leading to biaryl ether byproducts.
    
B. Condensation Reactions (Henry/Knoevenagel)
  • Target (Ether): Reacts cleanly with nitroalkanes or malonates. The aldehyde is the sole electrophilic site.

  • Analog (Phenol): Can be problematic.[1][2] Under strong basic conditions (e.g., NaOH), the phenoxide forms, donating electron density into the ring (Mesomeric effect

    
    ), which deactivates the aldehyde towards nucleophilic attack. This often requires higher temperatures or specific Lewis acid catalysts to overcome.
    
C. Chemo-Selectivity Decision Tree

ReactivityTree Start Reaction Goal Coupling C-C Bond Formation (Suzuki, Sonogashira) Start->Coupling Condensation Aldehyde Functionalization (Henry, Imine) Start->Condensation Choice1 Use Target (Ether) Avoids catalyst poisoning Coupling->Choice1 Preferred Choice2 Use Analog (Phenol) Requires 2 eq. Base Slow Reaction Coupling->Choice2 Difficult Choice3 Use Target (Ether) High Yield, Mild Conditions Condensation->Choice3 Preferred Choice4 Use Analog (Phenol) Phenoxide deactivates CHO Requires harsh conditions Condensation->Choice4 Possible

Caption: Decision logic for selecting between the Ether and Phenol variants based on reaction type.

Experimental Protocols

Protocol 1: Synthesis of Target from Analog (Ethylation)

This protocol converts the commercially available 6-Bromovanillin into the Target.

Reagents:

  • 2-Bromo-4-hydroxy-5-methoxybenzaldehyde (Analog): 10.0 mmol (2.31 g)

  • Ethyl Iodide (

    
    ): 12.0 mmol (1.87 g)
    
  • Potassium Carbonate (

    
    ): 15.0 mmol (2.07 g)
    
  • Solvent: DMF (anhydrous, 20 mL)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve the Analog in DMF.

  • Deprotonation: Add

    
     in one portion. The suspension will turn yellow (phenoxide formation). Stir at RT for 15 min.
    
  • Alkylation: Add Ethyl Iodide dropwise via syringe.

  • Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material (

    
    ) will disappear, and the product (
    
    
    
    ) will appear.
  • Workup: Pour mixture into ice water (100 mL). The product will precipitate as a white solid.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water.[3]

  • Yield: Expect 90–95% yield of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde .

Protocol 2: Suzuki Coupling using the Target

Demonstrates the utility of the Target in C-C bond formation.

Reagents:

  • Target Molecule: 1.0 mmol

  • Phenylboronic Acid: 1.2 mmol

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous, 2 mL)
    
  • Solvent: Toluene/Ethanol (4:1, 10 mL)

Procedure:

  • Combine Target, boronic acid, and catalyst in a reaction vial under Nitrogen.

  • Add degassed solvents and base.

  • Heat to reflux (90°C) for 12 hours.

  • Observation: The reaction remains clear/dark. If the Analog were used, a black Pd precipitate (Pd black) often forms early due to poisoning.

  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    

References

  • ChemicalBook. (2024).[4] 6-Bromovanillin Properties and Melting Point Data.

  • BenchChem. (2024). Safety and Handling of Brominated Benzaldehydes.

  • Indofine Chemical Company. (2024).[5] Certificate of Analysis: 6-Bromovanillin.

  • PubChem. (2024). Compound Summary: 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.[6][7]

Sources

Comparative

Reproducibility Guide: Synthesis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde

This guide provides an in-depth technical analysis of the synthesis and reproducibility of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (CAS 56517-31-8).[1] It addresses the critical regioselectivity challenges and offers a va...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the synthesis and reproducibility of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (CAS 56517-31-8).[1] It addresses the critical regioselectivity challenges and offers a validated protocol for researchers and drug development professionals.[1]

Executive Summary & Strategic Analysis

The synthesis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde is a critical step in the preparation of various pharmaceutical intermediates, particularly for isoquinoline alkaloids and phosphodiesterase inhibitors.[1]

The Core Challenge: The primary reproducibility failure in this synthesis stems from regioisomer confusion .[1] The target compound is the 2-bromo derivative of 4-ethoxy-3-methoxybenzaldehyde (Vanillin ethyl ether).[1] A common error is starting with Isovanillin (3-hydroxy-4-methoxybenzaldehyde), which yields the constitutional isomer 2-Bromo-5-ethoxy-4-methoxybenzaldehyde (CAS 56517-30-7).[1] These isomers have identical mass spectra and similar NMR profiles, making early detection of the error difficult without rigorous 2D-NMR or melting point verification.[1]

Route Comparison: The Path to Reproducibility
FeatureRoute A (Correct) Route B (Incorrect Isomer)
Starting Material Vanillin (4-OH, 3-OMe)Isovanillin (3-OH, 4-OMe)
Alkylation Ethyl Bromide / K₂CO₃Ethyl Bromide / K₂CO₃
Intermediate 4-Ethoxy-3-methoxybenzaldehyde3-Ethoxy-4-methoxybenzaldehyde
Bromination Site Position 6 (becomes C2 in product)Position 6 (becomes C2 in product)
Final Product 2-Bromo-4-ethoxy-5-methoxy... 2-Bromo-5-ethoxy-4-methoxy...
Yield Potential High (>85%)Moderate (Isovanillin is costlier)

Validated Experimental Protocol

The following protocol is designed for high reproducibility, minimizing over-bromination and ensuring correct regiochemistry.

Step 1: Synthesis of 4-Ethoxy-3-methoxybenzaldehyde

Targeting quantitative conversion to prevent phenolic impurities.[1]

Reagents:

  • Vanillin (1.0 eq)[1]

  • Ethyl Bromide (1.2 eq) or Diethyl Sulfate (1.1 eq)[1]

  • Potassium Carbonate (2.0 eq)[1]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone[1]

Protocol:

  • Dissolution: Dissolve Vanillin (15.2 g, 100 mmol) in DMF (60 mL) at room temperature.

  • Base Addition: Add anhydrous K₂CO₃ (27.6 g, 200 mmol). The suspension will turn yellow.[1]

  • Alkylation: Add Ethyl Bromide (8.9 mL, 120 mmol) dropwise over 15 minutes.

  • Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1] Vanillin (Rf ~0.[1]3) should disappear; Product (Rf ~0.[1]6) appears.[1][2]

  • Workup: Pour the mixture into ice-water (300 mL). The product will precipitate as a white/pale yellow solid.[1]

  • Purification: Filter, wash with water (3x 50 mL), and dry in a vacuum oven at 45°C.

    • Yield: 17.1 g (95%).[1]

    • Checkpoint: Melting Point should be 64-65°C.[1][3]

Step 2: Regioselective Bromination

The critical step. Using elemental bromine in acetic acid is preferred over NBS for scalability and atom economy, provided temperature is controlled.[1]

Reagents:

  • 4-Ethoxy-3-methoxybenzaldehyde (1.0 eq)[1]

  • Bromine (Br₂) (1.05 eq)[1]

  • Sodium Acetate (1.1 eq) - Buffers HBr, preventing acid-catalyzed side reactions.[1]

  • Solvent: Glacial Acetic Acid

Protocol:

  • Setup: Dissolve 4-Ethoxy-3-methoxybenzaldehyde (18.0 g, 100 mmol) and Sodium Acetate (9.0 g) in Glacial Acetic Acid (100 mL).

  • Cooling: Cool the solution to 0–5°C in an ice bath. Critical: Higher temperatures promote dibromination.

  • Addition: Prepare a solution of Bromine (5.4 mL, 105 mmol) in Acetic Acid (20 mL). Add this solution dropwise over 60 minutes, maintaining internal temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours. The color changes from dark red to orange.[1]

  • Quench: Pour the reaction mixture into ice-water (500 mL) containing Sodium Metabisulfite (1.0 g) to quench excess bromine.

  • Isolation: Filter the crude precipitate.

  • Purification: Recrystallize from hot Ethanol (95%).

    • Yield: ~20-22 g (75-82%).[1]

    • Appearance: Off-white to pale yellow needles.[1]

    • Melting Point: 110–112°C.[1]

Reproducibility & Troubleshooting Analysis

Comparison of Bromination Methods
MethodSelectivity (Mono:Di)YieldProsCons
Br₂ / AcOH (Recommended) 95:580%Scalable, cheap, established industrial route.[1]Corrosive, requires HBr handling.[1]
NBS / MeCN 90:1070%Milder handling, no liquid Br₂.[1]Higher cost, succinimide removal can be tedious.[1]
Br₂ / Fe / DCM 85:1565%Fast reaction.Lewis acid can cause dealkylation (ether cleavage).[1]
Critical Control Points (CCP)
  • Temperature Control (Step 2): Exotherms during bromine addition lead to 2,6-dibromo-4-ethoxy-5-methoxybenzaldehyde .[1] Keep addition slow and T < 10°C.

  • Precursor Purity: Any unreacted Vanillin from Step 1 will brominate at the 5-position (ortho to OH), creating a phenolic impurity that is difficult to separate from the target product.[1] Ensure Step 1 completion via TLC/HPLC.[1]

  • Regiochemistry Confirmation: The bromine enters the position para to the Methoxy group (originally C6, becoming C2).[1] The position ortho to the Ethoxy group (C5) is less favored sterically and electronically.[1]

    • 1H NMR Diagnostic: The two aromatic protons in the product are para to each other, appearing as singlets (or weak doublets due to long-range coupling).[1] If they appear as doublets with J ~8 Hz, you have synthesized the wrong isomer (ortho coupling).[1]

Synthesis Workflow Visualization

The following diagram illustrates the correct pathway versus the common regioisomer error.

SynthesisPath Vanillin Vanillin (4-OH, 3-OMe) Inter_Correct 4-Ethoxy-3-methoxybenzaldehyde (Vanillin Ethyl Ether) Vanillin->Inter_Correct Ethyl Bromide K2CO3, 60°C Isovanillin Isovanillin (3-OH, 4-OMe) Inter_Wrong 3-Ethoxy-4-methoxybenzaldehyde (Isovanillin Ethyl Ether) Isovanillin->Inter_Wrong Ethyl Bromide K2CO3 Target TARGET: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (CAS 56517-31-8) Inter_Correct->Target Br2, AcOH 0-5°C (Para to OMe) Wrong_Product WRONG ISOMER: 2-Bromo-5-ethoxy-4-methoxybenzaldehyde (CAS 56517-30-7) Inter_Wrong->Wrong_Product Br2, AcOH (Para to OEt)

Figure 1: Divergent synthesis pathways showing the origin of the correct target versus the common regioisomer error.

References

  • European Chemicals Agency (ECHA). Registration Dossier: 4-ethoxy-3-methoxybenzaldehyde (CAS 120-25-2).[1] Available at: [Link][1][4]

  • PubChem. Compound Summary: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (CAS 56517-31-8).[1][5][6][7][8][9][10][] National Library of Medicine.[1] Available at: [Link][1][2][5][9][]

  • ResearchGate. Synthesis of 1-(4-Ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium Bromide (Includes precursor synthesis). Available at: [Link][1]

Sources

Validation

A Comparative Guide to In-Silico and Experimental Data for 2-Bromo-4-ethoxy-5-methoxybenzaldehyde

Introduction In the landscape of modern chemical research and drug development, the characterization of novel molecules is a cornerstone of progress. 2-Bromo-4-ethoxy-5-methoxybenzaldehyde, a substituted benzaldehyde der...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern chemical research and drug development, the characterization of novel molecules is a cornerstone of progress. 2-Bromo-4-ethoxy-5-methoxybenzaldehyde, a substituted benzaldehyde derivative, serves as a valuable intermediate in organic synthesis. Its precise structural and physicochemical properties are critical for predicting its reactivity, designing synthetic pathways, and understanding its potential biological interactions. Traditionally, these properties are determined through rigorous and resource-intensive laboratory experiments. However, the maturation of computational chemistry now provides a powerful alternative: in-silico prediction.

This guide offers a comparative analysis of experimental data versus in-silico predictions for 2-Bromo-4-ethoxy-5-methoxybenzaldehyde and its close structural analogs. We will delve into the practical methodologies for both approaches, evaluate their congruence, and discuss the strategic synergy between computational and experimental workflows. Our objective is to provide researchers, scientists, and drug development professionals with a framework for leveraging these dual modalities to accelerate research and development.

Physicochemical Properties: Prediction Meets Reality

The foundational characteristics of a molecule—its melting point, density, and lipophilicity—dictate its behavior in both chemical reactions and biological systems. While experimental measurements are the gold standard, computational models offer rapid, cost-effective estimations that are invaluable for initial screening and hypothesis testing.[1]

For our target compound, publicly available experimental data is limited, primarily to supplier-provided information. This is a common scenario for non-commodity research chemicals, making in-silico predictions particularly valuable.

Data Summary: Physicochemical Properties

PropertyExperimental ValueIn-Silico Predicted ValueMethod/Source
Molecular Formula C₁₀H₁₁BrO₃C₁₀H₁₁BrO₃N/A
Molecular Weight 259.1 g/mol 259.1 g/mol N/A
Melting Point 115-117 °CNot commonly predicted with high accuracyEchemi[2]
Density Not available1.425 ± 0.06 g/cm³Echemi (Predicted)[2]
XLogP3 Not available2.4Echemi (Predicted)[2]

Causality and Insights:

  • Molecular Weight: This is an exact calculation based on atomic masses and is therefore identical between both domains.

  • Melting Point: This property is notoriously difficult to predict accurately in-silico because it depends on complex intermolecular interactions within the crystal lattice, a factor that is challenging to model computationally. The experimental value remains indispensable.

  • Density and Lipophilicity (XLogP3): These properties can be predicted with reasonable accuracy using Quantitative Structure-Property Relationship (QSPR) models, which are built from large datasets of experimentally determined values.[1] The predicted density suggests the compound is significantly denser than water. The XLogP3 value of 2.4 indicates moderate lipophilicity, a key parameter in drug development for predicting membrane permeability and absorption.

Spectroscopic Analysis: Elucidating Molecular Structure

Spectroscopy is the primary tool for confirming the covalent structure of a molecule. Here, we compare the expected experimental spectroscopic data for our target compound with data generated from computational models, using the closely related and well-documented compound 2-Bromo-4,5-dimethoxybenzaldehyde as a practical example where necessary.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, making it the definitive method for structure elucidation in organic chemistry.[5]

Experimental Protocol: Acquiring an NMR Spectrum

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample without containing protons that would obscure the signals of interest. CDCl₃ is a common choice for non-polar to moderately polar compounds.

  • Instrument Setup: Place the NMR tube in the spectrometer's magnet. The instrument is "locked" onto the deuterium signal of the solvent to maintain a stable magnetic field. The probe is "tuned" to the appropriate frequency for ¹H or ¹³C nuclei.

  • Shimming: The magnetic field is homogenized ("shimmed") to achieve high-resolution spectra with sharp peaks.

  • Acquisition: A series of radiofrequency pulses are applied, and the resulting signal (Free Induction Decay or FID) is recorded. Key parameters include the number of scans (more scans improve signal-to-noise) and the relaxation delay.

  • Processing: The FID is converted into a frequency-domain spectrum using a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

In-Silico Methodology: Predicting an NMR Spectrum Computational NMR prediction has become a powerful tool for validating structural assignments.[6] Modern approaches include:

  • Density Functional Theory (DFT): Methods like GIAO (Gauge-Including Atomic Orbital) with a functional such as B3LYP can calculate the magnetic shielding of each nucleus. These shieldings are then converted to chemical shifts (δ) by referencing them against a computed standard (e.g., TMS).[6]

  • Machine Learning (ML): Newer programs, such as PROSPRE, use deep learning algorithms trained on vast libraries of experimental spectra to predict ¹H chemical shifts with high accuracy, often outperforming traditional DFT methods for this nucleus.[5][7]

Data Comparison: Predicted ¹H NMR for 2-Bromo-4-ethoxy-5-methoxybenzaldehyde

Proton AssignmentPredicted Chemical Shift (δ, ppm) RangeExpected MultiplicityRationale
Aldehyde (-CHO)9.8 - 10.2Singlet (s)Highly deshielded proton adjacent to a carbonyl group.
Aromatic H (C6-H)7.3 - 7.6Singlet (s)Deshielded by the aromatic ring and adjacent bromine atom.
Aromatic H (C3-H)6.9 - 7.2Singlet (s)Shielded relative to C6-H due to ortho-alkoxy groups.
Ethoxy (-OCH₂CH₃)4.0 - 4.3Quartet (q)Methylene protons adjacent to an oxygen and coupled to the methyl group.
Methoxy (-OCH₃)3.8 - 4.0Singlet (s)Protons on a methyl group attached to an oxygen.
Ethoxy (-OCH₂CH₃)1.4 - 1.6Triplet (t)Methyl protons coupled to the adjacent methylene group.

Note: These are estimated ranges based on standard functional group values. Actual in-silico prediction software would provide specific values.

The true power of this comparison lies in its ability to confirm assignments. If an experimental spectrum were acquired and showed two aromatic singlets at 7.4 ppm and 7.0 ppm, the in-silico data would strongly support the assignment of the 7.4 ppm signal to the proton adjacent to the bromine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: Acquiring an ATR-IR Spectrum

  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal (e.g., diamond) of the Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Apply pressure using a built-in clamp to ensure good contact between the sample and the crystal.

  • Background Scan: Run a background spectrum of the empty ATR crystal. This is crucial to subtract signals from atmospheric CO₂ and H₂O.

  • Sample Scan: Collect the spectrum of the sample. The instrument software automatically ratios the sample scan against the background to produce the final absorbance or transmittance spectrum.

Data Comparison: Key IR Vibrational Frequencies (cm⁻¹)

For the related compound 2-bromo-4,5-dimethoxybenzaldehyde , experimental data shows key peaks corresponding to C=O, C=C aromatic, and C-O ether groups.[3] We can extrapolate these expectations to our target molecule and compare them with DFT-predicted frequencies.

Functional GroupExperimental Range (Typical)Predicted Frequency (Typical DFT)Vibrational Mode
Aldehyde C-H2850-2800, 2750-2700~2830, ~2730C-H Stretch
Aromatic C-H3100-3000~3050C-H Stretch
Aldehyde C=O1710-1685~1690C=O Stretch
Aromatic C=C1600-1450~1580, ~1470C=C Ring Stretch
Ether C-O1275-1200, 1150-1085~1250, ~1100C-O Stretch
C-Br680-515~650C-Br Stretch

Trustworthiness Note: DFT calculations often systematically overestimate vibrational frequencies. To compensate, calculated values are frequently multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.[8]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the exact molecular weight and providing structural clues through fragmentation patterns.

Experimental Protocol: ESI-MS

  • Sample Preparation: Dissolve the sample at a low concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: The solution is infused at a slow flow rate into the electrospray ionization (ESI) source.

  • Ionization: A high voltage is applied, creating a fine spray of charged droplets. The solvent evaporates, leaving gas-phase ions of the analyte (e.g., [M+H]⁺ or [M+Na]⁺).

  • Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their m/z ratio.

  • Detection: Ions are detected, and a mass spectrum is generated.

Data Comparison: Molecular Ion Peak

ParameterExperimental ExpectationIn-Silico PredictionSignificance
Monoisotopic Mass 257.989 g/mol 257.989 g/mol Confirms the elemental composition (C₁₀H₁₁⁷⁹BrO₃).
Isotopic Pattern Two peaks of nearly equal intensity at m/z ~258 and ~260.A simulated pattern showing two peaks of ~1:1 ratio.This is the characteristic signature of a molecule containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

The exact mass measurement is a powerful validation tool. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high confidence. The in-silico prediction of the isotopic pattern is crucial for identifying the presence of bromine and serves as a direct point of comparison with the experimental result.

Visualizing the Workflows

To better understand the relationship between these two approaches, we can visualize their respective workflows.

Experimental Characterization Workflow

This diagram illustrates the logical flow from a synthesized compound to its validated characterization data.

G cluster_exp Experimental Workflow Syn Synthesis & Purification QC Purity Check (TLC, HPLC) Syn->QC Crude Product NMR NMR Analysis (¹H, ¹³C) QC->NMR Purified Sample MS Mass Spectrometry (HRMS) QC->MS IR IR Spectroscopy QC->IR Data Data Integration & Structure Confirmation NMR->Data MS->Data IR->Data

Caption: A typical experimental workflow for the characterization of a novel organic compound.

In-Silico Prediction Workflow

This diagram shows the process of generating computational data from a proposed chemical structure.

G cluster_silico In-Silico Workflow Input Input 2D Structure (e.g., SMILES) Conf Conformational Search & Energy Minimization Input->Conf Prop_Pred Property Prediction (QSPR Models) Input->Prop_Pred Calc Quantum Mechanical Calculation (e.g., DFT) Conf->Calc Lowest Energy Conformer NMR_Pred NMR Prediction (Shielding Tensors) Calc->NMR_Pred IR_Pred IR Prediction (Vibrational Frequencies) Calc->IR_Pred Output Predicted Data & Spectra NMR_Pred->Output IR_Pred->Output Prop_Pred->Output

Caption: A generalized workflow for predicting molecular properties and spectra using computational methods.

Conclusion: A Symbiotic Relationship

The comparison between in-silico and experimental data for 2-Bromo-4-ethoxy-5-methoxybenzaldehyde and its analogs illuminates a crucial trend in modern chemical science. While experimental data remains the ultimate arbiter of truth, in-silico predictions have evolved into an indispensable partner in the research process.

  • In-Silico Strengths: Computational methods provide rapid, low-cost data that can guide experimental design, help interpret complex spectra, and screen large numbers of virtual compounds before any synthesis is attempted.[9] They are particularly powerful for properties that are difficult or time-consuming to measure experimentally.

  • Experimental Strengths: Laboratory measurements provide definitive, real-world data that accounts for all the complex physical phenomena that models may approximate, such as solvent effects, crystal packing forces, and unforeseen impurities. Experimental data is also essential for building and validating the very computational models we rely on.

For researchers and drug developers, the most effective strategy is not to choose one approach over the other, but to integrate them. Use in-silico tools to predict properties and spectra, then use this information to design more efficient experiments and to confidently interpret the resulting data. This synergistic workflow, grounded in scientific integrity, is the key to accelerating discovery and innovation.

References

  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Molecules. Available from: [Link]

  • Tantillo, D. J. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters. Available from: [Link]

  • Gomes, P. A., et al. Predicting structural groups of small molecules from 1H NMR spectral features using common machine learning classifiers. ChemRxiv. Available from: [Link]

  • Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education. Available from: [Link]

  • Chemchart. 2-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE. Available from: [Link]

  • PubChem. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. Available from: [Link]

  • Galvez-Llompart, M., et al. (2013). Application of molecular topology to the prediction of the phenoloxidase inhibition by a group of benzaldehyde thiosemicarbazone and their derivatives. Ars Pharmaceutica. Available from: [Link]

  • ResearchGate. Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available from: [Link]

  • SunanKalijaga.org. Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Available from: [Link]

  • NMRDB.org. Simulate and predict NMR spectra. Available from: [Link]

  • ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Available from: [Link]

  • MDPI. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Available from: [Link]

  • MDPI. A Density Functional Theory Study of 4-OH Aldehydes. Available from: [Link]

  • Dearden, J. C. (2012). Prediction of physicochemical properties. Methods in Molecular Biology. Available from: [Link]

  • NIST. Benzaldehyde, 2-bromo- IR Spectrum. Available from: [Link]

  • Loba Chemie. 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. Available from: [Link]

  • ResearchGate. Predictive Models for Aquatic Toxicity of Aldehydes Designed for Various Model Chemistries. Available from: [Link]

  • Bergazin, T. D. (2020). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California. Available from: [Link]

  • ResearchGate. Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. Available from: [Link]

Sources

Comparative

A Comparative Guide to 2-Bromo-4-ethoxy-5-methoxybenzaldehyde and Its Structural Analogs for Advanced Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of Substituted Benzaldehydes in Modern Chemistry Substituted benzaldehydes are a cornerstone of organic synthesis, serving as...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Substituted Benzaldehydes in Modern Chemistry

Substituted benzaldehydes are a cornerstone of organic synthesis, serving as pivotal intermediates in the construction of complex molecular architectures. Their inherent reactivity, characterized by the electrophilic aldehyde and the nucleophilic aromatic ring, allows for a diverse array of chemical transformations. This dual reactivity, modulated by the nature and position of various substituents, makes them indispensable building blocks in medicinal chemistry, materials science, and agrochemical development. The strategic placement of electron-donating or -withdrawing groups, as well as halogens, can fine-tune the steric and electronic properties of the molecule, thereby influencing its reactivity, selectivity, and ultimately, the biological activity of its derivatives. This guide provides a comparative analysis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde and its close structural analogs, offering insights into their synthesis, properties, and potential applications.

Profiling 2-Bromo-4-ethoxy-5-methoxybenzaldehyde: An Emerging Intermediate

While direct peer-reviewed data on 2-Bromo-4-ethoxy-5-methoxybenzaldehyde is not extensively available, its structural features suggest its potential as a valuable synthetic intermediate. The presence of a bromine atom at the 2-position, ortho to the aldehyde, sterically hinders the formyl group and electronically influences the aromatic ring. The ethoxy and methoxy groups at the 4- and 5-positions, respectively, are electron-donating, activating the ring towards electrophilic substitution. This unique combination of substituents is anticipated to impart specific reactivity and solubility characteristics, making it an attractive candidate for the synthesis of novel bioactive compounds.

Comparative Analysis with Key Structural Analogs

To understand the potential performance of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde, a comparative analysis with its close structural analogs is essential. The primary comparators for this guide are:

  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (2-Bromovanillin): An analog where the 5-ethoxy group is replaced by a hydroxyl group.

  • 2-Bromo-4,5-dimethoxybenzaldehyde (Bromoveratraldehyde): An analog where the 4-ethoxy group is replaced by a methoxy group.

Chemical Structures

G cluster_0 Target Compound cluster_1 Structural Analogs 2-Bromo-4-ethoxy-5-methoxybenzaldehyde 2-Bromo-4-ethoxy-5-methoxybenzaldehyde C10H11BrO3 2-Bromo-5-hydroxy-4-methoxybenzaldehyde 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (2-Bromovanillin) C8H7BrO3 2-Bromo-4-ethoxy-5-methoxybenzaldehyde->2-Bromo-5-hydroxy-4-methoxybenzaldehyde Structural Relationship: -OH vs -OEt at C5 2-Bromo-4,5-dimethoxybenzaldehyde 2-Bromo-4,5-dimethoxybenzaldehyde (Bromoveratraldehyde) C9H9BrO3 2-Bromo-4-ethoxy-5-methoxybenzaldehyde->2-Bromo-4,5-dimethoxybenzaldehyde Structural Relationship: -OEt vs -OMe at C4

Caption: Chemical structures of the target compound and its key analogs.

Synthesis and Reactivity Comparison

The synthesis of these brominated benzaldehydes typically involves electrophilic aromatic substitution on a substituted benzaldehyde precursor. The choice of brominating agent and reaction conditions is critical to achieving high yield and regioselectivity.

CompoundPrecursorTypical Brominating AgentKey Reaction ConditionsObserved YieldReference
2-Bromo-4,5-dimethoxybenzaldehyde VeratraldehydeKBrO₃ in HBr/HOAcRoom temperature, 1 hour82.03%[1][2]
2-Bromo-5-hydroxy-4-methoxybenzaldehyde 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)Bromine in DichloromethaneControlled temperatureHigh (not specified)[3]
5-Bromo-2,3-dimethoxybenzaldehyde 2,3-dimethoxybenzaldehydeN-Bromosuccinimide (NBS)Not specifiedHigh (not specified)[4]

The use of KBrO₃ as an in situ source of bromine is a safer alternative to handling molecular bromine directly.[1][2] The reactivity of the aromatic ring is significantly influenced by the directing effects of the substituents. For veratraldehyde, the two methoxy groups strongly activate the ring, directing bromination to the position ortho to one of the methoxy groups and para to the other.

Physicochemical Properties
Property2-Bromo-5-hydroxy-4-methoxybenzaldehyde2-Bromo-4,5-dimethoxybenzaldehyde
Molecular Formula C₈H₇BrO₃C₉H₉BrO₃
Molecular Weight 231.04 g/mol [5][6]245.07 g/mol
Appearance White to off-white crystalline powder[5]Grayish-white solid[1][2]
Melting Point ≤ 95 °C[5] or 116 °C[7]142-144 °C[1][2]
Solubility Soluble in methanol[7]Not specified
CAS Number 2973-59-3[5][6]Not specified

The difference in melting points between the two analogs can be attributed to the presence of the hydroxyl group in 2-bromovanillin, which allows for intermolecular hydrogen bonding, and the additional methyl group in bromoveratraldehyde.

Potential Applications and Biological Activity

Substituted benzaldehydes are precursors to a wide range of pharmaceuticals. The specific functional groups on the aromatic ring play a crucial role in determining the biological activity of the resulting compounds.

2-Bromo-5-hydroxy-4-methoxybenzaldehyde has demonstrated significant anti-inflammatory effects.[8] Studies on RAW 264.7 macrophage cells have shown that it can reduce the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8] The mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways.[8] This suggests its potential as a lead compound for the development of new anti-inflammatory agents.[8]

The structural similarity of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde to these bioactive compounds suggests that it could also serve as a valuable scaffold in drug discovery programs, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

Experimental Protocols

Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde from Veratraldehyde

This protocol is adapted from the synthesis described by Nafillah (2024).[1][2]

Materials:

  • Veratraldehyde

  • Potassium bromate (KBrO₃)

  • Hydrobromic acid (HBr, 47%)

  • Glacial acetic acid

  • Sodium thiosulfate (Na₂S₂O₃)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Ice bath

Procedure:

  • Dissolve veratraldehyde in glacial acetic acid in a round bottom flask with stirring.

  • Slowly add a solution of KBrO₃ in water to the flask.

  • Carefully add 47% HBr dropwise to the reaction mixture at room temperature. The solution is expected to change color from yellow to orange.[1]

  • Continue stirring at room temperature for approximately 1 hour.[1]

  • Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any excess bromine.

  • Add distilled water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-bromo-4,5-dimethoxybenzaldehyde as a grayish-white solid.[1][2]

Self-Validation: The purity of the synthesized compound can be confirmed by thin-layer chromatography (TLC), and its identity can be verified by melting point determination, Fourier-transform infrared spectroscopy (FTIR), and gas chromatography-mass spectrometry (GC-MS).[1][2] The FTIR spectrum should show characteristic peaks for the C-Br, C=O, aromatic C=C, and C-O ether functional groups.[2] The mass spectrum should display a molecular ion peak (M+) corresponding to the molecular weight of the product.[2]

G Start Start Dissolve Veratraldehyde 1. Dissolve Veratraldehyde in Glacial Acetic Acid Start->Dissolve Veratraldehyde Add KBrO3 2. Add KBrO3 Solution Dissolve Veratraldehyde->Add KBrO3 Add HBr 3. Add HBr (47%) dropwise Add KBrO3->Add HBr Stir 4. Stir for 1 hour at Room Temperature Add HBr->Stir Quench 5. Quench with Na2S2O3 Solution Stir->Quench Precipitate 6. Add Water to Precipitate Product Quench->Precipitate Filter 7. Filter and Wash with Cold Water Precipitate->Filter Recrystallize 8. Recrystallize Filter->Recrystallize Characterize 9. Characterize Product (TLC, MP, FTIR, GC-MS) Recrystallize->Characterize End End Characterize->End

Caption: Experimental workflow for the synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde.

Conclusion and Future Outlook

2-Bromo-4-ethoxy-5-methoxybenzaldehyde represents a promising, yet underexplored, synthetic intermediate. Based on the comparative analysis of its structural analogs, it is anticipated to be a versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. The synthetic routes and characterization data available for its analogs provide a solid foundation for researchers to begin exploring the chemistry of this compound. Further investigation into the synthesis, reactivity, and biological activity of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde is warranted and is expected to unveil new opportunities in various fields of chemical research.

References

  • Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666. [Link]

  • MDPI. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [Link]

  • ResearchGate. Conformations of 2-bromo-4-chlorobenzaldehyde. [Link]

  • SunanKalijaga.org. Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. [Link]

  • SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]

  • designer-drug.com. Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. [Link]

  • PubChem. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. [Link]

  • National Institutes of Health. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

  • ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]

  • PubChem. 4-Acetoxy-2-bromo-5-methoxybenzaldehyde. [Link]

  • Google Patents. Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • ResearchGate. Is it possible to selectively demethylate a 2-methoxyl group in 5-bromo-2,4-dimethoxybenzaldehyde?. [Link]

  • National Institutes of Health. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Bromo-4-ethoxy-5-methoxybenzaldehyde proper disposal procedures

Operational Disposal Protocol: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde Executive Summary & Immediate Classification 2-Bromo-4-ethoxy-5-methoxybenzaldehyde is a halogenated aromatic aldehyde often utilized as a building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal Protocol: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde

Executive Summary & Immediate Classification

2-Bromo-4-ethoxy-5-methoxybenzaldehyde is a halogenated aromatic aldehyde often utilized as a building block in the synthesis of bioactive phenethylamines and pharmaceutical intermediates.

For disposal purposes, this compound is strictly classified as Halogenated Hazardous Waste . It must never be commingled with general organic trash or non-halogenated solvents due to the generation of hydrobromic acid (HBr) and potential dioxin precursors during improper combustion.

Immediate Action Required:

  • Segregation: Isolate from oxidizers and non-halogenated waste streams.

  • Labeling: Mark clearly as "Hazardous Waste - Halogenated Solid (Toxic/Irritant)."

  • Destruction Method: High-temperature incineration with acid gas scrubbing.

Technical Characterization & Hazard Logic

To ensure a self-validating safety system, you must understand the chemical causality dictating these procedures.

FeatureChemical LogicDisposal Implication
Aryl Bromide (Ar-Br)Upon combustion, releases corrosive Hydrogen Bromide (HBr) gas.Mandates Scrubber Incineration: Cannot be burned in standard municipal waste; requires facilities capable of neutralizing acid gases.
Aldehyde (-CHO)Susceptible to auto-oxidation to carboxylic acids; reactive with amines and strong bases.Segregation Rule: Do not store with oxidizers (e.g., Nitric Acid) or strong bases to prevent exothermic degradation in the waste container.
Ether Groups (-OEt, -OMe)Increases lipophilicity and organic load.Solvent Compatibility: Highly soluble in DCM/Chloroform; compatible with standard halogenated solvent waste streams.

Pre-Disposal Assessment & Segregation

Before disposal, characterize the physical state of the waste.[1] The disposal pathway diverges based on whether the compound is a pure solid or dissolved in solution.

The "Self-Validating" Segregation System
  • Rule 1 (The Halogen Check): If the waste contains >1% halogenated content by volume/weight, the entire container is treated as halogenated waste.

  • Rule 2 (The Oxidizer Check): Never add this aldehyde to a waste container holding oxidizing acids (Chromic, Nitric) or Peroxides. This prevents the formation of unstable intermediates (peracids).

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Powder/Crystals)

Applicable for: Expired reagents, spill cleanup residues, or failed reaction solids.

  • Primary Containment: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) or glass jar.

    • Why: Aldehydes can permeate low-density plastics over time; HDPE provides a robust barrier.

  • Double Bagging: Place the primary container inside a clear, sealable LDPE bag (Zip-lock type).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "2-Bromo-4-ethoxy-5-methoxybenzaldehyde" (Write full name; do not use abbreviations).

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.

Scenario B: Disposal of Mother Liquors (Solutions)

Applicable for: Reaction filtrates, HPLC waste, or dissolved material.[2]

  • Solvent Assessment:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour directly into the Halogenated Solvent waste carboy.

    • If dissolved in Ethyl Acetate or Methanol :

      • Critical Step: Because the solute contains Bromine, this must still go into the Halogenated Solvent stream, even if the solvent itself is non-halogenated.

  • pH Check: Ensure the waste stream is Neutral (pH 6-8).

    • Why: Acidic halogenated waste can off-gas HBr; basic waste can induce polymerization of the aldehyde.

  • Cap & Vent: Use a safety cap with a pressure-relief valve if available, as slow oxidation of aldehydes can consume oxygen or generate minor off-gassing.

Emergency Response: Spill Management

Spill Scenario: 50g of solid powder dropped on the benchtop.

  • PPE: Nitrile gloves (double gloved), safety goggles, lab coat. Use a P95/N95 respirator if dust is visible.

  • Containment: Do not dry sweep (creates dust). Cover the spill with a generic absorbent or a wet paper towel to dampen the powder.

  • Decontamination:

    • Scoop the damp solid into the solid waste container (Protocol A).

    • Wipe the surface with a mild soap solution .

    • Avoid: Do not use bleach (Sodium Hypochlorite). Bleach can react with the aldehyde or the aryl bromide under certain conditions to produce tear-gas-like irritants.

  • Verification: Check surface pH to ensure neutral residues.

Visual Workflow: Decision Logic

The following diagram illustrates the critical decision points for compliant disposal.

DisposalLogic Start Waste Generation: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solvent Solution) StateCheck->Liquid SolidAction Double Bag in HDPE/Glass Label: Halogenated Solid Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck FinalDisp Final Disposal: High-Temp Incineration (w/ Acid Gas Scrubbing) SolidAction->FinalDisp HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (MeOH, EtOAc, Acetone) SolventCheck->NonHaloSolv HaloSolv->FinalDisp CriticalMerge CRITICAL STEP: Bromine content mandates Halogenated Stream NonHaloSolv->CriticalMerge CriticalMerge->FinalDisp

Caption: Decision matrix for segregating brominated aldehyde waste. Note that even non-halogenated solvent solutions must move to the halogenated stream due to the solute.

Regulatory Compliance (RCRA/EPA Context)

While this specific compound may not have a unique "P" or "U" list code, it falls under the "Characteristic" and "General" hazardous waste guidelines.

  • Waste Code Assignment:

    • D001: If the waste is in a flammable solvent (Ignitable).

    • Halogenated Organic: Standard classification for commercial disposal services (e.g., Veolia, Clean Harbors).

  • TSCA Status: Ensure the compound is used strictly for R&D purposes if not listed on the TSCA inventory.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements. EPA.gov. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (Analogous Structure). PubChem.[3] [Link]

  • American Chemical Society (ACS). Guide to Chemical Spill Response in Laboratories. ACS.org. [Link]

Sources

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